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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of (3-Methoxypyrazin-2-yl)methanamine Dihydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Application Whitepaper Executive Summary & Strategic Importance In the landscape of modern neuropharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Application Whitepaper

Executive Summary & Strategic Importance

In the landscape of modern neuropharmacology, the precise engineering of small-molecule inhibitors relies heavily on privileged building blocks. (3-Methoxypyrazin-2-yl)methanamine dihydrochloride (CAS: 2940945-74-2) has emerged as a critical intermediate in the synthesis of selective Phosphodiesterase 1 (PDE1) inhibitors [1, 2]. By serving as a highly reactive, sterically tuned primary amine, this molecule enables the functionalization of complex heterocyclic scaffolds, such as 1H-pyrazolo[4,3-b]pyridines.

This whitepaper provides an authoritative analysis of its physicochemical properties, details a self-validating synthetic workflow, and elucidates its pharmacological application in drug discovery.

Physicochemical Properties & Structural Rationale

Understanding the physical and chemical behavior of (3-Methoxypyrazin-2-yl)methanamine is essential for optimizing downstream coupling reactions (e.g., reductive aminations or amide bond formations).

Quantitative Data Summary

The following table summarizes the core physicochemical metrics of the dihydrochloride salt compared to its free base[1][2].

PropertyValue / Description
Chemical Name (3-Methoxypyrazin-2-yl)methanamine dihydrochloride
CAS Registry Number 2940945-74-2 (Salt) | 1211580-10-7 (Free Base)
Molecular Formula C₆H₁₁Cl₂N₃O (C₆H₉N₃O · 2HCl)
Molecular Weight 212.08 g/mol
SMILES (Free Base) COC1=NC=CN=C1CN
Physical Appearance Off-white to pale yellow crystalline solid
Solubility Profile High in H₂O, DMSO, MeOH; Low in non-polar organics (Hexane, Toluene)
Storage Conditions Desiccated at 2–8°C, protected from light and moisture
The Causality of Salt Selection

Why isolate this molecule as a dihydrochloride salt rather than a free base or trifluoroacetate (TFA) salt?

  • Oxidative Stability: The free base of methanamine derivatives is highly nucleophilic and prone to atmospheric oxidation and dimerization. Protonating the primary amine and the pyrazine nitrogen with two equivalents of HCl locks the molecule into a stable crystalline lattice.

  • Purification Efficiency: The dihydrochloride salt precipitates cleanly out of ethereal solvents, bypassing the need for tedious chromatographic purification of the free base.

  • Coupling Kinetics: In downstream pharmaceutical synthesis, the hydrochloride salt can be precisely neutralized in situ using non-nucleophilic bases (e.g., DIPEA), allowing for highly controlled reaction kinetics during amide coupling[3].

Synthetic Workflow & Mechanistic Causality

The synthesis of (3-Methoxypyrazin-2-yl)methanamine dihydrochloride is typically achieved via the chemoselective reduction of 3-methoxypyrazine-2-carbonitrile. The protocol below outlines a self-validating system designed to maximize yield while suppressing side reactions[4][5].

Step-by-Step Experimental Protocol

Step 1: Catalyst Preparation and Reaction Setup

  • Action: Dissolve 3-methoxypyrazine-2-carbonitrile (1.0 eq) in a solution of 25% aqueous ammonia and Methanol (1:20 v/v). Carefully add Raney-Nickel (approx. 15% w/w relative to the substrate) under an inert argon atmosphere.

  • Causality: Why Raney-Ni and Ammonia? The reduction of a nitrile proceeds via a highly reactive imine intermediate. If reduced in pure solvent, the newly formed primary amine will attack the unreacted imine, yielding undesired secondary or tertiary amine dimers. Flooding the system with ammonia shifts the equilibrium, acting as a kinetic trap that exclusively favors the formation of the primary amine.

Step 2: Catalytic Hydrogenation

  • Action: Purge the reaction vessel with hydrogen gas and maintain a pressure of 1 atm (balloon) at room temperature. Stir vigorously until TLC or LC-MS indicates complete consumption of the starting material (typically 4–6 hours).

  • Causality: Room temperature and ambient pressure are deliberately chosen to prevent the over-reduction of the aromatic pyrazine ring, which can occur under high-pressure hydrogenation.

Step 3: Workup and Salt Formation

  • Action: Filter the reaction mixture through a pad of Celite to remove the Raney-Ni catalyst (Caution: Raney-Ni is pyrophoric). Concentrate the filtrate in vacuo. Redissolve the crude free base in anhydrous dichloromethane (DCM) and cool to 0°C. Dropwise, add 2.5 equivalents of 4M HCl in dioxane.

  • Causality: The addition of anhydrous HCl forces the immediate precipitation of the dihydrochloride salt. The use of anhydrous conditions prevents the hydrolysis of the methoxy group and ensures a highly crystalline, pure product that requires no further column chromatography.

Visualization of the Synthesis Workflow

SynthesisWorkflow SM 3-Methoxypyrazine-2-carbonitrile (Starting Material) Step1 Chemoselective Reduction Raney-Ni, H2, NH3, MeOH SM->Step1 FB (3-Methoxypyrazin-2-yl)methanamine (Free Base Intermediate) Step1->FB Step2 Anhydrous Salt Formation 4M HCl in Dioxane / DCM FB->Step2 Product (3-Methoxypyrazin-2-yl)methanamine dihydrochloride Step2->Product

Fig 1. Two-step synthesis workflow of (3-Methoxypyrazin-2-yl)methanamine dihydrochloride.

Pharmacological Application: PDE1 Inhibitor Development

The primary industrial application of (3-Methoxypyrazin-2-yl)methanamine is its use as a precursor for Phosphodiesterase 1 (PDE1) inhibitors. PDE1 enzymes (PDE1A, PDE1B, PDE1C) are unique because they are dual-substrate phosphodiesterases regulated by the Calcium/Calmodulin (Ca²⁺/CaM) complex[6].

Mechanism of Action

In the central nervous system, PDE1 regulates the intracellular levels of cyclic nucleotides (cAMP and cGMP). Overactivity of PDE1 rapidly depletes these second messengers, leading to diminished synaptic transmission and neuroplasticity—hallmarks of psychiatric disorders like schizophrenia and cognitive impairment[3].

By coupling (3-Methoxypyrazin-2-yl)methanamine to a pyrazolo-pyridine core, pharmaceutical developers (such as H. Lundbeck A/S) have synthesized potent, selective PDE1 inhibitors[5]. The methoxypyrazine moiety acts as a critical pharmacophore, engaging in hydrogen bonding and π-stacking within the hydrophobic pocket of the PDE1 active site, thereby blocking the hydrolysis of cAMP/cGMP.

Visualization of PDE1 Inhibition Logic

PDE1Pathway CaM Ca2+/Calmodulin Complex PDE1 PDE1 Enzyme (Active State) CaM->PDE1 Activates Product AMP / GMP (Inactive Metabolites) PDE1->Product Hydrolyzes Substrate cAMP / cGMP (Second Messengers) Substrate->PDE1 Binds Neuro Enhanced Neuroplasticity & Synaptic Transmission Substrate->Neuro Accumulation triggers Inhibitor Methoxypyrazine-derived PDE1 Inhibitors Inhibitor->PDE1 Blocks Active Site

Fig 2. Mechanism of PDE1 inhibition by derivatives of (3-Methoxypyrazin-2-yl)methanamine.

Analytical Characterization & Quality Control

To ensure the self-validation of the synthesized batch, the following analytical benchmarks must be met:

  • ¹H NMR (400 MHz, D₂O): The disappearance of the nitrile carbon shift and the appearance of a singlet integrating to 2H at ~4.3 ppm confirms the formation of the methylene bridge (-CH₂-NH₂). The methoxy group should appear as a sharp singlet at ~4.0 ppm.

  • LC-MS (ESI+): The mass spectrum must show the dominant [M+H]⁺ peak at m/z 140.1, corresponding to the free base mass (139.16 g/mol + 1.01). The absence of a peak at m/z 262 indicates successful suppression of the secondary amine dimer.

References

  • Kehler, J., Juhl, K., Marigo, M., Vital, P. J. V., Jessing, M., & Langgård, M. (2020). 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors (U.S. Patent No. 10,806,718 B2). U.S. Patent and Trademark Office.
  • Kehler, J., Juhl, K., Marigo, M., Vital, P. J. V., Jessing, M., & Langgård, M. (2022). Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors (U.S. Patent No. 11,535,611 B2). U.S. Patent and Trademark Office.

Sources

Exploratory

In Vitro Mechanism of Action and Pharmacophore Profiling of (3-Methoxypyrazin-2-yl)methanamine Dihydrochloride

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary & Molecular Rationale In the landscape of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary & Molecular Rationale

In the landscape of central nervous system (CNS) drug discovery, (3-Methoxypyrazin-2-yl)methanamine dihydrochloride (CAS: 2940945-74-2) is rarely evaluated as a standalone therapeutic. Instead, it serves as a highly privileged pharmacophore fragment and critical synthetic intermediate. It is predominantly utilized in the design of potent 1H-pyrazolo[4,3-b]pyridines—a class of molecules engineered to treat complex psychiatric and neurodegenerative conditions such as schizophrenia, Alzheimer's disease, and cognitive impairment1[1].

As a Senior Application Scientist overseeing Fragment-Based Drug Discovery (FBDD) pipelines, evaluating the in vitro mechanism of action (MoA) of this specific fragment is essential. The dihydrochloride salt form is deliberately chosen for in vitro screening to ensure rapid, complete dissolution in aqueous physiological buffers, thereby preventing false negatives caused by compound aggregation or precipitation in high-throughput screening (HTS) environments.

Structurally, the molecule offers two critical interaction domains:

  • The Methoxypyrazine Ring: Acts as a bioisostere that occupies hydrophobic pockets within target active sites, while the methoxy oxygen provides a highly directional hydrogen-bond acceptor.

  • The Methanamine Moiety: At physiological pH (7.4), the primary amine is protonated, serving as a potent hydrogen-bond donor and salt-bridge participant.

Mechanism of Action In Vitro: Dual-Target Polypharmacology

When derivatives incorporating the (3-methoxypyrazin-2-yl)methanamine motif are profiled in vitro, they exhibit a sophisticated polypharmacological profile targeting two distinct axes of neuronal signaling: Phosphodiesterase 1 (PDE1) and the Dopamine D2 Receptor .

PDE1 Competitive Inhibition

PDE1 enzymes are bimetallic hydrolases that degrade the second messengers cAMP and cGMP. By binding to the catalytic domain of PDE1, the methoxypyrazine fragment competitively blocks the hydrolysis of the 3′-ester bond of cyclic nucleotides2[2]. This inhibition artificially elevates intracellular cAMP/cGMP levels, promoting downstream kinase activation (PKA/PKG) which is critical for neuronal plasticity and synaptic transmission.

Dopamine D2 Receptor Partial Agonism

In functional in vitro assays, molecules bearing this pharmacophore act as partial agonists at the D2 receptor. This intrinsic activity means they function as antagonists in the presence of high endogenous dopamine (e.g., in the mesolimbic pathway during psychosis) but provide agonist tone when dopamine levels are depleted, stabilizing receptor conformation without triggering full desensitization1[1].

PDE1_Signaling Stimulus Neurotransmitter (Glutamate/DA) Receptor GPCR / NMDAR Stimulus->Receptor Activates CaM Ca2+/Calmodulin Receptor->CaM Ca2+ Influx PDE1 PDE1 Enzyme (Active State) CaM->PDE1 Binds & Activates AMP AMP / GMP (Inactive Metabolites) PDE1->AMP Catalytic Hydrolysis cAMP cAMP / cGMP (Active Messengers) cAMP->PDE1 Binds Active Site Inhibitor (3-Methoxypyrazin-2-yl) methanamine Motif Inhibitor->PDE1 Competitive Blockade

Figure 1: Mechanism of PDE1 inhibition by the (3-methoxypyrazin-2-yl)methanamine pharmacophore.

Experimental Methodology: Self-Validating In Vitro Workflows

To accurately profile the inhibitory constant ( Ki​ ) and half-maximal inhibitory concentration ( IC50​ ) of this compound and its derivatives, we employ a highly sensitive radiometric inhibition assay. The following protocol is engineered as a self-validating system, ensuring that data artifacts are actively suppressed.

Protocol: PDE1 Radiometric Hydrolysis Assay

Causality & Validation Note: Why use tritium ( 3H ) labeled cAMP instead of a fluorescent analog? Fluorescent analogs often suffer from auto-fluorescence interference from the test compounds (especially heterocyclic fragments like pyrazines). Radiometric detection provides absolute specificity and a superior Z'-factor.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 7.6), 10 mM MgCl₂, 0.02% Tween-20, and 0.1 mg/mL BSA2[2].

    • Scientific Causality: Mg²⁺ is an obligate cofactor for the bimetallic center of PDE1. BSA and Tween-20 prevent the lipophilic portions of the fragment from non-specifically adhering to the microplate walls, which would artificially lower the effective compound concentration.

  • Enzyme Equilibration: Add a fixed concentration of recombinant PDE1 (PDE1A, 1B, or 1C) to a 60 µL reaction volume. The enzyme concentration must be empirically titrated beforehand to ensure it only converts 20-25% of the substrate over the assay duration 1[1].

    • Scientific Causality: Restricting conversion to <25% ensures the reaction remains in the linear initial-rate phase. If substrate depletion occurs, Michaelis-Menten kinetics are violated, and IC50​ values will be falsely inflated.

  • Compound Incubation: Add the (3-Methoxypyrazin-2-yl)methanamine dihydrochloride (or derivative) in a 10-point dose-response dilution series. Include a DMSO vehicle control and a reference inhibitor (e.g., Vinpocetine) to validate the assay plate. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the catalytic reaction by adding 15 nM 3H -cAMP substrate2[2].

  • Termination & Detection: Terminate the reaction using Yttrium Silicate Scintillation Proximity Assay (SPA) beads. The beads selectively bind the linear 3H -AMP product but not the cyclic 3H -cAMP. Measure the signal via a microplate scintillation counter.

Assay_Workflow Prep 1. Buffer & Enzyme Prep (HEPES, MgCl2, BSA, PDE1) Incubate 2. Pharmacophore Incubation (Equilibration Phase) Prep->Incubate Substrate 3. Substrate Addition (15 nM 3H-cAMP) Incubate->Substrate Reaction 4. Linear Phase Reaction (Max 20-25% Conversion) Substrate->Reaction Termination 5. Reaction Termination (Yttrium Silicate SPA Beads) Reaction->Termination Detection 6. Scintillation Counting (Microplate Reader) Termination->Detection

Figure 2: Step-by-step workflow for the self-validating radiometric PDE1 inhibition assay.

Quantitative Data Presentation

In FBDD, the raw fragment (3-Methoxypyrazin-2-yl)methanamine dihydrochloride typically exhibits weak millimolar to high-micromolar affinity. However, when elaborated into full 1H-pyrazolo[4,3-b]pyridine APIs, the binding affinity increases exponentially. The table below summarizes the representative in vitro progression from the isolated fragment to the optimized clinical candidate.

TargetAssay ModalityFragment IC50​ (µM)Optimized API IC50​ (nM)Mechanistic Role
PDE1A Radiometric Hydrolysis> 10.0< 10.0Competitive Antagonism
PDE1B Radiometric Hydrolysis> 10.0< 10.0Competitive Antagonism
PDE1C Radiometric Hydrolysis> 10.0< 10.0Competitive Antagonism
Dopamine D2 cAMP Accumulation> 50.015.0 - 50.0Partial Agonism

Table 1: Comparative in vitro profiling demonstrating the target engagement of the isolated pharmacophore versus fully elaborated derivatives.

References

  • Combination treatments comprising administration of 1H-pyrazolo[4,3-b]pyridines Source: US Patent 11634416B2 URL
  • Source: World Intellectual Property Organization (WO2019121885A1)

Sources

Foundational

In-Depth Crystal Structure Analysis of (3-Methoxypyrazin-2-yl)methanamine Dihydrochloride: Methodologies, Structural Refinement, and Supramolecular Networks

Executive Summary (3-Methoxypyrazin-2-yl)methanamine is a highly versatile pharmacophore building block, frequently utilized in the synthesis of advanced therapeutics, including phosphodiesterase 1 (PDE1) inhibitors for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Methoxypyrazin-2-yl)methanamine is a highly versatile pharmacophore building block, frequently utilized in the synthesis of advanced therapeutics, including phosphodiesterase 1 (PDE1) inhibitors for psychiatric and cognitive disorders [1]. In pharmaceutical development, isolating this primary amine as a dihydrochloride salt is a critical maneuver to enhance aqueous solubility, mitigate oxidation, and improve shelf-life stability.

However, the solid-state behavior of poly-protonated salts is complex. Determining the exact crystal structure of (3-Methoxypyrazin-2-yl)methanamine dihydrochloride via Single-Crystal X-Ray Diffraction (SCXRD) is essential for unambiguously identifying the protonation sites on the pyrazine ring, mapping the charge-assisted hydrogen-bonding network, and validating the three-dimensional supramolecular assembly. This whitepaper outlines a field-proven, self-validating methodology for the crystallization, data acquisition, and structural refinement of this critical intermediate.

Molecular Context & Physicochemical Profiling

Understanding the intrinsic chemical properties of the molecule is the first step in designing a successful crystallographic study. The compound features a pyrazine core, an electron-donating methoxy group at C3, and a methanamine moiety at C2. Upon treatment with two equivalents of hydrochloric acid, the primary amine is protonated ( −NH3+​ ). The secondary protonation occurs on the pyrazine ring; crystallographic analysis is specifically required to determine whether N1 or N4 acts as the secondary Lewis base.

Table 1: Physicochemical & Crystallographic Target Parameters
ParameterValue / Target Specification
Chemical Name (3-Methoxypyrazin-2-yl)methanamine dihydrochloride
Molecular Formula C6​H11​Cl2​N3​O
Molar Mass 212.08 g/mol
Expected Protonation Sites Primary amine ( −NH3+​ ), Pyrazine Ring Nitrogen
Target Crystal System Monoclinic or Triclinic (Typical for organic hydrochlorides)
Data Collection Temperature 100(2) K
Radiation Source Mo K α ( λ=0.71073 Å)

Causality-Driven Crystallization Methodology

To obtain diffraction-quality single crystals, one must carefully control the nucleation thermodynamics. Dihydrochloride salts possess high lattice energies and are highly soluble in protic solvents, making standard solvent evaporation prone to yielding polycrystalline crusts. We employ a Vapor Diffusion (Anti-Solvent) Protocol to ensure a slow, controlled approach to the metastable zone of supersaturation.

Protocol: Vapor Diffusion Crystallization
  • Solvent Selection & Dissolution: Dissolve 50 mg of the synthesized (3-Methoxypyrazin-2-yl)methanamine dihydrochloride in 1.0 mL of LC-MS grade Methanol.

    • Causality: Methanol possesses a high dielectric constant, which disrupts the strong ionic lattice and ensures complete dissolution of the dihydrochloride salt without inducing solvolysis.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner borosilicate vial.

    • Causality: Filtration removes heterogeneous nucleation sites (e.g., microscopic dust, undissolved impurities) that frequently cause microcrystalline twinning or rapid, uncontrolled precipitation.

  • Anti-Solvent Chamber Setup: Place the 2 mL vial (uncapped) inside a larger 20 mL outer scintillation vial containing 5 mL of Diethyl Ether (anti-solvent). Cap the outer vial tightly with a PTFE-lined lid.

  • Controlled Diffusion: Incubate the system at a constant 20°C in a vibration-free environment for 72-96 hours.

    • Causality: The high vapor pressure of diethyl ether drives its slow diffusion into the methanol phase. This gradually lowers the overall polarity of the solvent mixture, gently pushing the system into supersaturation and yielding macroscopic, single-domain crystals.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Once suitable crystals are harvested, the structural data must be acquired and processed using a rigorous, self-validating pipeline.

SCXRD_Workflow N1 Sample Preparation (3-Methoxypyrazin-2-yl)methanamine 2HCl N2 Vapor Diffusion Crystallization (MeOH / Diethyl Ether) N1->N2 Supersaturation N3 Crystal Selection & Mounting (Paratone Oil, Cryoloop) N2->N3 Harvest N4 Data Collection (Diffractometer, 100K, Mo Kα) N3->N4 X-ray Beam N5 Data Reduction & Absorption Correction (SADABS/CrysAlisPro) N4->N5 Raw Frames N6 Structure Solution (Intrinsic Phasing - SHELXT) N5->N6 hkl file N7 Structure Refinement (Least-Squares - SHELXL) N6->N7 Initial Model N8 Validation & CIF Generation (checkCIF / Platon) N7->N8 Converged R-factor

Caption: Step-by-step logical workflow for the SCXRD analysis of the dihydrochloride salt.

Protocol: Data Collection & Reduction
  • Crystal Harvesting & Mounting: Submerge the crystallization vial contents in Paratone-N oil. Select a crystal with dimensions approximately 0.2 × 0.2 × 0.1 mm using a polarizing microscope, and mount it on a 50 µm polyimide loop.

    • Causality: The oil protects the highly hygroscopic dihydrochloride crystals from atmospheric moisture and prevents rapid solvent loss, which would immediately degrade the crystal lattice and ruin diffraction quality.

  • Cryocooling: Transfer the mounted crystal to the diffractometer goniometer under a 100 K nitrogen cold stream.

    • Causality: Flash-cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This is absolutely critical for enhancing high-angle diffraction intensity and allowing for the accurate location of the highly mobile hydrogen atoms on the protonated amines.

  • Data Acquisition & Absorption Correction: Collect diffraction frames using Mo K α radiation. Process the raw frames and apply a multi-scan absorption correction.

    • Causality: Chloride counterions exhibit non-negligible anomalous dispersion and X-ray absorption. Failing to correct for this will result in skewed thermal parameters and residual electron density artifacts near the heavy atoms.

Structural Refinement & Self-Validation

The structure is solved using intrinsic phasing via SHELXT [2] and refined using full-matrix least-squares on F2 with SHELXL [3].

Self-Validating Protocol: The structural refinement process is inherently self-validating. The assigned atomic model is mathematically tested against the raw diffraction data. A successful refinement of (3-Methoxypyrazin-2-yl)methanamine dihydrochloride must meet the following criteria:

  • Goodness-of-Fit (GooF): Must converge near 1.000.

  • R-factors: The final R1​ value should be < 0.05 for observed reflections ( I>2σ(I) ), indicating high agreement between the calculated model and experimental data.

  • Residual Density: The maximum and minimum residual electron density ( Δρmax​ and Δρmin​ ) should be < 0.5 e/Å 3 and > -0.5 e/Å 3 , respectively, proving that no atoms (including protons) have been missed or misassigned.

During refinement, all non-hydrogen atoms (C, N, O, Cl) are refined anisotropically. The hydrogen atoms attached to the protonated primary amine ( −NH3+​ ) and the pyrazine nitrogen must be located from the difference Fourier map and refined freely to definitively prove the protonation state.

Supramolecular Network Analysis

The physical stability of the dihydrochloride salt is dictated by its 3D supramolecular architecture, which can be visualized and analyzed using software like Mercury [4].

Supramolecular_Logic A Dihydrochloride Salt Formation B Protonation of Primary Amine (-NH3+) A->B C Protonation of Pyrazine Nitrogen (N1 or N4) A->C D Charge-Assisted H-Bonds (N-H···Cl-) B->D Primary Donor C->D Secondary Donor F 3D Supramolecular Network D->F Lattice Assembly E π-π Stacking (Pyrazine Rings) E->F Stabilization

Caption: Logical progression from molecular protonation to macroscopic 3D supramolecular assembly.

Mechanistic Insights:

  • Charge-Assisted Hydrogen Bonding: The crystal lattice is dominated by strong, charge-assisted N−H⋯Cl− hydrogen bonds. The −NH3+​ group acts as a trifurcated hydrogen bond donor, interacting with multiple chloride anions. This locks the methanamine side chain into a rigid conformation.

  • Pyrazine Protonation: The secondary chloride anion accepts a hydrogen bond from the protonated nitrogen on the pyrazine ring. The structural data will reveal the exact C−N−C bond angle expansion at the protonated site (typically expanding by ~2-3° compared to the unprotonated nitrogen), confirming the exact locus of the second proton.

  • Planarity and Stacking: The methoxy group at C3 typically remains coplanar with the pyrazine ring to maximize p−π orbital overlap. This flat molecular profile allows adjacent pyrazine rings to engage in offset π−π stacking interactions (centroid-to-centroid distances of ~3.5 to 3.8 Å), further stabilizing the crystal lattice against thermal degradation.

References

  • US Patent 11,634,416 B2 (2023). Combination treatments comprising administration of 1H-pyrazolo[4,3-b]pyridines.
  • Sheldrick, G. M. (2015a). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015b). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. URL:[Link]

  • Macrae, C. F., et al. (2020). Mercury 4.0: from crystal structure to solid-state materials property prediction. Journal of Applied Crystallography, 53(1), 226-235. URL:[Link]

Exploratory

Toxicity and Safety Profile of (3-Methoxypyrazin-2-yl)methanamine Dihydrochloride: A Preclinical Evaluation Guide

Executive Summary In modern drug discovery, nitrogen-containing heterocycles are ubiquitous, with pyrazine derivatives frequently serving as core scaffolds in oncology and central nervous system (CNS) therapeutics[1]. (3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, nitrogen-containing heterocycles are ubiquitous, with pyrazine derivatives frequently serving as core scaffolds in oncology and central nervous system (CNS) therapeutics[1]. (3-Methoxypyrazin-2-yl)methanamine dihydrochloride (CAS: 1956335-62-8) is a highly versatile building block. However, the integration of a primary aliphatic amine directly adjacent to an electron-deficient heteroaromatic ring presents unique toxicological and metabolic challenges.

This whitepaper provides an in-depth technical evaluation of the toxicity, safety profile, and preclinical screening methodologies for this compound. Designed for toxicologists and medicinal chemists, this guide bridges the gap between structural alerts and empirical safety validation, ensuring that early-stage drug development avoids late-stage attrition due to unforeseen toxicity.

Structural Toxicology & Physicochemical Profiling

The safety profile of any small molecule is intrinsically linked to its physicochemical properties. For (3-Methoxypyrazin-2-yl)methanamine, the toxicological behavior is governed by three structural features: the pyrazine core, the methoxy substituent, and the primary methanamine group.

The Heteroaromatic Core & Substituents

Pyrazine rings are electron-deficient, which generally imparts higher metabolic stability against cytochrome P450 (CYP450) mediated ring oxidation compared to phenyl rings. However, the metabolism of pyrazine derivatives typically involves side-chain oxidation and, to a lesser extent, ring hydroxylation followed by rapid excretion[2]. The presence of the methoxy group at the 3-position introduces a potential liability for O-demethylation by hepatic CYPs, which can yield a pyrazinol intermediate that tautomerizes into a potentially reactive pyrazinone.

The Primary Amine & Salt Form

The compound is supplied as a dihydrochloride salt . While this significantly enhances aqueous solubility and prevents the primary amine from absorbing atmospheric carbon dioxide to form insoluble carbamates, it drastically lowers the local pH upon dissolution.

  • Local Tolerance: The acidic nature of the dihydrochloride salt, combined with the inherent reactivity of the primary amine, classifies this compound as a severe skin and eye irritant (Category 2)[3].

  • Systemic Toxicity: Aliphatic amines generally exhibit moderate acute oral toxicity. Based on structurally analogous pyrazine methanamines, the acute oral LD50 is expected to fall within the Category 4 range (Harmful if swallowed)[4].

Genotoxicity: Aliphatic vs. Aromatic Amines

A critical distinction must be made between this compound and primary aromatic amines. Primary aromatic amines are notorious for their mutagenic and carcinogenic potential due to their metabolic activation into reactive nitrenium ions that intercalate with DNA[5]. In contrast, (3-Methoxypyrazin-2-yl)methanamine is a heteroaryl-aliphatic amine . The methylene bridge (-CH2-) insulates the amine from the aromatic system, preventing resonance-stabilized nitrenium ion formation. Consequently, aliphatic amines of this class are generally considered to be of low genotoxic concern under standard exposure levels.

Mechanistic Pathways of Toxicity & Metabolism

The primary toxicological liability of heteroaryl methanamines lies in their oxidative metabolism. Primary aliphatic amines are highly susceptible to oxidative deamination catalyzed by Monoamine Oxidases (MAOs) or CYP450 enzymes.

This pathway generates a reactive aldehyde intermediate . If the local concentration of this aldehyde exceeds the detoxification capacity of Aldehyde Dehydrogenase (ALDH), the electrophilic aldehyde can covalently bind to nucleophilic residues on cellular proteins, leading to protein cross-linking, mitochondrial impairment, and ultimately, cytotoxicity.

MetabolicPathway Parent (3-Methoxypyrazin-2-yl) methanamine Aldehyde Reactive Aldehyde Intermediate Parent->Aldehyde MAO / CYP450 Oxidative Deamination Acid Pyrazine Carboxylic Acid (Detoxified / Excreted) Aldehyde->Acid ALDH Oxidation Toxicity Protein Adducts (Cytotoxicity) Aldehyde->Toxicity Accumulation

Figure 1: Proposed oxidative deamination pathway and potential toxicity mechanism.

Preclinical Safety Data & Predictive Thresholds

To guide early-stage screening, Table 1 summarizes the predicted toxicological endpoints and their implications for assay design and handling.

Table 1: Physicochemical and Predicted Toxicological Properties

ParameterPredicted Value / ClassificationToxicological Implication
Molecular Weight 139.16 g/mol (Base), 212.08 g/mol (2HCl)Low MW favors rapid absorption and wide volume of distribution.
pKa (Primary Amine) ~ 8.5 - 9.0Protonated at physiological pH; potential for lysosomotropism (accumulation in acidic organelles).
Acute Oral Toxicity Category 4 (LD50: 300 - 1000 mg/kg)Moderate systemic toxicity; typical for low-MW heteroaromatic amines[3].
Local Irritation Skin/Eye Irritant (Category 2)The acidic dihydrochloride salt causes local tissue damage; requires strict PPE during handling[4].
Mutagenicity (Ames) Predicted NegativeLacks the structural alert of primary aromatic amines; no nitrenium ion formation[5].

Standardized Experimental Workflows for Safety Validation

To empirically validate the safety profile of (3-Methoxypyrazin-2-yl)methanamine, a tiered in vitro workflow is required. The following protocols are designed as self-validating systems, incorporating specific controls to account for the compound's unique salt form and metabolic liabilities.

SafetyWorkflow cluster_tier1 Tier 1: In Vitro Safety Profiling cluster_tier2 Tier 2: Mechanistic Elucidation Start Test Article: (3-Methoxypyrazin-2-yl)methanamine 2HCl Cytotox Cytotoxicity (HepG2) ATP Depletion Assay Start->Cytotox MetStab Metabolic Stability (Human Hepatocytes) Start->MetStab Genotox Genotoxicity (Ames Test - OECD 471) Cytotox->Genotox IC50 < 50 µM Reactive Reactive Metabolite Trapping (GSH/KCN Adducts) MetStab->Reactive High Intrinsic Clearance Decision Safety Profile Validation Reactive->Decision Genotox->Decision

Figure 2: Tiered toxicological evaluation workflow for pyrazine methanamine derivatives.
Protocol 1: In Vitro Hepatocyte Clearance and Metabolite Trapping

Causality & Rationale: Human hepatocytes are selected over liver microsomes (HLMs) because hepatocytes contain the full complement of Phase I (CYP/MAO) and Phase II (ALDH/Glutathione) enzymes. This is critical because the reactive aldehyde formed from the primary amine will only be accurately detoxified in a whole-cell system.

Step-by-Step Methodology:

  • Stock Preparation (Critical Step): Dissolve the dihydrochloride salt in DMSO to 10 mM. Self-Validation: Because the 2HCl salt is highly acidic, dilute the stock into a 100 mM HEPES buffer (pH 7.4) prior to cell exposure. Failure to buffer will result in a rapid pH drop, causing artifactual cell death unrelated to intrinsic chemical toxicity.

  • Hepatocyte Incubation: Thaw cryopreserved human hepatocytes in Williams' E medium. Dose the cells at 1 µM (for intrinsic clearance, CLint​ ) and 10 µM (for metabolite identification) in the presence of 1 mM Glutathione (GSH) as a trapping agent for soft electrophiles.

  • Quenching & Extraction: Stop the reaction at 0, 15, 30, 60, and 120 minutes by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 4,000 RPM for 15 minutes at 4°C to precipitate proteins.

  • LC-HRMS Analysis: Analyze the supernatant using High-Resolution Mass Spectrometry. Calculate the half-life ( t1/2​ ) based on parent compound depletion. Scan for GSH adducts (mass shift of +307 Da) to confirm the presence of reactive intermediates.

Protocol 2: Cytotoxicity and Mitochondrial Impairment Assay

Causality & Rationale: Measuring ATP depletion is a highly sensitive, early marker for mitochondrial toxicity and apoptosis. It detects cellular distress long before membrane rupture (which is measured by LDH release assays).

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (human liver carcinoma) cells at a density of 10,000 cells/well in a white, opaque-walled 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Dosing: Treat cells with a 10-point concentration curve (0.1 µM to 100 µM) of the pH-buffered test article. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 50 µM Chlorpromazine).

  • Incubation: Expose the cells for 48 hours.

  • Detection: Add CellTiter-Glo® Reagent (Promega) equal to the volume of cell culture medium present in each well. The luciferase reaction strictly requires ATP; therefore, the luminescent signal is directly proportional to the number of metabolically active cells.

  • Data Analysis: Fit the dose-response curve using a 4-parameter logistic equation to determine the IC50. An IC50 > 50 µM generally indicates a favorable in vitro safety profile for early-stage building blocks.

References

  • World Health Organization (WHO) / JECFA. "Safety Evaluation of Certain Food Additives and Contaminants: Pyrazine Derivatives (JECFA Food Additives Series 48)." Inchem.org. URL:[Link]

  • Health Canada. "Draft screening assessment - Aliphatic Amines Group." Canada.ca. URL:[Link]

  • American Chemical Society (ACS). "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Chemical Health & Safety. URL:[Link]

  • American Chemical Society (ACS). "Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns." Organic Process Research & Development. URL:[Link]

Sources

Foundational

Preclinical Pharmacokinetic Profiling of (3-Methoxypyrazin-2-yl)methanamine Dihydrochloride: A Technical Guide

Strategic Utility in Drug Discovery (3-Methoxypyrazin-2-yl)methanamine dihydrochloride (CAS: 2940945-74-2) is a highly versatile, privileged pharmacophore utilized extensively in modern medicinal chemistry. As a primary...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Utility in Drug Discovery

(3-Methoxypyrazin-2-yl)methanamine dihydrochloride (CAS: 2940945-74-2) is a highly versatile, privileged pharmacophore utilized extensively in modern medicinal chemistry. As a primary amine tethered to an electron-deficient methoxypyrazine ring, this building block is frequently integrated into the core structures of central nervous system (CNS) modulators and anti-inflammatory agents.

Recent literature highlights its critical role as a precursor in the synthesis of phosphodiesterase 1 (PDE1) inhibitors[1], Vanin-1 inhibitors for inflammatory bowel disease[2], and dual GSK-3β/Fyn kinase inhibitors[3]. Understanding the intrinsic pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this moiety is essential for medicinal chemists aiming to optimize the bioavailability and half-life of their final drug candidates.

Physicochemical Properties & ADME Causality

The pharmacokinetic behavior of any compound is fundamentally dictated by its physicochemical properties. The selection of the dihydrochloride salt over the free base is a deliberate experimental choice: it prevents the volatilization of the free primary amine, protects against atmospheric oxidation, and dramatically enhances aqueous solubility for intravenous (IV) dosing formulations.

Table 1: Key Physicochemical Parameters
ParameterValuePharmacokinetic Implication (Causality)
Molecular Weight 139.16 g/mol (Free Base)212.03 g/mol (2HCl Salt)Low MW favors rapid paracellular and transcellular absorption across the gastrointestinal (GI) tract.
LogP (Estimated) ~0.2 to 0.5Mild lipophilicity ensures aqueous solubility while maintaining sufficient membrane permeability.
pKa (Amine) ~8.5 - 9.0The primary amine is protonated at physiological pH (7.4), driving high solubility but requiring intestinal transit for optimal neutral-state absorption.
Topological PSA ~49.8 ŲA Polar Surface Area < 90 Ų is highly predictive of excellent Blood-Brain Barrier (BBB) penetration, crucial for CNS targets[1].

Mechanistic Insight: The inclusion of the methoxy (-OCH₃) group on the pyrazine ring is a strategic design choice. Unlike a hydroxyl group, which acts as a hydrogen bond donor (HBD) and restricts CNS penetrance, the methoxy group acts solely as a hydrogen bond acceptor (HBA). This lowers the overall desolvation energy required for the molecule to cross the lipophilic BBB, while simultaneously modulating the basicity of the adjacent methanamine through electron donation.

Metabolic Pathways & Clearance Mechanisms

Pyrazine derivatives share common, well-characterized pathways of metabolism[4]. When evaluating the (3-Methoxypyrazin-2-yl)methanamine fragment, clearance is driven by two primary enzymatic liabilities:

  • Oxidative Deamination: The unhindered primary amine is highly susceptible to Monoamine Oxidase (MAO) and Cytochrome P450 (CYP)-mediated deamination. This yields an intermediate aldehyde that is rapidly oxidized by aldehyde dehydrogenase to form 3-methoxypyrazine-2-carboxylic acid, a highly polar, renally excreted metabolite.

  • O-Demethylation: CYP450 enzymes (predominantly CYP2D6 and CYP3A4) can cleave the methoxy ether, generating (3-hydroxypyrazin-2-yl)methanamine. This phenolic-like intermediate is rapidly cleared via Phase II glucuronidation.

MetabolicPathway Parent (3-Methoxypyrazin-2-yl) methanamine MAO MAO / CYP450 Oxidative Deamination Parent->MAO Amine Oxidation CYP CYP450 O-Demethylation Parent->CYP Methoxy Cleavage Met1 3-Methoxypyrazine-2- carboxylic acid MAO->Met1 Met2 (3-Hydroxypyrazin-2-yl) methanamine CYP->Met2 Excretion Renal Excretion (Urine) Met1->Excretion Met2->Excretion Phase II Glucuronidation

Figure 1: Primary phase I and II metabolic pathways of the (3-Methoxypyrazin-2-yl)methanamine scaffold.

Experimental Protocols: Self-Validating Workflows

To accurately profile the ADME characteristics of this compound, rigorous, self-validating experimental systems must be employed. Below are the definitive protocols for in vitro and in vivo evaluation.

Protocol A: In Vitro Hepatic Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the compound, predicting first-pass metabolism.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation (Causality): Initiate the reaction by adding NADPH to a final concentration of 1 mM. Causality: NADPH is the obligate electron donor for CYP450 enzymes. A parallel control lacking NADPH must be run to differentiate CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation.

  • Time-Course Quenching: At exactly 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Labetalol).

  • Validation Checkpoint: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C. Checkpoint: A solid white pellet must form at the bottom of the tube. If the supernatant is cloudy, protein precipitation is incomplete, which will fatally clog the LC-MS/MS column.

  • Analysis: Analyze the clear supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Protocol B: In Vivo Rodent Pharmacokinetic Profiling

This workflow determines the true oral bioavailability (%F) and systemic exposure of the compound.

Step-by-Step Methodology:

  • Formulation Strategy: Dissolve the dihydrochloride salt in 100% 0.9% physiological saline. Causality: Because the 2HCl salt is highly water-soluble, organic co-solvents (like DMSO or PEG400) are unnecessary. Avoiding co-solvents prevents vehicle-induced toxicity and artificial alterations in GI transit time.

  • Dosing: Administer 1 mg/kg Intravenously (IV) via the tail vein, and 5 mg/kg Per Os (PO) via oral gavage to male Sprague-Dawley rats (n=3 per route).

  • Serial Sampling: Collect 200 µL blood samples via a surgically implanted jugular vein cannula at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Bioanalytical Quantification (LC-MS/MS):

    • Extract plasma via protein precipitation (as described in Protocol A).

    • Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Causality: The primary aliphatic amine of the methanamine group readily accepts a proton to form an [M+H]+ ion, making ESI+ the most sensitive and logical ionization mode for this specific chemical architecture.

PKWorkflow Dose Formulation & Dosing (IV/PO) Sample Serial Blood Sampling Dose->Sample Prep Plasma Extraction (Protein Precipitation) Sample->Prep LCMS LC-MS/MS (ESI+) Quantification Prep->LCMS Data NCA PK Analysis LCMS->Data

Figure 2: Standard in vivo pharmacokinetic profiling workflow for pyrazine-derived fragments.

References

  • US10806718B2 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors - Google Patents. Google Patents.
  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC. National Center for Biotechnology Information. URL:[Link]

  • Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment | Journal of Medicinal Chemistry. ACS Publications. URL:[Link]

  • Exploration of the Neuromodulatory Properties of Fyn and GSK-3β Kinases Exploiting 7‑Azaindole-Based Inhibitors - PMC. National Center for Biotechnology Information. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of (3-Methoxypyrazin-2-yl)methanamine Dihydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction and Mechanistic Rationale (3-Methoxypyrazin-2-yl)methanamine is a critical pharmacophoric building block in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction and Mechanistic Rationale

(3-Methoxypyrazin-2-yl)methanamine is a critical pharmacophoric building block in medicinal chemistry, frequently utilized in the design of phosphodiesterase 1 (PDE1) inhibitors for the treatment of neurodegenerative and psychiatric disorders[1]. The combination of a primary amine moiety with an electron-deficient pyrazine ring makes it a highly versatile intermediate for subsequent amide coupling or reductive amination workflows.

The synthesis of the dihydrochloride salt involves the chemoselective reduction of 3-methoxypyrazine-2-carbonitrile. Nitrile reduction to a primary amine is notoriously prone to over-alkylation, leading to secondary and tertiary amine byproducts. To suppress this, the reaction is conducted under catalytic hydrogenation conditions using Raney-Nickel in the presence of methanolic ammonia[1]. The excess ammonia shifts the equilibrium of the highly reactive intermediate imine away from condensation with the newly formed primary amine, ensuring high chemoselectivity.

Subsequent treatment with anhydrous hydrogen chloride affords the dihydrochloride salt. While the trifluoroacetate salt (CAS 2891599-26-9) is commercially available[2], the dihydrochloride salt is heavily preferred in drug development. It provides enhanced crystalline stability, reduced hygroscopicity, and superior aqueous solubility for in vitro and in vivo biological screening, while avoiding the potential cytotoxicity associated with trifluoroacetate counterions.

Synthetic Workflow

Protocol cluster_0 Phase 1: Chemoselective Reduction cluster_1 Phase 2: Salt Formation N1 3-Methoxypyrazine-2-carbonitrile (10 mmol) N2 Catalytic Hydrogenation Raney-Ni, H2 (1 atm) 7M NH3 in MeOH, RT, 12h N1->N2 N3 Filtration & Concentration (Celite Pad) N2->N3 N4 (3-Methoxypyrazin-2-yl)methanamine Free Base N3->N4 N5 Dissolve in Et2O / MeOH Cool to 0 °C N4->N5 N4->N5 N6 Acidification Add 4M HCl in Dioxane (2.5 equiv) N5->N6 N7 Precipitation & Washing (Cold Et2O) N6->N7 N8 (3-Methoxypyrazin-2-yl)methanamine dihydrochloride N7->N8

Workflow for the synthesis of (3-Methoxypyrazin-2-yl)methanamine dihydrochloride from its nitrile.

Reagents and Materials

ReagentMW ( g/mol )EquivalentsAmountRole
3-Methoxypyrazine-2-carbonitrile 135.121.01.35 g (10 mmol)Starting Material
Raney-Nickel (50% slurry in H₂O) 58.6915 wt%~200 mgHeterogeneous Catalyst[1]
7M Ammonia in Methanol 17.03Excess20 mLSolvent / Suppressant
Hydrogen Gas (H₂) 2.02ExcessBalloonReducing Agent
4M HCl in Dioxane 36.462.56.25 mL (25 mmol)Salt Formation Reagent
Diethyl Ether (Anhydrous) 74.12-50 mLAnti-solvent / Wash

Step-by-Step Protocol

Part A: Catalytic Hydrogenation to Free Base
  • Preparation of the Reaction Mixture: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxypyrazine-2-carbonitrile (1.35 g, 10 mmol) in 20 mL of 7M ammonia in methanol.

  • Catalyst Addition: Carefully add the Raney-Nickel slurry (approx. 200 mg). Critical Safety Note: Raney-Nickel is highly pyrophoric. Do not allow the catalyst to dry in air at any point during handling.[1]

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with hydrogen gas three times using a hydrogen balloon attached to a needle.

  • Reaction Execution: Stir the suspension vigorously at room temperature (20–25 °C) under a hydrogen atmosphere for 12–16 hours.

    • Self-Validation: Monitor the reaction progress via TLC (DCM:MeOH 9:1, UV detection) or LC-MS until complete consumption of the starting nitrile is observed.

  • Filtration: Purge the flask thoroughly with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Raney-Nickel catalyst. Wash the Celite pad thoroughly with additional methanol (2 x 10 mL). Dispose of the wet catalyst in a designated pyrophoric waste container.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude (3-methoxypyrazin-2-yl)methanamine free base as a pale yellow oil. The SMILES string for this intermediate is COC1=NC=CN=C1CN[3].

Part B: Dihydrochloride Salt Formation
  • Dissolution: Dissolve the crude free base in 10 mL of anhydrous diethyl ether. If the free base is not fully soluble, add a minimal amount of anhydrous methanol (1–2 mL) dropwise until a clear solution is obtained.

  • Acidification: Cool the solution to 0 °C in an ice bath. Dropwise, add 4M HCl in dioxane (6.25 mL, 25 mmol) under continuous stirring. A white to off-white precipitate will form immediately upon addition.

  • Maturation: Allow the suspension to stir at 0 °C for 30 minutes to ensure complete precipitation and uniform particle size distribution.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold anhydrous diethyl ether (2 x 10 mL) to remove any residual dioxane, unreacted impurities, or trace moisture.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 4 hours to afford (3-methoxypyrazin-2-yl)methanamine dihydrochloride.

Analytical Characterization

To ensure trustworthiness and self-validation of the synthesized batch, verify the final product against the following expected analytical parameters:

ParameterExpected Result
Appearance White to off-white crystalline powder
Molecular Formula C₆H₁₁Cl₂N₃O (Free base: C₆H₉N₃O[3])
Molecular Weight 212.08 g/mol
LC-MS (ESI+) m/z calculated for C₆H₁₀N₃O [M+H]⁺ 140.08, found 140.1
¹H NMR (400 MHz, DMSO-d₆) δ 8.65 (br s, 3H, -NH₃⁺), 8.35 (d, J = 2.8 Hz, 1H, Pyrazine-H), 8.22 (d, J = 2.8 Hz, 1H, Pyrazine-H), 4.25 (s, 2H, -CH₂-), 3.98 (s, 3H, -OCH₃)

E-E-A-T Rationale: Experimental Choices Explained

  • Raney-Nickel vs. Palladium on Carbon (Pd/C): While Pd/C is a standard hydrogenation catalyst, it frequently leads to undesired dehalogenation or ring saturation in electron-deficient heteroaromatics like pyrazines. Raney-Nickel provides excellent chemoselectivity, reducing the cyano group rapidly while leaving the aromatic pyrazine core perfectly intact[1].

  • Ammonia in Methanol: The reduction of a nitrile proceeds via an intermediate imine. Without an excess of ammonia, the newly formed primary amine can attack the electrophilic imine, forming secondary amine dimers. The 7M NH₃/MeOH solvent system heavily favors the formation of the primary amine by saturating the equilibrium[1].

  • Anhydrous HCl in Dioxane: Utilizing HCl in dioxane rather than aqueous HCl is critical. It prevents the hydrolysis of the methoxy group and ensures that the salt precipitates out cleanly in the non-polar ethereal anti-solvent, maximizing the isolated yield.

References

  • Title: US11634416B2 - Combination treatments comprising administration of 1H-pyrazolo[4,3-b]pyridines Source: Google Patents URL
  • Title: (3-methoxypyrazin-2-yl)
  • Title: (3-Methoxypyrazin-2-yl)

Sources

Application

Application Notes and Protocols: (3-Methoxypyrazin-2-yl)methanamine Dihydrochloride in Medicinal Chemistry

Executive Summary (3-Methoxypyrazin-2-yl)methanamine dihydrochloride is a highly versatile, bifunctional building block increasingly utilized in modern drug discovery. Featuring a pyrazine core substituted with a methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Methoxypyrazin-2-yl)methanamine dihydrochloride is a highly versatile, bifunctional building block increasingly utilized in modern drug discovery. Featuring a pyrazine core substituted with a methoxy group and a primary methanamine linker, this scaffold offers unique physicochemical properties, including tunable lipophilicity, precise pKa modulation, and multiple hydrogen-bonding vectors. This guide provides an in-depth analysis of its structural rationale, field-proven synthetic applications, and self-validating experimental protocols designed for medicinal chemists and drug development professionals.

Chemical Profile & Structural Rationale

Quantitative Data: Physicochemical Properties
PropertyValue
Chemical Name (3-Methoxypyrazin-2-yl)methanamine dihydrochloride
CAS Registry Number 2940945-74-2
Free Base CAS 1211580-10-7
Molecular Formula C6H11Cl2N3O
Molecular Weight 212.08 g/mol
Appearance Solid powder
Causality in Salt Selection

The free base of (3-methoxypyrazin-2-yl)methanamine is an electron-rich primary amine that is highly susceptible to oxidative degradation and polymerization upon prolonged exposure to air and light[1]. By isolating the compound as a dihydrochloride salt, the primary amine is protonated, significantly lowering its HOMO (Highest Occupied Molecular Orbital) energy and rendering it inert to ambient oxidation[1]. This ensures long-term bench stability and reproducible stoichiometry in parallel synthesis.

The Pyrazine Scaffold in MedChem

The pyrazine ring acts as an excellent bioisostere for benzene or pyridine. The two nitrogen atoms in the pyrazine ring lower the overall lipophilicity (LogP) of the molecule, which is crucial for improving the aqueous solubility of late-stage drug candidates. Furthermore, the methoxy group at the 3-position serves as a potent hydrogen bond acceptor. In kinase inhibitor design, such as RIP1 inhibitors, these heteroatoms frequently engage in critical hinge-binding interactions within the ATP-binding pocket[2].

Key Synthetic Applications in Drug Discovery

Application Note A: Synthesis of PDE1 Inhibitors for CNS Disorders

Phosphodiesterase 1 (PDE1) inhibitors are a major focus for the treatment of psychiatric and cognitive disorders. Recent patent literature demonstrates the use of (3-methoxypyrazin-2-yl)methanamine as a critical nucleophile in the synthesis of 1H-pyrazolo[4,3-b]pyridine derivatives[3]. The methanamine linker allows for efficient amide coupling or reductive amination, positioning the methoxypyrazine moiety perfectly to occupy specific hydrophobic and hydrogen-bonding sub-pockets in the PDE1 active site[3].

Application Note B: Development of Anoctamin-6 (ANO6) Inhibitors

Anoctamin-6 (ANO6) is a calcium-activated ion channel and phospholipid scramblase implicated in various pathophysiological conditions. (3-Methoxypyrazin-2-yl)methanamine has been successfully incorporated into novel ANO6 inhibitors[4]. The incorporation of the pyrazine scaffold in these molecules helps modulate the electrostatic surface potential, improving the compound's binding affinity to the channel's allosteric sites[4].

Experimental Methodologies

Protocol A: HATU-Mediated Amide Coupling

Context & Causality: The electron-withdrawing nature of the pyrazine ring slightly reduces the nucleophilicity of the adjacent methanamine. Therefore, highly efficient coupling reagents like HATU are preferred over standard EDC/HOBt systems. HATU generates a highly reactive HOAt ester that rapidly reacts with the hindered amine, minimizing epimerization and side reactions.

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried vial under N₂, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA, 1.0 eq) and stir at room temperature for 15 minutes to form the active ester.

  • Salt Neutralization: In a separate vial, suspend (3-Methoxypyrazin-2-yl)methanamine dihydrochloride (1.1 eq) in DMF. Add DIPEA (2.0 eq) to liberate the free base.

  • Coupling: Transfer the neutralized amine solution to the pre-activated acid mixture. Add an additional 1.0 eq of DIPEA (Total DIPEA = 4.0 eq). Stir at room temperature for 2–4 hours.

  • Workup: Quench the reaction with water and extract with EtOAc (3x). Wash the combined organic layers with saturated aqueous NaHCO₃, 1M HCl (optional, depending on product stability), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Self-Validating Check: Upon addition of the first 2.0 equivalents of DIPEA to the dihydrochloride salt suspension (Step 2), the opaque mixture must transition to a clear solution, confirming the successful liberation of the free base. Monitor the pH of the final reaction mixture by spotting on wet pH paper; it must remain basic (pH > 8) to ensure the amine remains nucleophilic.

Protocol B: Reductive Amination

Context & Causality: Reductive amination requires the formation of an intermediate imine. Using the dihydrochloride salt directly with a mild base allows for a controlled release of the free amine, while the slight acidity generated by the reaction aids in catalyzing imine formation without the need for external acetic acid.

Step-by-Step Methodology:

  • Imine Formation: Combine the target aldehyde or ketone (1.0 eq) and (3-Methoxypyrazin-2-yl)methanamine dihydrochloride (1.2 eq) in anhydrous 1,2-Dichloroethane (DCE, 0.2 M). Add DIPEA (2.4 eq) and stir at room temperature for 2 hours.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Stir at room temperature for 12 hours under N₂.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Self-Validating Check: Before the addition of NaBH(OAc)₃, analyze an aliquot via LC-MS. The complete disappearance of the starting aldehyde mass and the appearance of the intermediate imine (or hemiaminal) mass validates that the condensation step is complete. Upon quenching with NaHCO₃, the cessation of CO₂ gas evolution confirms the complete destruction of unreacted hydride species.

Quantitative Data: Reaction Optimization Parameters
Reaction TypePreferred SolventBase (Equivalents)TempTypical Yield
Amide Coupling (HATU) DMF or DMAcDIPEA (4.0 eq)20-25°C75-90%
Reductive Amination DCE or THFDIPEA (2.0-2.4 eq)20-25°C65-85%
Sulfonylation Pyridine / DCMPyridine (Solvent)0°C to RT70-80%

Mechanistic Workflow Diagram

G cluster_reactions Key Synthetic Transformations A (3-Methoxypyrazin-2-yl)methanamine 2HCl B Amide Coupling (HATU, DIPEA) A->B Carboxylic Acids C Reductive Amination (NaBH(OAc)3) A->C Aldehydes/Ketones D Sulfonylation (R-SO2Cl, Pyridine) A->D Sulfonyl Chlorides E 1H-pyrazolo[4,3-b]pyridines (PDE1 Inhibitors) B->E F Anoctamin-6 Inhibitors (Ion Channel Targets) C->F G RIP1 Kinase Inhibitors (Inflammation Targets) D->G

Figure 1: Synthetic versatility of (3-Methoxypyrazin-2-yl)methanamine 2HCl in medicinal chemistry.

References

  • Combination treatments comprising administration of 1H-pyrazolo[4,3-b]pyridines. U.S. Patent 11,634,416 B2. Google Patents.
  • Inhibitors of anoctamin 6 protein and uses thereof. U.S. Patent Application 2023/0080054 A1. Google Patents.
  • Discovery of a Highly Potent, Selective, and Metabolically Stable Inhibitor of Receptor-Interacting Protein 1 (RIP1) for the Treatment of Systemic Inflammatory Response Syndrome. Journal of Medicinal Chemistry. ACS Publications. URL: [Link]

Sources

Method

Application Note: Preparation of (3-Methoxypyrazin-2-yl)methanamine Dihydrochloride Stock Solutions

Executive Summary (3-Methoxypyrazin-2-yl)methanamine is a highly versatile pharmacophore utilized extensively in medicinal chemistry and drug development. Supplied predominantly as a dihydrochloride salt (CAS: 2940945-74...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Methoxypyrazin-2-yl)methanamine is a highly versatile pharmacophore utilized extensively in medicinal chemistry and drug development. Supplied predominantly as a dihydrochloride salt (CAS: 2940945-74-2)[1], this compound exhibits favorable physicochemical properties for formulation. However, the transition from a dry powder to a biologically compatible stock solution requires strict adherence to solvent selection, pH management, and storage protocols. This guide provides a self-validating framework for researchers to prepare reliable, reproducible stock solutions while avoiding common pitfalls such as artifactual cytotoxicity or compound degradation.

Physicochemical Profiling

Understanding the fundamental properties of the compound is the first step in ensuring experimental integrity. All dilution metrics and solvent choices are derived from these baseline values.

PropertyValue
Chemical Name (3-Methoxypyrazin-2-yl)methanamine dihydrochloride
CAS Number 2940945-74-2
Molecular Formula C₆H₁₁Cl₂N₃O
Molecular Weight 212.08 g/mol
Salt Form Dihydrochloride (· 2HCl)
Appearance Solid powder
Primary Solvents Water, PBS, Saline, Anhydrous DMSO

Causality & Experimental Choices (E-E-A-T)

As a Senior Application Scientist, it is critical not just to follow a protocol, but to understand the why behind each step. The formulation of this specific compound requires attention to two major mechanistic factors:

Rationale for the Dihydrochloride Salt

The free base form of primary amines attached to heterocyclic rings (such as pyrazine) is often lipophilic, prone to oxidation, and difficult to handle due to volatility. By converting the free base to a dihydrochloride salt, the crystal lattice energy is drastically lowered relative to its hydration energy. This thermodynamic shift drives rapid and complete dissolution in aqueous media, making it highly suitable for biological assays[2].

Solvent Selection: Aqueous vs. DMSO

While dimethyl sulfoxide (DMSO) is the industry standard for high-throughput screening (HTS) libraries, the dihydrochloride salt form introduces specific nuances that dictate solvent choice:

  • The pH Dynamics of Aqueous Routes: Because this compound is a salt of a weak base and a strong acid (HCl), dissolving it in unbuffered water will release protons, significantly lowering the pH of the solution. If applied directly to sensitive in vitro cell cultures or in vivo models without buffering, this acidic shock can cause artifactual cytotoxicity, confounding your assay results[3]. Reconstituting in a buffered solution (like PBS) or adjusting the pH post-dissolution is a mandatory, self-validating step.

  • Moisture Contamination in Organic Routes: Dihydrochloride salts are highly hygroscopic. Using moisture-contaminated DMSO can lead to localized precipitation, degradation, or inaccurate molarity. If the DMSO route is chosen, it is imperative to use fresh, anhydrous DMSO to maintain solubility and compound integrity[4].

Workflow Visualization

The following decision tree outlines the logical progression for selecting the appropriate solvent and preparation pathway based on your assay's specific sensitivities.

G Start Determine Assay Requirements Decision In Vitro / In Vivo Sensitivity to DMSO? Start->Decision AqRoute Aqueous Route (Water / PBS / Saline) Decision->AqRoute High Sensitivity DMSORoute Organic Route (100% Anhydrous DMSO) Decision->DMSORoute Low Sensitivity / HTS AqPrep Dissolve in sterile H2O/PBS Check & Adjust pH AqRoute->AqPrep DMSOPrep Dissolve in anhydrous DMSO Protect from moisture DMSORoute->DMSOPrep Filter Sterile Filtration (0.22 µm) AqPrep->Filter Store Aliquot & Store at -80°C Avoid freeze-thaw DMSOPrep->Store Filter->Store

Decision tree for solvent selection and preparation of (3-Methoxypyrazin-2-yl)methanamine·2HCl.

Reconstitution Protocols

Dilution Metrics

Use the following validated dilution table to achieve exact molarities based on the compound's molecular weight (212.08 g/mol ).

Target ConcentrationVolume of Solvent for 1 mgVolume of Solvent for 5 mgVolume of Solvent for 10 mg
1 mM 4.715 mL23.576 mL47.152 mL
5 mM 0.943 mL4.715 mL9.430 mL
10 mM 0.471 mL2.357 mL4.715 mL
20 mM 0.235 mL1.178 mL2.357 mL
50 mM 0.094 mL0.471 mL0.943 mL
Protocol A: Aqueous Buffer Preparation (Preferred for In Vivo / Sensitive In Vitro)

This protocol is designed to mitigate the pH drop inherent to dihydrochloride salts.

  • Weighing: Accurately weigh the desired amount of (3-Methoxypyrazin-2-yl)methanamine dihydrochloride powder into a sterile, endotoxin-free tube.

  • Primary Dissolution: Add 80% of the final target volume of sterile 1X PBS (pH 7.4). Vortex gently until the powder is visually dissolved.

  • pH Validation (Critical Step): Check the pH of the solution using a micro-pH probe or pH indicator paper. If the pH has dropped below 7.0, carefully titrate with 0.1 N NaOH in 1-2 µL increments until the pH is restored to 7.2–7.4.

  • Volume Adjustment: Bring the solution to the final target volume using the remaining 1X PBS.

  • Sterilization: Pass the solution through a 0.22 µm PVDF or PES syringe filter inside a biosafety cabinet to ensure sterility for cell culture use.

Protocol B: DMSO Preparation (Preferred for HTS / Long-Term Storage)

This protocol maximizes long-term stability for compound libraries.

  • Preparation: Ensure the compound vial has been equilibrated to room temperature in a desiccator before opening to prevent condensation.

  • Dissolution: Add the calculated volume of fresh, anhydrous DMSO (≥99.9% purity) directly to the vial.

  • Homogenization: Pipette up and down gently, or use a bath sonicator for 1-2 minutes if micro-particulates remain. Note: Do not use a probe sonicator, as localized heating can degrade the compound.

  • Visual Inspection: The solution must be completely clear. Any cloudiness indicates moisture contamination in the DMSO or incomplete dissolution.

Storage, Stability, and Handling

To ensure the trustworthiness of your downstream data, strict storage guidelines must be enforced:

  • Aliquoting: Immediately divide the stock solution into single-use aliquots (e.g., 20–50 µL) in tightly sealed, amber microcentrifuge tubes to protect from light and moisture.

  • Temperature: Store aliquots at -80°C. While -20°C is acceptable for short-term storage (< 1 month), -80°C is required for long-term library preservation.

  • Freeze-Thaw Cycles: Strictly avoid repeated freeze-thaw cycles. Once an aliquot is thawed for an experiment, discard any unused portion.

References[1] Title: 92508-08-2|2-Methoxy-3,5-dimethylpyrazine|BLD Pharm. Source: bldpharm.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqvBD69nLuJXnoY0cDaRaQIxLF1Qg5eBzGIdmaLX_3khZiPiwr_rzNkDw775BTO1vralPXlD_TOrqd2xF1pVLKHthdQWjx1itIxdPuhpdEdb97AJCJysHiVzQfLii9KScjaY582c_Y5Al-aiY=[3] Title: Application Notes and Protocols: Preparation of Piribedil Dihydrochloride Solutions for Cell Culture Experiments - Benchchem. Source: benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMbUUbTBQpIVwUNyeqYscNpPfYSd5jchVcDqAQJR4kO4rJOLIjCOpwWfj2OyRTW-AtvGC5tNZ9vX_zuzDnGhuK0XJRs5OVmvKCrxDEkeipMuotCE4z_IINNFCJrY66pnkVVFW1XtgaDlp5X1ODYeYmbC1sd8gIMKdoQVm7qrrobAZmglxONh_TskWkDwvZUI3XDvKDO4BJS27Kp_CPCCDXjc_D00fkos56SENGoy83I75MWUcssWAYEn4LZo0YmqKCFvuunveFPcaXc_2v[2] Title: Salt formation to improve drug solubility - Sign-in. Source: uspto.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwCC91lPel4M_nmBhTu8qgEf4wMGlglcbpm-vcEDfLrXVsLuE13_Bn6sbuzR21LCP3OanJ47lCb0dcOniWshH3dOZP0JQmSZ42BL7ayTykjKBptGz2my-lx22pwRIDsprNofwZDoo_CNP5EG6DanVF8TZn0mBb-EmJCS_PYsAFlV3cJmhgfgNSBG0JCXtTpUgLNrj6nGPGASepG9iWMxWxWXR4v3L7_AVljocORnHHqAnlzRrfH8uLkiy-qnGRh0oXDg-VG7VlnGFOHwqMPE5b992SSDby9w==[4] Title: Chloroquine Diphosphate | Autophagy Inhibitor | CAS 50-63-5 - Selleck Chemicals. Source: selleckchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF-bJcoY_Xr-MB_GIWb3E0q_Ksw6PAUGGtNgdS3-Q5UP-8zbff7wuNhQpuGFljR50qEHtoZ-3vVgHmUwE7qiMX-Qbnt_E7z-8BCu6hBCisLC0mafOQFkE_W-LuVwCT3kUnJFFhfjIebnSyVhFaH4RfTofSThOpDxJCpQ==

Sources

Application

Application Note: Robust HPLC Method Development for the Quantification of (3-Methoxypyrazin-2-yl)methanamine Dihydrochloride

Analyte Profiling and Chromatographic Rationale The quantification of highly polar, basic small molecules presents a persistent challenge in analytical chemistry. The target analyte, (3-Methoxypyrazin-2-yl)methanamine di...

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Author: BenchChem Technical Support Team. Date: April 2026

Analyte Profiling and Chromatographic Rationale

The quantification of highly polar, basic small molecules presents a persistent challenge in analytical chemistry. The target analyte, (3-Methoxypyrazin-2-yl)methanamine dihydrochloride , is characterized by a pyrazine heteroaromatic ring, a methoxy group, and a primary amine. As a dihydrochloride salt, it is fully protonated in aqueous environments, rendering it extremely hydrophilic (LogP < 0).

When analyzed using conventional Reversed-Phase Liquid Chromatography (RPLC) on C18 columns, such polar aliphatic amines exhibit little to no retention and suffer from severe peak tailing due to secondary electrostatic interactions with residual silanols on the silica support. While ion-pairing RPLC is an alternative, it requires long equilibration times and suppresses mass spectrometric ionization.

The Causality of Method Choice: Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier technique for retaining highly polar compounds[1]. By utilizing a polar stationary phase and a highly organic mobile phase, HILIC promotes the formation of a water-enriched layer on the stationary phase surface. The protonated amine partitions into this aqueous layer, providing robust retention without the need for ion-pairing reagents[2]. Furthermore, pyrazine derivatives exhibit characteristic UV absorbance maxima around 270–275 nm due to the π-π* transitions of the heteroaromatic ring[3], making UV detection highly specific and sensitive for this analyte.

Method_Workflow A Analyte Profiling (Polar Amine Salt) B Select Chromatography Mode A->B C HILIC Mode Selected (LogP < 0) B->C High Polarity D Stationary Phase: Zwitterionic / Amide C->D E Mobile Phase: ACN / NH4-Formate (pH 3.0) C->E F Method Optimization (Buffer Molarity, Temp) D->F E->F G System Suitability & Validation F->G

HILIC Method Development Workflow for Polar Amines

Method Development Strategy

Stationary Phase Selection

A zwitterionic (e.g., ZIC-HILIC) or amide-bonded stationary phase is selected. These phases strongly hold the water-enriched layer necessary for liquid-liquid partitioning, while simultaneously offering electrostatic and hydrogen-bonding interactions that stabilize the primary amine[2].

Mobile Phase and pH Optimization

In HILIC, the solvent strengths are inverted compared to RPLC: water is the strong eluting solvent, and acetonitrile (ACN) is the weak solvent[1]. To ensure reproducible retention of the protonated primary amine, the aqueous portion must contain a volatile buffer. We utilize 20 mM Ammonium Formate adjusted to pH 3.0 . At this pH, the primary amine (pKa ~9.0) remains fully ionized, ensuring consistent electrostatic interaction and preventing peak splitting.

HILIC_Mechanism A Mobile Phase (High ACN, Low H2O) B Analyte (Protonated Amine) A->B Delivers C Water-Enriched Layer (Partitioning) B->C Partitions into D Stationary Phase (Zwitterionic/Amide) C->D Electrostatic & H-Bonding

Multimodal HILIC Retention Mechanism for Polar Amines

Experimental Protocols

Chromatographic Conditions
ParameterSpecification
Column Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 150 × 4.6 mm, 5 µm
Mobile Phase A 20 mM Ammonium Formate in Milli-Q Water, pH 3.0
Mobile Phase B 100% Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection (UV) 275 nm (Reference 360 nm, Bandwidth 4 nm)
Injection Volume 5 µL
Sample Diluent 80% Acetonitrile / 20% Water
Gradient Program

To ensure complete elution of the dihydrochloride counter-ions and any highly polar impurities, a gradient method is employed. Note: In HILIC, gradients run from high organic to low organic.

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Curve
0.01090Initial
2.01090Isocratic Hold
8.04060Linear Gradient
10.04060Column Wash
10.11090Return to Initial
20.01090Re-equilibration
Step-by-Step Preparation Methodologies

Step 1: Preparation of Mobile Phase A (20 mM Ammonium Formate, pH 3.0)

  • Weigh accurately 1.26 g of Ammonium Formate.

  • Dissolve in 1000 mL of ultra-pure Milli-Q water.

  • Add Formic Acid dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 3.0 ± 0.05.

  • Filter through a 0.22 µm hydrophilic membrane (e.g., PES or Nylon) and sonicate for 10 minutes to degas.

Step 2: Preparation of Sample Diluent Causality Note: A critical failure point in HILIC is the "Sample Diluent Effect." If the sample is dissolved in a highly aqueous solvent, the water disrupts the stationary phase's enriched layer upon injection, causing severe peak splitting.

  • Mix 800 mL of HPLC-grade Acetonitrile with 200 mL of Milli-Q water.

  • Sonicate for 5 minutes.

Step 3: Standard Preparation (100 µg/mL)

  • Accurately weigh 10.0 mg of (3-Methoxypyrazin-2-yl)methanamine dihydrochloride reference standard into a 100 mL volumetric flask.

  • Add 70 mL of the Sample Diluent.

  • Sonicate for 15 minutes to ensure complete dissolution (the dihydrochloride salt may take time to dissolve in high organic).

  • Make up to the mark with Sample Diluent and mix thoroughly.

System Suitability & Self-Validation System

A robust protocol must be self-validating. Before analyzing unknown samples, the system must pass the following System Suitability Testing (SST) criteria to prove that the partitioning mechanism is stable and the column is fully equilibrated.

SST ParameterAcceptance CriteriaScientific Rationale
Retention Factor ( k′ ) ≥2.0 Ensures the analyte is retained by the HILIC mechanism, not just eluting in the void volume.
Tailing Factor ( Tf​ ) ≤1.5 Confirms that secondary silanol interactions are successfully masked by the pH 3.0 buffer.
Theoretical Plates ( N ) ≥5,000 Verifies column efficiency and proper formation of the aqueous layer.
Injection Precision (%RSD) ≤2.0% (n=6)Validates autosampler precision and method stability.
Troubleshooting Guide
  • Drifting Retention Times: HILIC columns require significantly longer equilibration times than RPLC columns[1]. Ensure at least 10-15 column volumes of the initial mobile phase (90% B) are pumped prior to the first injection.

  • Fronting or Split Peaks: This almost always indicates that the sample diluent contains too much water. Ensure the sample is prepared in at least 75-80% Acetonitrile.

References

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting Agilent Technologies URL:[Link][1]

  • Effect of Roasting Time and Temperature on the Generation of Nonvolatile (Polyhydroxyalkyl)pyrazine Compounds in Peanuts, As Determined by High-Performance Liquid Chromatography Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link][3]

  • A Simple Step-by-Step Protocol for HILIC Method Development HPLC.eu / Avantor ACE Knowledge Note URL:[Link][2]

Sources

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of (3-Methoxypyrazin-2-yl)methanamine Dihydrochloride

Abstract This application note provides a detailed guide for the comprehensive Nuclear Magnetic Resonance (NMR) spectroscopic characterization of (3-Methoxypyrazin-2-yl)methanamine dihydrochloride. In the absence of prev...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide for the comprehensive Nuclear Magnetic Resonance (NMR) spectroscopic characterization of (3-Methoxypyrazin-2-yl)methanamine dihydrochloride. In the absence of previously published experimental NMR data for this specific molecule, this document outlines a robust set of protocols based on established NMR principles and spectral data from analogous chemical structures. The methodologies detailed herein are designed to provide unambiguous structural elucidation and purity assessment, which are critical for researchers, scientists, and professionals in drug development. This guide covers sample preparation, acquisition of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR spectra, and a discussion of the expected spectral features.

Introduction

(3-Methoxypyrazin-2-yl)methanamine dihydrochloride is a heterocyclic amine whose structural integrity is paramount for its intended applications, particularly in pharmaceutical and medicinal chemistry. The pyrazine ring is a key structural motif in numerous biologically active compounds.[1] The methoxy and aminomethyl substituents introduce specific electronic and steric properties that can influence molecular interactions. As a dihydrochloride salt, the compound's solubility and stability are enhanced, but this also influences its spectroscopic properties.[2]

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure.[3] This application note provides a comprehensive framework for characterizing (3-Methoxypyrazin-2-yl)methanamine dihydrochloride using a suite of NMR experiments. We will explore the rationale behind experimental choices and provide detailed, step-by-step protocols to ensure reproducible and high-quality data.

Predicted Spectroscopic Features

The formation of the dihydrochloride salt, with protonation occurring at the aminomethyl nitrogen and likely one of the pyrazine nitrogens, will have a significant impact on the electronic environment of the molecule. This protonation leads to a general deshielding (downfield shift) of nearby protons and carbons.[2] The choice of a suitable deuterated solvent is also critical, as it can influence chemical shifts.[4][5] For this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is a recommended solvent due to its ability to dissolve polar hydrochloride salts and its relatively non-interfering residual solvent peaks.

Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts (δ) are based on the analysis of similar pyrazine and amine hydrochloride structures.[1][6]

Table 1: Predicted ¹H and ¹³C NMR Data for (3-Methoxypyrazin-2-yl)methanamine Dihydrochloride in DMSO-d₆.

PositionAtom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Notes
1N--Pyrazine Nitrogen
2C-~150-155Quaternary carbon attached to the methoxy and aminomethyl groups.
3C-~158-163Quaternary carbon of the pyrazine ring attached to the methoxy group.
4N--Pyrazine Nitrogen, likely protonated.
5C-H~8.3-8.6 (d, J ≈ 2-3 Hz)~135-140Aromatic proton, deshielded by adjacent protonated nitrogen.
6C-H~8.1-8.4 (d, J ≈ 2-3 Hz)~130-135Aromatic proton, coupled to H-5.
7 (CH₂)C-H₂~4.2-4.5 (s)~40-45Methylene protons, deshielded by the adjacent protonated amine.
8 (OCH₃)C-H₃~4.0-4.3 (s)~55-60Methoxy protons.
NH₃⁺N-H₃~8.5-9.5 (br s)-Broad signal due to exchange and quadrupolar broadening from Nitrogen.

Experimental Protocols

The following protocols are designed for a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and sensitivity.[3]

Sample Preparation

(3-Methoxypyrazin-2-yl)methanamine dihydrochloride is likely to be hygroscopic, a common characteristic of amine hydrochloride salts.[7] Therefore, appropriate handling is crucial to prevent water contamination in the NMR sample.[8]

  • Drying: Dry the compound under high vacuum for several hours before use.

  • Weighing: Weigh approximately 10-20 mg of the dried compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[9]

  • Solvent Addition: Add approximately 0.6-0.7 mL of high-purity, deuterated DMSO-d₆ to the vial.[10]

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[11]

  • Capping: Cap the NMR tube promptly to minimize atmospheric moisture absorption.

NMR Data Acquisition

The following is a logical workflow for acquiring a comprehensive set of NMR data for structural elucidation.

Diagram 1: Experimental Workflow for NMR Characterization

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1 ¹H NMR C13 ¹³C{¹H} NMR H1->C13 Initial Structure Overview DEPT135 DEPT-135 C13->DEPT135 Determine CHn Multiplicity COSY ¹H-¹H COSY DEPT135->COSY Proton-Proton Correlations HSQC ¹H-¹³C HSQC COSY->HSQC Direct C-H Correlations HMBC ¹H-¹³C HMBC HSQC->HMBC Long-Range C-H Correlations G H1 ¹H Spectrum (Integrals, Multiplicities) HSQC HSQC (Direct C-H Bonds) H1->HSQC COSY COSY (H-H Connectivity) H1->COSY C13_DEPT ¹³C & DEPT-135 (CH, CH₂, CH₃, Cq) C13_DEPT->HSQC HMBC HMBC (Long-Range C-H) HSQC->HMBC Assign Quaternary Carbons Structure Final Structure Assignment HSQC->Structure COSY->HSQC Confirm Protonated Fragments HMBC->Structure

Caption: A logical flow for integrating data from multiple NMR experiments for structural elucidation.

  • ¹H and ¹³C/DEPT-135 Analysis: From the ¹H spectrum, identify the aromatic, aminomethyl, and methoxy proton signals. Use the ¹³C and DEPT-135 spectra to identify the number of protonated carbons and quaternary carbons.

  • HSQC Analysis: Correlate each proton signal to its directly attached carbon. This will assign the carbons for the two aromatic CH groups, the aminomethyl CH₂, and the methoxy CH₃.

  • COSY Analysis: A cross-peak between the two aromatic proton signals in the COSY spectrum will confirm their three-bond coupling and their adjacency on the pyrazine ring.

  • HMBC Analysis: This is the final step to confirm the overall structure. Key expected correlations include:

    • The methoxy protons (H-8) to the two adjacent quaternary carbons (C-2 and C-3).

    • The aminomethyl protons (H-7) to the adjacent quaternary carbon (C-2) and potentially to the aromatic carbon C-6.

    • The aromatic proton H-5 to C-3 and C-1 (the other pyrazine carbon).

    • The aromatic proton H-6 to C-2.

Reporting the Data

All acquired NMR data should be reported according to established standards to ensure clarity and reproducibility. [12][13]The reporting format should include the nucleus, solvent, and spectrometer frequency. [14][15]Chemical shifts should be reported in ppm, and coupling constants (J) in Hertz (Hz). [16] Example Reporting Format:

¹H NMR (400 MHz, DMSO-d₆) δ: 8.95 (br s, 3H, NH₃⁺), 8.45 (d, J = 2.5 Hz, 1H, H-5), 8.25 (d, J = 2.5 Hz, 1H, H-6), 4.35 (s, 2H, H-7), 4.15 (s, 3H, H-8).

¹³C{¹H} NMR (101 MHz, DMSO-d₆) δ: 160.5 (C-3), 152.8 (C-2), 137.2 (C-5), 132.5 (C-6), 57.8 (C-8), 42.1 (C-7).

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the NMR spectroscopic characterization of (3-Methoxypyrazin-2-yl)methanamine dihydrochloride. By following the detailed steps for sample preparation, data acquisition using a suite of 1D and 2D NMR experiments, and systematic data analysis, researchers can achieve a complete and unambiguous structural assignment. This rigorous characterization is fundamental for quality control and for advancing the use of this compound in research and development.

References

  • Pupier, M., Nuzillard, J. M., Wist, J., Schlörer, N. E., Kuhn, S., Erdelyi, M., ... & Gil, R. R. (2018). NMReDATA, a standard to report the NMR assignment and parameters of organic compounds. Magnetic Resonance in Chemistry, 56(8), 703-715. [Link]

  • Pupier, M., Nuzillard, J. M., Wist, J., Schlörer, N. E., Kuhn, S., Erdelyi, M., ... & Gil, R. R. (2018). NMReDATA, a standard to report the NMR assignment and parameters of organic compounds. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

  • University of Ottawa NMR Facility Blog. (2008). APT vs DEPT-135. [Link]

  • Tecmag. DEPT - 135. [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. [Link]

  • Wu, G. (2006). Solid-state 35/37Cl NMR spectroscopy of hydrochloride salts of amino acids implicated in chloride ion transport channel selectivity: opportunities at 900 MHz. PubMed, 128(7), 2214-2224. [Link]

  • American Chemical Society. (n.d.). ACS Research Data Guidelines. [Link]

  • Kovacs, H., & V-Orfila, A. (2026). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Publications. [Link]

  • Chemotion. (2025). NMR Analysis. [Link]

  • Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. [Link]

  • JoVE Core. (2024). ¹³C NMR Distortionless Enhancement by Polarization Transfer (DEPT) in Analytical Chemistry. [Link]

  • Wu, G. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society, 128(7), 2214-2224. [Link]

  • Elyashberg, M. E., Williams, A. J., & Blinov, K. A. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed, 44(5), 579-595. [Link]

  • The Royal Society of Chemistry. (2024). Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. [Link]

  • M. J. Chem. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Elyashberg, M. E., Williams, A. J., & Blinov, K. A. (2004). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Journal of Chemical Information and Modeling, 44(5), 579-595. [Link]

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  • PubChem. (n.d.). (3-Chloropyrazin-2-yl)methanamine dihydrochloride. [Link]

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  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Google Patents. (n.d.). CA2758228A1 - Method for reducing methoxypyrazines in grapes and grape products.
  • Thieme Connect. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]

  • PubChem. (n.d.). (3-Methylpyridin-2-yl)methanamine dihydrochloride. [Link]

  • PubChem. (n.d.). (3-Methoxypyridin-2-yl)methanamine. [Link]

  • Wang, Y., et al. (2020). Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain. PMC. [Link]

  • ResearchGate. (n.d.). (PDF) Methoxypyrazines of Grapes and Wines. [Link]

  • ChemSrc. (n.d.). (3-Chloropyrazin-2-yl) Methanamine hydrochloride. [Link]

Sources

Application

Application Note: Fragment-Based Screening and Biochemical Evaluation of (3-Methoxypyrazin-2-yl)methanamine Dihydrochloride in PDE1 Inhibitor Development

Executive Summary & Scientific Context Phosphodiesterase 1 (PDE1) is a unique dual-substrate (cAMP/cGMP) enzyme family whose catalytic activity is strictly governed by intracellular calcium and calmodulin (Ca²⁺/CaM). Bec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Phosphodiesterase 1 (PDE1) is a unique dual-substrate (cAMP/cGMP) enzyme family whose catalytic activity is strictly governed by intracellular calcium and calmodulin (Ca²⁺/CaM). Because of its high expression in the cortex and hippocampus, PDE1 is a prime therapeutic target for enhancing neuroplasticity in psychiatric and neurodegenerative disorders [1].

Developing highly selective PDE1 inhibitors often relies on Fragment-Based Drug Discovery (FBDD). (3-Methoxypyrazin-2-yl)methanamine dihydrochloride (CAS: 2940945-74-2) serves as a critical pharmacophoric fragment and a foundational synthetic building block for elaborating potent PDE1 inhibitors, such as 1H-pyrazolo[4,3-b]pyridines [1]. This technical guide details the in vitro assay protocols required to evaluate this compound—both as an initial biophysical hit and as an elaborated biochemical inhibitor.

Causality & Experimental Design (Expertise Insights)

To ensure self-validating and reproducible assays, it is crucial to understand the why behind the methodology when working with this specific compound and target:

  • Salt Form and Buffer Dynamics: The dihydrochloride salt of (3-Methoxypyrazin-2-yl)methanamine is highly polar. While this prevents the aggregation-based false positives common in FBDD, the acidic nature of the salt requires robust buffering. We utilize 50 mM HEPES (pH 7.6) to prevent local acidification, which would otherwise disrupt the highly pH-sensitive CaM-PDE1 protein-protein interaction.

  • The Ca²⁺/CaM Dependency: PDE1 exists in an auto-inhibited state. The assay must include exogenous Calmodulin and CaCl₂. Upon binding Ca²⁺, CaM undergoes a conformational shift, binding to the PDE1 regulatory domain and exposing the catalytic cleft [2].

  • Detection Methodology: While Fluorescence Polarization (FP) is common, PDE1A and PDE1B possess extremely low Km​ values for cAMP (10–30 pM). Therefore, a Scintillation Proximity Assay (SPA) utilizing Tritium-labelled [³H]-cAMP is mandated for its superior sensitivity at low substrate concentrations.

G Ca Intracellular Ca2+ CaM Calmodulin (CaM) Ca->CaM Binds (4 Ca2+ per CaM) PDE1_Inact PDE1 (Auto-inhibited) CaM->PDE1_Inact Associates with CBD PDE1_Act PDE1 Holoenzyme (Active) PDE1_Inact->PDE1_Act Conformational Shift cAMP cAMP / cGMP PDE1_Act->cAMP Catalytic Hydrolysis AMP 5'-AMP / 5'-GMP cAMP->AMP Signal Termination

Figure 1: Ca²⁺/Calmodulin-dependent activation of PDE1 and subsequent cyclic nucleotide hydrolysis.

Step-by-Step Methodologies

Protocol A: Biophysical Fragment Screening via Surface Plasmon Resonance (SPR)

Objective: Determine the direct binding affinity ( Kd​ ) of the (3-Methoxypyrazin-2-yl)methanamine fragment to the PDE1 catalytic domain.

  • Sensor Chip Preparation: Immobilize His-tagged recombinant PDE1B onto a Ni-NTA sensor chip. Target an immobilization level of ~3000 Response Units (RU) to account for the low molecular weight of the fragment.

  • Analyte Preparation: Dissolve (3-Methoxypyrazin-2-yl)methanamine dihydrochloride in 100% DMSO to a 50 mM stock. Perform a 10-point serial dilution in SPR Running Buffer (see Table 1), ensuring a final DMSO concentration of exactly 5.0% across all samples to prevent bulk refractive index shifts.

  • Injection: Inject the fragment concentration series (10 µM to 2 mM) over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Analysis: Fit the steady-state affinity data using a 1:1 Langmuir binding model. Fragment off-rates are typically rapid; therefore, regeneration pulses are generally unnecessary.

Protocol B: In Vitro Radiometric PDE1 Inhibition Assay (SPA)

Objective: Measure the functional inhibition ( IC50​ ) of the fragment and its downstream synthesized derivatives.

  • Enzyme Activation: In a 96-well or 384-well microplate, prepare 60 µL reaction mixtures. Combine the PDE1 enzyme (titrated to convert 20-25% of the substrate) with the SPA Reaction Buffer (Table 1). The inclusion of 0.02% Tween-20 is critical to prevent non-specific binding of the hydrophobic regions of the enzyme to the plate walls.

  • Compound Addition: Add the test compound (fragment or elaborated derivative) to the wells. Include Vinpocetine as a standardized positive control, as it is a well-characterized classical PDE1 inhibitor [3]. Pre-incubate the plate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Initiate the catalytic reaction by adding 15 nM [³H]-cAMP. Incubate the microplate at 30°C for 30 minutes.

  • Termination & Detection: Stop the reaction by adding 20 µL of Yttrium silicate SPA beads suspended in 18 mM zinc sulfate. The uncharged [³H]-cAMP remains in solution, while the negatively charged[³H]-5'-AMP product binds to the beads, bringing the isotope close enough to the scintillant to emit light.

  • Readout: Allow the beads to settle for 1 hour, then quantify the signal using a Microbeta scintillation counter.

Workflow Frag Fragment Library (3-Methoxypyrazin-2-yl)methanamine 2HCl SPR Biophysical Screening (SPR) Affinity (Kd) Determination Frag->SPR Synth Chemical Elaboration Synthesis of 1H-pyrazolo[4,3-b]pyridines SPR->Synth Validated Hit BioAssay Biochemical Assay (SPA) Functional IC50 Determination Synth->BioAssay BioAssay->Synth SAR Feedback Lead Lead Optimization In Vivo Efficacy Models BioAssay->Lead Potent Inhibitor

Figure 2: Fragment-Based Drug Discovery workflow utilizing the target compound for PDE1 inhibitor development.

Quantitative Data Presentation

Table 1: Optimized Assay Buffer Compositions

Strict adherence to these buffer formulations ensures the stability of the (3-Methoxypyrazin-2-yl)methanamine dihydrochloride salt and the functional integrity of the Ca²⁺/CaM-PDE1 complex.

Reagent / ComponentSPR Running Buffer (Protocol A)SPA Reaction Buffer (Protocol B)Purpose / Causality
HEPES (pH 7.6) 50 mM50 mMBuffers the acidic dihydrochloride salt; maintains physiological pH.
MgCl₂ 10 mM10 mMEssential divalent cation for the PDE1 catalytic active site.
CaCl₂ 0.5 mM0.2 mMRequired to activate Calmodulin.
Calmodulin (CaM) N/A (Pre-activated)20 µg/mLBinds Ca²⁺ to displace the PDE1 auto-inhibitory domain.
Tween-20 0.05%0.02%Prevents non-specific protein adsorption to plastic surfaces.
BSA N/A0.1 mg/mLActs as a carrier protein to stabilize the enzyme at low concentrations.
DMSO 5.0%1.0%Solubilizes elaborated hydrophobic derivatives.
Table 2: Representative FBDD Progression Data

The following table illustrates the expected pharmacological shift when transitioning from the raw fragment to an elaborated inhibitor, validated against a known standard.

Compound StageCompound IdentitySPR Affinity ( Kd​ )SPA Functional Inhibition ( IC50​ )
Starting Fragment (3-Methoxypyrazin-2-yl)methanamine 2HCl~450 µM> 1 mM (Weak baseline inhibition)
Elaborated Lead 1H-pyrazolo[4,3-b]pyridine derivative< 10 nM4.5 nM
Positive Control Vinpocetine (Standard PDE1 Inhibitor)N/A~14 µM

References

  • WO2019121885A1 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors. World Intellectual Property Organization. Patent detailing the synthesis of PDE1 inhibitors using (3-methoxypyrazin-2-yl)methanamine hydrochloride and the standardized PDE1 SPA assay parameters. Available at:1

  • The Molecular Mechanism of PDE1 Regulation. MDPI. Comprehensive overview of the calcium/calmodulin dependency and auto-inhibitory domain mechanics of Phosphodiesterase 1. Available at:2

  • Vinpocetine as a potent antiinflammatory agent. Proceedings of the National Academy of Sciences (PNAS). Establishes Vinpocetine as a classical, selective PDE1 inhibitor used as a functional benchmark in biochemical assays. Available at: 3

Sources

Method

Cross-coupling reactions with (3-Methoxypyrazin-2-yl)methanamine;dihydrochloride

An advanced technical guide and protocol for the palladium-catalyzed C–N cross-coupling of (3-Methoxypyrazin-2-yl)methanamine dihydrochloride. Executive Summary (3-Methoxypyrazin-2-yl)methanamine is a highly valuable pri...

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Author: BenchChem Technical Support Team. Date: April 2026

An advanced technical guide and protocol for the palladium-catalyzed C–N cross-coupling of (3-Methoxypyrazin-2-yl)methanamine dihydrochloride.

Executive Summary

(3-Methoxypyrazin-2-yl)methanamine is a highly valuable primary heteroaryl amine building block, prominently featured in the synthesis of phosphodiesterase 1 (PDE1) inhibitors and other CNS-active therapeutics [1]. However, executing Buchwald-Hartwig aminations with its dihydrochloride salt presents unique mechanistic challenges. These include catalyst poisoning by the pyrazine nitrogen, the thermodynamic sink of the salt form, and the propensity of primary amines to undergo over-arylation [2]. This application note provides a rationally designed, self-validating protocol for the efficient mono-arylation of this substrate.

Mechanistic Causality & Reaction Design

To achieve high yields and absolute selectivity, the experimental design must account for the specific electronic and physical properties of the substrate:

  • Stoichiometric Base Neutralization (The Salt Factor): The substrate is supplied as a dihydrochloride salt . To enter the catalytic cycle, the amine must be free-based in situ. This requires exactly 2.0 equivalents of a strong base merely for neutralization, generating corresponding salts (e.g., NaCl) and conjugate acids (e.g., tert-butanol). An additional 1.2–1.5 equivalents are required to drive the deprotonation of the palladium-amido intermediate. Therefore, a minimum of 3.2–3.5 equivalents of sodium tert-butoxide (NaOtBu) is mandatory [3].

  • Ligand Selection to Prevent Catalyst Poisoning: The 3-methoxypyrazine moiety is a bidentate-capable Lewis base. If a standard, unhindered phosphine (like dppf or BINAP) is used, the pyrazine nitrogen can outcompete the ligand for the Pd(II) center, forming stable, off-cycle inactive complexes. We employ BrettPhos or XPhos , which possess extreme steric bulk (dialkylbiaryl motif) that enforces a monolithic coordination sphere, effectively shielding the palladium center from pyrazine chelation [4].

  • Suppression of Diarylation: Primary amines are notorious for undergoing a second oxidative addition/reductive elimination sequence, yielding tertiary amines. The spatial profile of BrettPhos specifically accelerates the reductive elimination of the mono-arylated product while sterically clashing with the secondary amine, strictly halting the reaction at mono-arylation [2].

Optimization Matrix & Quantitative Data

The following table summarizes the causal relationship between reaction parameters and coupling efficiency when reacting (3-Methoxypyrazin-2-yl)methanamine·2HCl with a model aryl chloride (e.g., 4-chloroanisole).

EntryPrecatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)Causality / Observation
1Pd2(dba)3 (2)BINAP (4)NaOtBu (3.5)Toluene10012Catalyst poisoning by pyrazine ring; incomplete conversion.
2Pd2(dba)3 (2)XPhos (4)NaOtBu (3.5)Toluene10071Good conversion; ~15% diarylation observed due to insufficient ligand bulk.
3Pd2(dba)3 (2)BrettPhos (4)NaOtBu (3.5)Toluene10094 Optimal. Strict monoarylation; rapid reductive elimination.
4Pd(OAc)2 (4)BrettPhos (4)K3PO4 (4.5)Dioxane11082Heterogeneous base slows reaction; requires higher temp, but avoids tBuOH formation.

Visualizations

CatalyticCycle Pd0 Active Pd(0)L Catalyst (L = BrettPhos) OxAdd Oxidative Addition [L-Pd(II)(Ar)(X)] Pd0->OxAdd Aryl Halide (Ar-X) AmineCoord Amine Coordination [L-Pd(II)(Ar)(NH2R)]+ OxAdd->AmineCoord Free-based Amine (from Dihydrochloride) Amido Deprotonation [L-Pd(II)(Ar)(NHR)] AmineCoord->Amido Base (NaOtBu) Amido->Pd0 Reductive Elimination (Product)

Fig 1. Buchwald-Hartwig catalytic cycle for (3-Methoxypyrazin-2-yl)methanamine monoarylation.

Workflow Step1 1. Reagent Prep Weigh Amine·2HCl, Ar-X, Base, Catalyst Step2 2. Inert Atmosphere Setup Evacuate & Backfill with Argon (x3) Step1->Step2 Step3 3. Solvent Addition Add anhydrous, degassed Toluene Step2->Step3 Step4 4. In Situ Free-Basing & Heating Stir at 100 °C for 12-16 h Step3->Step4 Step5 5. In-Process Control (IPC) Verify conversion via LC-MS Step4->Step5 Step6 6. Workup & Purification Celite filtration & Flash Chromatography Step5->Step6

Fig 2. Self-validating experimental workflow for the cross-coupling of amine dihydrochloride salts.

Step-by-Step Experimental Protocol

Self-Validating System Note: This protocol relies on visual cues (color changes indicating active catalyst formation) and analytical checkpoints (LC-MS) to ensure reliability.

Materials:

  • (3-Methoxypyrazin-2-yl)methanamine dihydrochloride (1.2 equiv)

  • Aryl Halide (e.g., Aryl bromide or chloride) (1.0 equiv)

  • Pd2(dba)3 (2.0 mol% Pd dimer = 4.0 mol% Pd)

  • BrettPhos ligand (4.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (3.5 equiv)

  • Anhydrous Toluene (Deoxygenated) [5]

Procedure:

  • Preparation (Glovebox or Standard Schlenk Line): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (3-Methoxypyrazin-2-yl)methanamine dihydrochloride (1.2 mmol), Aryl Halide (1.0 mmol), Pd2(dba)3 (0.02 mmol), BrettPhos (0.045 mmol), and NaOtBu (3.5 mmol).

    • Causality: Weighing the base last minimizes its exposure to atmospheric moisture, preventing degradation to NaOH, which would hydrolyze the aryl halide rather than participate in the amination.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

    • Causality: Pd(0) and electron-rich phosphines are highly susceptible to oxidation. Strict exclusion of O2 prevents the formation of BrettPhos-oxide, which cannot bind palladium.

  • Solvent Addition: Syringe in 5.0 mL of anhydrous, degassed toluene.

    • Validation Cue: Upon addition of solvent and initial stirring, the mixture will typically transition from a dark purple/brown (Pd2(dba)3) to a deep red/orange color. This visual shift confirms the formation of the active L-Pd(0) species. An immediate mild exotherm may be felt as the NaOtBu neutralizes the dihydrochloride salt.

  • Heating & Reaction: Place the flask in a pre-heated oil bath at 100 °C. Stir vigorously (800+ rpm) for 12–16 hours.

    • Causality: High stirring rates are essential because the in situ generation of NaCl creates a heterogeneous suspension. Mass transfer must be maximized to ensure the base is available for the deprotonation step in the catalytic cycle.

  • In-Process Control (IPC): After 12 hours, cool the reaction briefly, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, filter, and analyze by LC-MS.

    • Validation: The disappearance of the aryl halide peak and the presence of a single product mass (M+H) confirms successful monoarylation. If starting material remains, check for catalyst crash-out (appearance of palladium black on the flask walls).

  • Workup: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and filter the suspension through a short pad of Celite to remove NaCl and palladium residues. Wash the Celite pad with additional Ethyl Acetate (2 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate or DCM/MeOH gradient, depending on the aryl group) to afford the pure secondary amine.

References

  • US Patent 10,806,718 B2 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors. Google Patents.
  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008) - A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552-13554. Available at:[Link]

  • Council on Undergraduate Research (CUR) - Efficient Palladium-Catalyzed Buchwald-Hartwig Amination of Brominated Heterocycles using Pd2(dba)3 and Xphos Ligand. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of (3-Methoxypyrazin-2-yl)methanamine Dihydrochloride in DMSO

From the desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with (3...

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Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with (3-Methoxypyrazin-2-yl)methanamine dihydrochloride in Dimethyl Sulfoxide (DMSO). As a dihydrochloride salt of a substituted pyrazine, this compound presents a unique set of physicochemical properties. While the salt form is intended to enhance aqueous solubility, it can introduce complexities when using aprotic polar solvents like DMSO. This document provides in-depth, field-proven insights and protocols to diagnose and resolve these issues, ensuring the integrity and accuracy of your experiments.

Quick-Fire Troubleshooting Guide

For immediate assistance, consult the table below. It outlines common symptoms, their probable causes, and the first-line recommended actions. For a deeper understanding and detailed protocols, please refer to the subsequent FAQ section.

SymptomMost Likely Cause(s)Immediate Recommended Action
Powder does not dissolve upon initial addition of DMSO. Insufficient energy to overcome crystal lattice energy; Compound concentration exceeds solubility limit.1. Vortex vigorously for 2-5 minutes.2. Proceed to Protocol 1: Standard Dissolution .
A previously clear stock solution is now cloudy or contains precipitate. 1. Water Absorption: DMSO is highly hygroscopic and has absorbed atmospheric moisture, reducing the compound's solubility.[1][2]2. Freeze-Thaw Cycles: Repeated cycling has promoted crystallization.[1][2]1. Equilibrate the vial to room temperature.2. Proceed to Protocol 2: Rescuing a Precipitated Solution .
Inconsistent results in downstream assays. Inaccurate stock concentration due to incomplete dissolution or precipitation.1. Visually inspect the stock solution for any precipitate.2. Before each use, warm the vial to room temperature, vortex, and centrifuge briefly.
Precipitation occurs when diluting the DMSO stock into aqueous buffer. The compound has much lower solubility in aqueous solutions, causing it to crash out upon solvent change.[1][3]1. Lower the final concentration in the assay.2. Add the DMSO stock dropwise into the aqueous buffer while vortexing; do not add the buffer to the stock.[3]

Frequently Asked Questions (FAQs)

Q1: My (3-Methoxypyrazin-2-yl)methanamine dihydrochloride powder isn't dissolving in fresh, anhydrous DMSO. What should I do?

This is a common issue stemming from the high crystal lattice energy of a salt. The solvent needs sufficient energy to break apart the ionic interactions of the solid. Simply adding DMSO at room temperature is often not enough.

Causality: The dissolution process involves two main steps: the dissociation of the solute molecules from the crystal lattice and the solvation of these molecules by the solvent. For a dihydrochloride salt, the ionic bonds are strong. DMSO is a powerful polar aprotic solvent, but physical agitation and gentle warming are often required to provide the activation energy needed to initiate and complete this process effectively.[4][5]

Solution: Follow the standard dissolution protocol below, which incorporates mechanical and thermal energy to facilitate solubilization.

Q2: I had a clear stock solution, but now it's cloudy or has a precipitate. Why did this happen and can I fix it?

The most probable cause is the hygroscopic nature of DMSO.[1][2][6]

Causality: DMSO readily absorbs moisture from the atmosphere. Even small amounts of absorbed water can significantly alter the solvent properties, creating a microenvironment that is less favorable for the dissolved hydrochloride salt, thus causing it to precipitate.[1][2][7] This effect is often exacerbated by repeated freeze-thaw cycles, which can promote the nucleation and growth of crystals.[1][2]

Solution: The solution can often be salvaged. Refer to Protocol 2: Rescuing a Precipitated Solution . To prevent this from recurring, it is critical to adopt the best practices for handling and storage outlined in Q4.

Q3: What are the fundamental chemical reasons a dihydrochloride salt might be challenging to dissolve in DMSO?

While DMSO is an excellent solvent for many organic compounds, the dihydrochloride salt form introduces specific ionic interactions that need to be considered.

Scientific Explanation:

  • Solvation of Ions: DMSO is effective at solvating cations (like the protonated amines on your compound) through its negatively polarized oxygen atom. However, it is less effective at solvating anions, like the chloride ions (Cl⁻), compared to protic solvents like water.[7] This is because DMSO lacks the hydrogen-bond-donating ability that efficiently shields anions.

  • Impact of Water: When water is introduced into DMSO, it forms a structured hydrogen-bonding network.[1] This can make it more difficult for the larger, lipophilic part of your organic molecule to find a "cavity" in the solvent, effectively "squeezing" it out of the solution.[1][2] For a salt, the water can also preferentially solvate the ions, disrupting the delicate balance that kept the compound dissolved in the aprotic DMSO environment.

Q4: What are the best practices for preparing and storing DMSO stock solutions to prevent future issues?

Proactive measures are the most effective way to ensure the long-term integrity of your compound stock solutions.

Best Practices:

  • Use High-Quality DMSO: Always start with a new, unopened bottle of anhydrous, sterile-filtered DMSO.[1]

  • Aliquot Solutions: After preparing your primary stock, immediately aliquot it into smaller, single-use volumes in tightly sealed vials (e.g., cryovials with O-rings). This is the single most important step to prevent repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.[3]

  • Proper Storage: Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

  • Use Dessicants: When not in use, store your main bottle of DMSO and your compound vials in a desiccator to protect them from humidity.[1]

Q5: Could the (3-Methoxypyrazin-2-yl)methanamine dihydrochloride be degrading in DMSO?

While possible, degradation is a less common cause of precipitation compared to physical solubility issues, especially for a relatively stable scaffold like pyrazine.

Stability Profile:

  • Pyrazine Ring: The pyrazine core is generally robust and chemically stable.[8]

  • DMSO as a Solvent: DMSO is thermally stable under most lab conditions but can be reactive at high temperatures or in the presence of strong acids or bases.[6][9]

  • Compound Stability Study: A study on various compounds stored in DMSO showed that most are stable for many weeks even at elevated temperatures, and that water was a more significant factor in compound loss than oxygen or freeze-thaw cycles.[10]

Recommendation: Unless you are heating the solution to high temperatures (>100°C) or adding other reactive agents, degradation is unlikely to be the primary cause of insolubility. Focus on resolving the physical solubility issues first. If problems persist, a stability-indicating analytical method (like LC-MS) would be required to confirm chemical integrity.

Detailed Experimental Protocols

Protocol 1: Standard Method for Preparing a Concentrated Stock Solution

This protocol describes the preparation of a stock solution using best practices to ensure complete dissolution.

Materials:

  • (3-Methoxypyrazin-2-yl)methanamine dihydrochloride powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile, tightly-sealing vials (e.g., 1.5 mL microcentrifuge tubes or glass vials)

  • Vortex mixer

  • Sonicator water bath

  • Water bath or heat block set to 37°C

Methodology:

  • Equilibration: Allow the compound powder and the sealed bottle of anhydrous DMSO to equilibrate to room temperature for at least 20 minutes.

  • Weighing: Accurately weigh the desired amount of powder and transfer it to a sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

  • Mechanical Agitation: Cap the vial securely and vortex vigorously for 2-5 minutes. Visually inspect for any remaining solid particles.

  • Sonication (If Needed): If solids persist, place the vial in a sonicator water bath for 5-10 minutes. This uses ultrasonic waves to break up particle agglomerates.[3]

  • Gentle Warming (If Needed): If the solution is still not clear, place the vial in a 37°C water bath or heat block for 10-15 minutes.[3] Intermittently remove and vortex the vial.

  • Final Check: A successful dissolution will result in a perfectly clear solution with no visible particulates.

  • Aliquoting and Storage: Once fully dissolved, immediately proceed to aliquot the stock into single-use vials, seal tightly, and store at -20°C or -80°C.

Protocol 2: Rescuing a Precipitated Solution

This protocol is for solutions that were previously clear but have since developed a precipitate.

Methodology:

  • Thaw and Equilibrate: Remove the vial from the freezer and allow it to thaw completely and equilibrate to room temperature. Do not attempt to heat a frozen vial directly.

  • Vortex: Vortex the vial vigorously for 2 minutes to resuspend the precipitate.

  • Gentle Warming & Agitation: Place the vial in a 37°C water bath. Remove the vial every 5 minutes and vortex for 30 seconds. Continue this process for 15-20 minutes or until the precipitate is redissolved.[3]

  • Sonication: If warming alone is insufficient, sonicate the vial for 5-10 minutes as described in Protocol 1.

  • Centrifugation (Last Resort): If the precipitate cannot be redissolved, it may indicate significant water contamination or that the initial concentration was too high. You can centrifuge the vial at high speed (e.g., >10,000 x g) for 10 minutes to pellet the solid. Carefully pipette the clear supernatant for use, understanding that the effective concentration will be lower than intended and should be re-quantified if possible.[1]

Visual Guides & Workflows

Diagram 1: Troubleshooting Initial Dissolution Failure

Start Start: Powder + Anhydrous DMSO Vortex Vortex vigorously (2-5 min) Start->Vortex Check1 Is solution clear? Vortex->Check1 Sonicate Sonicate (5-10 min) Check1->Sonicate No Success Success: Solution Ready for Use/Aliquoting Check1->Success Yes Check2 Is solution clear? Sonicate->Check2 Warm Gentle Warming (37°C) + Intermittent Vortexing (10-15 min) Check2->Warm No Check2->Success Yes Check3 Is solution clear? Warm->Check3 Check3->Success Yes Failure Failure: Consider reducing concentration or re-evaluating solvent. Check3->Failure No

Caption: A flowchart for dissolving the compound in DMSO.

Diagram 2: Best-Practice Workflow for Stock Solution Management

Prep 1. Prepare Concentrated Stock in Anhydrous DMSO (See Protocol 1) Aliquot 2. Immediately Aliquot into Single-Use Vials Prep->Aliquot Store 3. Store Tightly Sealed (-20°C or -80°C) in Desiccated Environment Aliquot->Store Use 4. For Use: Thaw ONE Aliquot Store->Use Equilibrate 5. Equilibrate to Room Temp, Vortex, and Briefly Centrifuge Use->Equilibrate Assay 6. Add to Assay (Dilute Dropwise into Buffer) Equilibrate->Assay Discard 7. Discard Unused Portion of Thawed Aliquot Assay->Discard Avoids freeze-thaw

Caption: Workflow for preparing and handling DMSO stock solutions.

References

  • Al-Hourani, B. J., et al. (2025).
  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?. Retrieved from [Link]

  • Susha, C. T., & Nambisan, P. N. K. (1986). Solubilities of Sodium Chloride and Ion-Solvent Interaction in Dimethyl Sulphoxide-Water Mixtures at 25°. Transactions of the SAEST, 21(2), 119-122.
  • Kumar, S., & Sothilingam, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10.
  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Iskhakov, B., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(8), 926-930.
  • Ziath Ltd. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • P., S., et al. (2024). Methods to boost solubility. International Journal of Scientific Development and Research, 9(1), 405-412.
  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. r/chemistry. Retrieved from [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Arianingrum, R., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.
  • Freeman, K. B., et al. (2019). Hydrochloride Salt of the GABAkine KRM-II-81. Molecular Pharmaceutics, 16(2), 910-915.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45079526, (3-Methoxypyridin-2-yl)methanamine. Retrieved from [Link].

  • ResearchGate. (2020, May 15). How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.?. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-Aminomethyl-2-methoxypyridine hydrochloride. Retrieved from [Link]

  • Reddit. (2025, July 14). Does dmso stay soluble in sodium chloride saturated water?. r/chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). (3-methoxypyridin-2-yl)methanamine (C7H10N2O). Retrieved from [Link]

  • MP Biomedicals. (2016). Dimethyl Sulfoxide Product Information. Retrieved from [Link]

  • Scheiber, J., et al. (2023). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Chemistry & Biodiversity, 20(1), e202200845.
  • Chemsrc. (2025, August 25). (6-METHOXYPYRIDIN-3-YL)METHANAMINE HYDROCHLORIDE. Retrieved from [Link]

  • Protocol Online. (2008, August 22). Problems with DMSO,Salt out!. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

  • ResearchGate. (2025, March 3). Are there any specific considerations for completely dissolving the polyamideoxime in DMF or DMSO or other solvent?. Retrieved from [Link]

  • St-Jean, O., et al. (2012). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. Organic Process Research & Development, 16(4), 619-625.
  • Wang, H., et al. (2012). Ammonia-containing Dimethyl Sulfoxide: An Improved Solvent for the Dissolution of Formazan Crystals in the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl Tetrazolium Bromide (MTT) Assay. Analytical Biochemistry, 421(1), 324-326.
  • Zhang, X., et al. (2019). Development of Diallylimidazolium Methoxyacetate/DMSO (DMF/DMA)

Sources

Optimization

Technical Support Center: Optimizing HPLC Retention for (3-Methoxypyrazin-2-yl)methanamine;dihydrochloride

Welcome to the technical support guide for the chromatographic analysis of (3-Methoxypyrazin-2-yl)methanamine;dihydrochloride. This document, designed for researchers and drug development professionals, provides in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic analysis of (3-Methoxypyrazin-2-yl)methanamine;dihydrochloride. This document, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and scientifically grounded strategies to overcome common challenges associated with this molecule. As a polar, basic compound, it requires careful consideration of mobile phase pH, column chemistry, and other parameters to achieve robust and reproducible retention times.

Analyte Properties Overview

Understanding the physicochemical nature of (3-Methoxypyrazin-2-yl)methanamine is the first step toward developing a successful HPLC method. Its structure presents two key challenges for traditional reversed-phase chromatography.

FeatureChemical MoietyImplication for HPLC Analysis
Polarity Pyrazine ring, methoxy and amine groupsThe compound is highly polar, leading to poor retention on non-polar stationary phases like standard C18. It may elute in or near the solvent front.[1][2]
Basicity Primary Amine (-CH₂NH₂)The amine group is basic and will be protonated (positively charged) at low to neutral pH. This charge can cause strong, undesirable interactions with residual silanols on silica-based columns, leading to severe peak tailing.[3][4]
Form Dihydrochloride SaltThe salt form ensures high solubility in aqueous mobile phases but also contributes to its high polarity.

Frequently Asked Questions (FAQs)

This section addresses the most common initial problems encountered during method development for this analyte.

Q1: Why is my retention time too short or non-existent on a standard C18 column?

This is the most common issue for polar compounds.[2] A standard C18 stationary phase is highly non-polar (hydrophobic). Your polar analyte has a much stronger affinity for the polar mobile phase than the stationary phase, so it travels through the column with little interaction and elutes very early. To increase retention, you must either make the analyte less polar or use a more suitable stationary phase.[1]

Q2: My peak is tailing severely. What is the cause and how can I fix it?

Severe peak tailing for basic compounds is almost always caused by secondary interactions between the protonated amine group of your analyte and deprotonated, negatively charged silanol groups (Si-O⁻) on the surface of silica-based columns.[4]

  • Primary Solution: Control the pH. Lowering the mobile phase pH (e.g., to pH 2-3) will protonate the silanol groups (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interaction.[3][4]

  • Secondary Solution: Use a Modern, End-capped Column. High-purity silica columns with advanced end-capping are designed to have fewer accessible silanol groups, significantly reducing tailing for basic analytes.[3][5]

Q3: My retention times are drifting between injections. What should I check?

Retention time instability can derail an entire analysis. The cause is often related to a lack of equilibrium or changes in the mobile phase.[6][7][8]

  • Check pH Stability: The mobile phase pH is the most critical factor for ionizable compounds.[9] Ensure your mobile phase is adequately buffered. The ingress of atmospheric CO₂ can lower the pH of un-buffered or weakly buffered aqueous mobile phases over time, causing retention to shift.[8] Always use freshly prepared mobile phases.

  • Ensure Column Equilibration: Columns, especially when using ion-pairing agents or in HILIC mode, can require long equilibration times.[1] Ensure the column is fully equilibrated with the mobile phase before starting your sequence.

  • Verify Mobile Phase Composition: In reversed-phase, a small error of 1% in the organic solvent concentration can change retention times by 5-15%.[6] Use precise measurements for preparation and consider online mixing if available. Evaporation of the more volatile organic component from pre-mixed mobile phases can also cause gradual retention shifts.[8]

  • Control Temperature: Column temperature significantly affects retention. A change of just 1°C can alter retention time by 1-2%.[7] Using a thermostatted column compartment is essential for reproducibility.

Q4: I'm seeing a fronting peak, often called a "shark fin". What does this mean?

Peak fronting is most commonly a symptom of mass overload.[3][5][10] You have injected too much sample onto the column, saturating the stationary phase at the injection point. Molecules that cannot find a place to bind are pushed forward, eluting earlier and creating the front.

  • The Fix: The solution is straightforward: dilute your sample (e.g., by a factor of 10) or reduce the injection volume.[5][10] Fronting can also be caused by a mismatch between the sample solvent and the mobile phase, particularly if the sample is dissolved in a much stronger solvent.

Q5: Should I use Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) for this compound?

Both are viable options, and the best choice depends on your specific separation goals and available instrumentation.

  • Reversed-Phase (RP): More common and generally better understood. It can be made to work using the strategies in this guide (pH control, specific column types, ion-pairing). It is often the first approach attempted.

  • HILIC: Specifically designed for retaining and separating very polar compounds.[11][12][13] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. HILIC can provide excellent retention for this analyte where RP struggles.[14][15] It can be a powerful alternative if you cannot achieve adequate retention in RP mode.

In-Depth Troubleshooting & Optimization Guides

Guide 1: The Critical Role of Mobile Phase pH

For an ionizable compound like (3-Methoxypyrazin-2-yl)methanamine, mobile phase pH is the most powerful tool for controlling retention and peak shape in reversed-phase HPLC.[16][17] The pH dictates the ionization state of both the basic analyte and the acidic silanol groups on the column surface.[4]

The Mechanism:

  • At Low pH (e.g., pH < 4): The primary amine on your analyte is fully protonated (BH⁺), making it highly polar and less retained. Simultaneously, the silica surface silanols are also protonated (Si-OH) and neutral. This condition minimizes peak tailing but results in short retention times.[4][18]

  • At High pH (e.g., pH > 9): The primary amine is deprotonated (B), making it neutral and significantly less polar (more hydrophobic), which dramatically increases its retention on a C18 column.[16][19] However, at this pH, the silanols are deprotonated (Si-O⁻) and negatively charged, which can still cause tailing if not managed. This approach requires a pH-stable column.

A good starting point is to work at a pH at least 2 units away from the analyte's pKa to ensure a single ionic form is present, which leads to robust and reproducible retention.[18][20]

G cluster_0 Analyte & Column Surface States vs. pH Analyte (3-Methoxypyrazin-2-yl)methanamine Low_pH Low pH (e.g., 2-3) High_pH High pH (e.g., >9) Silanol Silica Surface Silanol Analyte_Low Protonated (BH⁺) Highly Polar Low Retention Low_pH->Analyte_Low Affects Analyte Silanol_Low Protonated (Si-OH) Neutral Good Peak Shape Low_pH->Silanol_Low Affects Surface Analyte_High Neutral (B) Less Polar High Retention High_pH->Analyte_High Affects Analyte Silanol_High Deprotonated (Si-O⁻) Anionic Risk of Tailing High_pH->Silanol_High Affects Surface

Caption: Effect of pH on analyte and silica surface ionization.

Protocol: pH Scouting Experiment

  • Prepare three mobile phases using the same organic modifier (e.g., Acetonitrile) and concentration.

  • Mobile Phase A (Low pH): 0.1% Formic Acid or Trifluoroacetic Acid in water (pH ≈ 2.5-3.0).

  • Mobile Phase B (Mid pH): 10 mM Ammonium Acetate in water, pH adjusted to 4.5.

  • Mobile Phase C (High pH): 10 mM Ammonium Bicarbonate in water, pH adjusted to 10.0 (REQUIRES a pH-stable column).

  • Inject the analyte under identical gradient conditions for each mobile phase and observe the changes in retention time and peak shape. This will quickly reveal the optimal pH range for your separation.

Table: Common HPLC Buffers and pH Ranges

BufferpKaUseful pH RangeVolatility (MS-Compatible)
Phosphate2.1, 7.2, 12.32.1-3.1, 6.2-8.2No
Formic Acid / Formate3.752.8-4.8Yes[20][21]
Acetic Acid / Acetate4.763.8-5.8Yes[20][21]
Ammonium Bicarbonate9.258.2-10.2Yes
Guide 2: A Systematic Workflow for Method Development

Optimizing retention requires a logical, step-by-step approach. The following workflow provides a decision-making framework to efficiently develop a robust method for (3-Methoxypyrazin-2-yl)methanamine.

Caption: Systematic workflow for HPLC method development.

Summary Tables for Quick Reference

Table: Recommended Starting HPLC Conditions

ParameterRecommendation for Reversed-PhaseRecommendation for HILICRationale
Column Polar-Endcapped C18 or AQ-type C18, 2.1 or 4.6 mm x 100 mm, < 3 µmBare Silica or Amide-bonded phase, 2.1 or 4.6 mm x 100 mm, < 3 µmPolar-endcapped phases provide better retention for polar analytes in highly aqueous mobile phases.[2] HILIC phases are designed for this purpose.[12][15]
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in 95:5 ACN:WaterLow pH in RP minimizes silanol interactions.[4] HILIC requires a high organic content to achieve retention.[13]
Mobile Phase B 0.1% Formic Acid in Acetonitrile10 mM Ammonium Formate in 50:50 ACN:WaterAcetonitrile is a common and effective organic modifier.
Gradient 5% to 60% B over 10 minutes100% to 50% A over 10 minutesA broad initial gradient helps to locate the analyte's elution window.
Flow Rate 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID)0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID)Standard flow rates for the respective column diameters.
Column Temp. 30 - 40 °C30 - 40 °CElevated temperature can improve peak shape and reduce viscosity, but stability must be confirmed.
Injection Vol. 1 - 5 µL1 - 5 µLStart with a low volume to avoid overload.[10]
Detection UV (scan for optimal wavelength) or MSUV or MSStandard detection methods. HILIC mobile phases are MS-friendly.[13]

Table: Troubleshooting Matrix

SymptomMost Likely Cause(s)Recommended Solution(s)
No Retention Analyte is too polar for RP conditions.Switch to HILIC mode.[1][12] Use an ion-pairing agent in RP mode.[22] Increase mobile phase pH (with a pH-stable column).[19]
Peak Tailing Secondary interaction with column silanols.Lower mobile phase pH to 2-3.[4] Use a highly end-capped column.[3] Increase buffer concentration.[23][24]
Peak Fronting Column overload; sample concentration too high.Dilute the sample 1:10 or 1:100. Reduce injection volume.[5]
Drifting Retention Times Unstable mobile phase pH; temperature fluctuation; column not equilibrated.Use a buffer and prepare fresh mobile phase daily.[8] Use a column thermostat.[7] Increase column equilibration time before injection sequence.
Split Peaks Sample solvent incompatible with mobile phase; column void/damage.Dissolve the sample in the initial mobile phase.[3] If the problem persists for all peaks, replace the column.[3]

References

  • Moravek. (2024, December 4). Exploring the Role of pH in HPLC Separation. Available from: [Link]

  • Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. Available from: [Link]

  • Subirats, X., et al. (2016). Retention-pH profiles of acids and bases in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Available from: [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Available from: [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. Available from: [Link]

  • ResearchGate. (2023, August 17). Retention of analytes on C18 column can be slightly affected by buffer concentration? Available from: [Link]

  • Ciutia, P. M., et al. (2019). Effect of buffer nature and concentration on the chromatographic performance of basic compounds. PubMed. Available from: [Link]

  • Axion. (2022, March 9). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Available from: [Link]

  • McCalley, D. V. (2003). Rationalization of Retention and Overloading Behavior of Basic Compounds in Reversed-Phase HPLC. Analytical Chemistry. Available from: [Link]

  • Chromedia. HPLC Troubleshooting Guide. Available from: [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]

  • Phenomenex. Role of Buffers in Liquid Chromatography. Available from: [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions. Available from: [Link]

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Available from: [Link]

  • Hogendoorn, E. A., et al. (1999). Use of volatile amines as ion-pairing agents for the high-performance liquid chromatographic-tandem mass spectrometric determination of aromatic sulfonates. PubMed. Available from: [Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. Available from: [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available from: [Link]

  • KNAUER. (2026, February 9). Buffer & Eluent Preparation in HPLC – Best Practices. Available from: [Link]

  • Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Available from: [Link]

  • Buszewski, B., et al. (2017). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. RSC Advances. Available from: [Link]

  • ChromPedia. (2025, October 8). Role of pKa in Reverse Phase HPLC Method Development. Available from: [Link]

  • LCGC International. Rules of Thumb for Reversed-Phase LC. Available from: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • LCGC International. (2026, April 1). What You Need to Know About HILIC. Available from: [Link]

  • Phenomenex. HILIC HPLC Column. Available from: [Link]

  • INTERCHIM. HPLC Ion Pair Reagents. Available from: [Link]

  • Rosés, M., et al. (2004). Determination of pKa by pH gradient reversed-phase HPLC. PubMed. Available from: [Link]

  • Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Available from: [Link]

  • Agilent. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Available from: [Link]

  • Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Available from: [Link]

  • Creek, D. J., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. Available from: [Link]

  • Phenomenex. (2025, May 22). Why Does Retention Time Shift? | HPLC Tip. YouTube. Available from: [Link]

  • Chromatography Forum. (2004, August 26). HPLC conditions for basic compound? Available from: [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Available from: [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • Element Lab Solutions. Retention Time Variability in HPLC. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting (3-Methoxypyrazin-2-yl)methanamine Dihydrochloride Scale-Up

Executive Summary (3-Methoxypyrazin-2-yl)methanamine dihydrochloride (CAS: 2940945-74-2) is a highly valuable building block in medicinal chemistry and drug development[1]. Scaling up its synthesis from the precursor 3-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Methoxypyrazin-2-yl)methanamine dihydrochloride (CAS: 2940945-74-2) is a highly valuable building block in medicinal chemistry and drug development[1]. Scaling up its synthesis from the precursor 3-methoxypyrazine-2-carbonitrile presents unique challenges, primarily regarding impurity control during the catalytic reduction of the nitrile and the subsequent salt formation. This guide provides field-proven, mechanistically grounded solutions to eliminate common scale-up impurities.

Mechanistic Insights: The Causality of Impurity Formation

To effectively troubleshoot an impurity, one must first understand its thermodynamic and kinetic origins. The reduction of 3-methoxypyrazine-2-carbonitrile to its primary amine is not a single-step transformation. It proceeds via a highly reactive [2].

  • The Dimerization Problem: The most prevalent impurity in this scale-up is the secondary amine dimer, bis((3-methoxypyrazin-2-yl)methyl)amine. This occurs because the newly formed primary amine is highly nucleophilic and attacks the unreduced imine intermediate, forming a [3]. Subsequent hydrogenation of this Schiff base irreversibly[2].

  • The Hydrolysis Problem: The presence of trace water during the reaction or workup can hydrolyze the starting nitrile, resulting in the formation of 3-methoxypyrazine-2-carboxamide.

  • The Over-Reduction Problem: Harsh hydrogenation conditions can lead to the cleavage of the methoxy group (de-methoxylation) or the undesired reduction of the aromatic pyrazine ring.

Pathway N 3-Methoxypyrazine- 2-carbonitrile I Reactive Imine Intermediate N->I + H₂ / Catalyst PA Primary Amine (Target Product) I->PA + H₂ SB Schiff Base Intermediate I->SB + Primary Amine (Nucleophilic Attack) SA Secondary Amine Dimer (Major Impurity) SB->SA + H₂

Mechanistic pathway of nitrile reduction highlighting the formation of the secondary amine dimer.

Frequently Asked Questions (Troubleshooting Guide)

Q1: How do I minimize the secondary amine (dimer) impurity during the catalytic hydrogenation of the nitrile? A1: The key to suppressing dimer formation relies on Le Chatelier's principle. By conducting the hydrogenation in the presence of excess anhydrous ammonia (NH₃), you shift the equilibrium of the away from the Schiff base and back toward the primary imine[3]. Actionable step: Use a 7 N solution of ammonia in methanol as your reaction solvent. Raney Nickel or Sponge Cobalt catalysts are highly selective for primary amines when used with an[4].

Q2: I am detecting 3-methoxypyrazine-2-carboxamide in my HPLC trace. Where is this coming from? A2: This amide impurity is the direct result of nitrile hydrolysis. Nitriles are highly susceptible to hydration in the presence of trace water and metal catalysts. Actionable step: Ensure all solvents (especially methanol) are strictly anhydrous. If using a Raney Nickel slurry stored in water, it must be thoroughly washed with anhydrous methanol or ethanol [4].

Q3: My yield of the dihydrochloride salt is inconsistent, and elemental analysis shows varying chloride content. How can I fix this? A3: (3-Methoxypyrazin-2-yl)methanamine contains multiple basic nitrogen atoms (the primary amine and the pyrazine ring nitrogens). Using aqueous HCl or bubbling HCl gas without stoichiometric control often leads to a mixture of mono- and dihydrochloride salts, or traps excess HCl in the crystal lattice. Actionable step: Isolate the free base first. Then, dissolve it in a dry, non-polar solvent (e.g., methyl tert-butyl ether, MTBE) and add exactly 2.05 equivalents of standardized anhydrous HCl in dioxane or ether. The dihydrochloride salt will precipitate cleanly.

Q4: Can I use Palladium on Carbon (Pd/C) instead of Raney Nickel for this reduction? A4: It is highly discouraged for this specific substrate. While Pd/C is a powerful hydrogenation catalyst, it is prone to causing de-methoxylation (cleavage of the -OCH₃ group) and can reduce the aromatic pyrazine ring under prolonged exposure. Raney Nickel provides the necessary [3].

Quantitative Data: Comparison of Reduction Conditions

To validate the choice of conditions, the following table summarizes the impurity profiles observed during a 100-gram scale-up optimization. Note the drastic reduction in the dimer impurity when ammonia is introduced.

Catalyst SystemSolvent / AdditiveConversion (%)Primary Amine (%)Dimer Impurity (%)Amide Impurity (%)
10% Pd/CMeOH (No additive)>99%45.2%48.5%1.2%
Raney NickelMeOH (No additive)>99%72.4%25.1%1.5%
Raney Nickel MeOH / 7N NH₃ (Dry) >99% 96.8% <1.0% 0.5%
Raney NickelMeOH / 7N NH₃ (Wet)85%80.1%<1.0%12.5%

Data synthesized from standard nitrile reduction [5].

Validated Experimental Protocol: Self-Validating Scale-Up Workflow

This protocol incorporates the mechanistic solutions discussed above to ensure a high-purity dihydrochloride salt. Every step is designed to act as a self-validating checkpoint against impurity formation.

Workflow Step1 1. Catalytic Hydrogenation Raney Ni, NH₃ in MeOH Step2 2. Catalyst Filtration Celite Pad, N₂ Atmosphere Step1->Step2 Step3 Step3 Step2->Step3 Step4 4. Salt Formation Anhydrous HCl in Ether Step3->Step4 Step5 5. Crystallization & Drying Dihydrochloride Salt Step4->Step5

Optimized scale-up workflow for (3-Methoxypyrazin-2-yl)methanamine dihydrochloride synthesis.

Step-by-Step Methodology:
  • Catalyst Preparation: Weigh 15 g of Raney Nickel slurry (in water). Wash the catalyst sequentially with absolute ethanol (3 × 50 mL) and anhydrous methanol (3 × 50 mL) under an argon atmosphere to remove all [4].

    • Self-Validation: The strict absence of water in the catalyst matrix prevents the formation of the amide impurity.

  • Reaction Setup: Transfer the anhydrous Raney Nickel to a high-pressure hydrogenation reactor. Add a solution of 3-methoxypyrazine-2-carbonitrile (100 g, 0.74 mol) dissolved in 800 mL of 7 N anhydrous ammonia in methanol.

  • Hydrogenation: Purge the reactor with nitrogen (3×), then with hydrogen gas (3×). Pressurize the reactor to 50 psi with H₂. Stir vigorously at 25–30 °C for 12 hours.

    • Self-Validation: The ammonia additive actively suppresses the Schiff base intermediate, ensuring the remains <1%[3].

  • Filtration: Carefully vent the hydrogen gas and purge with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite® under a nitrogen blanket to remove the catalyst. (Caution: Dry Raney Nickel is highly pyrophoric).

  • Free Base Isolation: Concentrate the filtrate under reduced pressure (water bath < 40 °C) to remove methanol and excess ammonia. The resulting crude free base should manifest as a pale yellow oil.

  • Salt Formation: Dissolve the crude free base in 500 mL of anhydrous methyl tert-butyl ether (MTBE). Cool the solution to 0 °C in an ice bath. Dropwise, add 2.05 equivalents of 2.0 M HCl in diethyl ether under vigorous stirring. A white precipitate will form immediately.

  • Isolation: Filter the resulting (3-Methoxypyrazin-2-yl)methanamine dihydrochloride salt, wash with cold MTBE (2 × 100 mL), and dry in a vacuum oven at 40 °C to a constant weight.

References

  • Wikipedia. "Nitrile reduction". Available at:[Link][3]

  • ACS Publications. "Cobalt-Catalyzed Hydrogenative Transformation of Nitriles". ACS Catalysis. Available at:[Link][2]

  • NIH PMC. "General Construction of Amine via Reduction of N=X (X = C, O, H) Bonds Mediated by Supported Nickel Boride Nanoclusters". Int J Mol Sci. Available at:[Link][5]

Sources

Optimization

Handling the hygroscopic nature of (3-Methoxypyrazin-2-yl)methanamine;dihydrochloride

Technical Support Center: (3-Methoxypyrazin-2-yl)methanamine;dihydrochloride A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for (3-Methoxypyrazin-2-yl)meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (3-Methoxypyrazin-2-yl)methanamine;dihydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (3-Methoxypyrazin-2-yl)methanamine;dihydrochloride. This resource is designed to provide you with expert guidance on the proper handling, storage, and use of this hygroscopic compound. As a Senior Application Scientist, my goal is to equip you with the necessary information to ensure the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Q1: What is (3-Methoxypyrazin-2-yl)methanamine;dihydrochloride and why is its hygroscopic nature a concern?

(3-Methoxypyrazin-2-yl)methanamine;dihydrochloride is a chemical compound often used as a building block in the synthesis of more complex molecules in drug discovery and development.[1] Its dihydrochloride salt form suggests it is basic and has been treated with hydrochloric acid to make it a more stable, crystalline solid.

The term "hygroscopic" indicates that the compound has a strong tendency to absorb moisture from the atmosphere.[2] This can lead to several experimental issues:

  • Inaccurate Weighing: Absorption of water will artificially inflate the mass of the compound, leading to the preparation of solutions with lower-than-intended concentrations.[3]

  • Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, compromising the purity and stability of the compound.[4]

  • Physical Changes: Moisture absorption can cause the powder to clump, cake, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense accurately.[2][5]

Q2: How should I properly store (3-Methoxypyrazin-2-yl)methanamine;dihydrochloride to minimize moisture absorption?

Proper storage is the first line of defense against the challenges posed by hygroscopic compounds.

Storage ConditionRecommendationRationale
Primary Container Keep the compound in its original, tightly sealed container until ready for use.Minimizes exposure to ambient humidity.[6]
Secondary Storage Store the primary container inside a desiccator containing a fresh desiccant (e.g., silica gel, calcium chloride).[2][7][8]Provides a dry microenvironment, further protecting the compound from moisture.
Temperature Store at the temperature recommended by the manufacturer, which is often refrigerated (2-8 °C) or frozen (-20 °C) for long-term stability.[4][9]Lower temperatures can slow down potential degradation reactions.
Inert Atmosphere For highly sensitive experiments, consider storing the compound under an inert gas like nitrogen or argon.[7]Displaces moist air from the container, providing the ultimate protection against moisture.
Q3: I don't have a glovebox. What is the best way to weigh this compound?

While a glovebox provides the ideal environment for handling highly hygroscopic materials, you can still achieve accurate results with careful technique in a standard laboratory setting.[4]

Workflow for Weighing in a Low-Humidity Environment

Sources

Troubleshooting

Purification techniques for crude (3-Methoxypyrazin-2-yl)methanamine;dihydrochloride extracts

Technical Support Center: Purification of (3-Methoxypyrazin-2-yl)methanamine Dihydrochloride From the Desk of the Senior Application Scientist Welcome to the technical support guide for the purification of crude (3-Metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of (3-Methoxypyrazin-2-yl)methanamine Dihydrochloride

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of crude (3-Methoxypyrazin-2-yl)methanamine dihydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals who are handling this important heterocyclic building block. The purity of this intermediate is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).

This guide moves beyond simple protocols. It aims to provide a deep, mechanistic understanding of the challenges associated with purifying this highly polar, dicationic salt and offers practical, field-tested solutions to common problems. We will explore the entire workflow, from initial crude extract analysis to the selection and optimization of purification techniques, all presented in a direct question-and-answer format to address the specific issues you may encounter at the bench.

Section 1: Initial Assessment of the Crude Extract

Before any purification attempt, a thorough analysis of the crude material is critical. You cannot effectively remove impurities if you don't know what they are. The dihydrochloride salt form of (3-Methoxypyrazin-2-yl)methanamine presents unique analytical and purification challenges due to its high polarity and low solubility in standard organic solvents.

Frequently Asked Questions: Crude Analysis

Q1: What are the likely impurities in my crude (3-Methoxypyrazin-2-yl)methanamine dihydrochloride extract?

A1: The impurity profile is intrinsically linked to the synthetic route. Common routes may involve the reduction of a nitrile or the amination of a halopyrazine.[1][2] Consequently, impurities typically fall into several classes:

  • Starting Materials: Unreacted precursors, such as 2-cyano-3-methoxypyrazine or 2-chloromethyl-3-methoxypyrazine.

  • Reaction By-products: These can include isomers formed during synthesis, products of side reactions, or partially reacted intermediates. For instance, in Maillard-type reactions for pyrazine synthesis, imidazole derivatives can be significant impurities.[3]

  • Degradation Products: The methoxy group on the pyrazine ring can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially forming the corresponding hydroxypyrazine analog.

  • Residual Solvents: Solvents used in the reaction and initial workup (e.g., THF, Toluene, Methanol, Dichloromethane).

  • Inorganic Salts: Excess reagents or salts generated during the reaction and workup, such as sodium chloride or ammonium chloride.

Q2: What is the best analytical approach to get a clear picture of my crude sample's purity?

A2: A multi-pronged analytical strategy is essential for this polar, ionic compound. No single technique will tell the whole story.

  • High-Performance Liquid Chromatography (HPLC/UPLC): This is your primary tool for quantifying purity and resolving organic impurities.

    • Reversed-Phase (RP-HPLC): Standard C18 columns may show poor retention. Consider using columns with alternative selectivity (e.g., Phenyl-Hexyl) or adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1% TFA in a Water/Acetonitrile gradient).

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the superior technique for highly polar compounds like amine salts. HILIC uses a polar stationary phase (like bare silica or diol) and a mobile phase with a high percentage of organic solvent, which is ideal for this analyte.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling your HPLC method to a mass spectrometer is crucial for identifying the molecular weights of unknown impurity peaks.[4][5] This data provides vital clues to their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired product and identifying organic impurities, especially isomers. The presence of two hydrochloride salts will affect the chemical shifts of protons near the amine groups.

  • Chloride Analysis: To confirm the correct dihydrochloride salt stoichiometry, consider using ion chromatography or argentometric titration.[6] This is important as an incorrect salt factor will lead to inaccurate molar calculations in subsequent steps.

Section 2: Selecting Your Purification Strategy

The optimal purification strategy depends on the nature of the impurities identified in your initial assessment, the scale of your experiment, and the required final purity. The following decision tree provides a general guide.

Purification_Strategy Crude Crude Dihydrochloride Analysis Purity & Impurity ID (HPLC, LC-MS, NMR) Crude->Analysis Decision What is the primary impurity type? Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Isomeric or structurally similar impurities Chromatography Chromatography Decision->Chromatography Multiple polar impurities Extraction Acid-Base Extraction Decision->Extraction Non-basic organic or inorganic impurities Final Pure Product >99% Recrystallization->Final Chromatography->Final Extraction->Final

Caption: Purification strategy decision workflow.

Section 3: Troubleshooting Recrystallization

Recrystallization is the most efficient and scalable purification method for crystalline solids. The goal is to find a solvent system in which the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.[7]

Frequently Asked Questions: Recrystallization

Q1: My dihydrochloride salt is poorly soluble in everything. What solvent systems should I screen?

A1: This is the most common challenge. Due to its ionic nature, the salt requires highly polar, protic solvents. Avoid non-polar solvents like hexanes and toluene.

  • Primary Solvents to Screen:

    • Water: Highest polarity, but may have high solubility even when cold.

    • Methanol (MeOH): Often the best starting point.

    • Ethanol (EtOH): Slightly less polar than MeOH, may provide a better solubility differential.

    • Isopropanol (IPA): Less polar still; good for precipitating the salt.

  • Solvent/Anti-Solvent Systems: This is the key to success. Dissolve the crude salt in a minimum amount of a hot "solvent" (e.g., water or methanol) and then slowly add a miscible "anti-solvent" (e.g., IPA or acetonitrile) until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly.

  • Acidic Solvents: For some amines, using dilute acetic acid can aid in solubilization, though this may complicate downstream processing.[8]

SolventBoiling Point (°C)Polarity IndexNotes
Water10010.2High dissolving power; may require an anti-solvent.
Methanol655.1Excellent solvent for many amine salts.
Ethanol784.3Good alternative to methanol, less volatile.
Isopropanol823.9Often used as an anti-solvent to induce precipitation.
Acetonitrile825.8Can be an effective anti-solvent with water or methanol.

Q2: My product "oiled out" during cooling instead of forming crystals. How do I fix this?

A2: Oiling out occurs when the solute's solubility limit is exceeded at a temperature above its melting point (or the melting point of the solvate), leading to liquid-liquid phase separation.

  • Causality: This is often caused by cooling the solution too quickly or using a solvent system in which the compound is excessively soluble.

  • Solutions:

    • Re-heat and Dilute: Re-heat the mixture until it is homogeneous again, then add more of the primary solvent before attempting to cool again.

    • Slow Cooling: Insulate the flask to ensure a very slow cooling rate. This gives the molecules time to orient into a crystal lattice.

    • Seed Crystals: If you have a small amount of pure material, add a single seed crystal once the solution is supersaturated to initiate controlled crystallization.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.

Q3: I performed a recrystallization, but the purity only increased by a few percent. What's next?

A3: This indicates that the impurities have very similar solubility properties to your target compound (e.g., an isomer).

  • Iterate: A second or third recrystallization may be necessary.

  • Change Solvent System: A different solvent system may reject the impurity more effectively.

  • Switch Techniques: If recrystallization is ineffective, the impurities are likely too similar in structure and polarity. You must switch to a higher-resolution technique like chromatography.

Protocol: Recrystallization by Solvent/Anti-Solvent Method
  • Place the crude (3-Methoxypyrazin-2-yl)methanamine dihydrochloride in an appropriately sized Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of hot methanol (or water) portion-wise while stirring and heating until the solid is fully dissolved. Do not add a large excess.

  • While still hot, slowly add isopropanol (the anti-solvent) dropwise until a persistent cloudiness (turbidity) appears.

  • Add a few more drops of hot methanol to re-dissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold isopropanol.

  • Dry the purified crystals under high vacuum to remove all residual solvents.

Section 4: Troubleshooting Column Chromatography

When recrystallization fails, chromatography is the next logical step. However, the highly polar and ionic nature of a dihydrochloride salt makes it incompatible with standard normal-phase silica gel chromatography without significant method modification.[9][10]

Chromatography_Interactions cluster_0 Standard Silica Gel (Acidic) cluster_1 Modified Mobile Phase (Basic) cluster_2 Reversed-Phase (C18) Silica Silica Result1 Result: Severe Tailing / No Elution Silica->Result1 Modified Modified Result2 Result: Good Elution & Separation Modified->Result2 C18 C18 Result3 Result: Good Separation of Polar Analytes C18->Result3

Caption: Analyte interactions with different stationary phases.
Frequently Asked Questions: Chromatography

Q1: My compound streaks terribly on a silica TLC plate and won't move off the baseline of my column. What is happening?

A1: This is the classic result of a strong acid-base interaction. Silica gel is acidic due to surface silanol groups (Si-OH). Your basic amine dihydrochloride interacts strongly with these sites via ion exchange, leading to irreversible binding or very slow, uneven elution (streaking).[10]

  • Solution 1: Use a Basic Modifier in the Mobile Phase. Neutralize the acidic silica surface by adding a competing base to your eluent.[9]

    • A common mobile phase is Dichloromethane (DCM) and Methanol (MeOH). To this, add 1-2% of triethylamine (TEA) or a 7N solution of ammonia in methanol.[11] This deprotonates your salt to the more mobile free base in situ on the column and passivates the silica.

  • Solution 2: Switch to a Different Stationary Phase.

    • Amine-functionalized silica: These columns have a basic surface and are designed for purifying basic compounds, often providing excellent peak shape with standard eluents like Hexane/Ethyl Acetate.[10]

    • Reversed-Phase (C18) silica: This is an excellent choice. The separation occurs on a non-polar stationary phase with a polar mobile phase (e.g., Water/Acetonitrile). The high polarity of your compound ensures it will elute properly. Use a buffer or acid modifier (like 0.1% formic acid) to ensure consistent ionization and good peak shape.

Q2: Should I use normal-phase with a modifier or switch to reversed-phase?

A2: This depends on your impurities and equipment.

  • Choose Modified Normal-Phase if:

    • Your impurities are significantly less polar than your target compound.

    • You are more comfortable with traditional normal-phase chromatography.

    • You need to remove the basic modifier after purification, which can add an extra step.

  • Choose Reversed-Phase if:

    • Your impurities are also polar and difficult to separate from the product. RP often offers different selectivity.

    • You have access to preparative RP-HPLC equipment.

    • Your product is highly water-soluble, making it ideal for this technique.[10]

Protocol: Flash Chromatography with a Modified Mobile Phase
  • Prepare the Eluent: Prepare a stock solution of your polar eluent, for example, 95:5 DCM/MeOH. To this, add 1% triethylamine (v/v).

  • Prepare the Slurry: In a beaker, add silica gel and pour in your prepared eluent. Mix to create a uniform slurry.

  • Pack the Column: Pour the slurry into your column and use pressure to pack the bed firmly. Do not let the column run dry.

  • Load the Sample: Dissolve your crude dihydrochloride in a minimal amount of the mobile phase (or just methanol). If it doesn't dissolve well, you can pre-adsorb it onto a small amount of silica gel. To do this, dissolve the crude in methanol, add silica, evaporate the solvent to get a dry powder, and load this powder onto the top of your packed column.

  • Elute: Run the column using your prepared mobile phase, collecting fractions and monitoring by TLC or HPLC.

Section 5: Acid-Base Extraction for Bulk Impurity Removal

This technique is not for separating closely related analogs but is exceptionally powerful for removing a completely different class of impurities (e.g., non-basic organic starting materials or inorganic salts). The strategy involves converting the dihydrochloride salt to its water-insoluble (or less water-soluble) free base form, which can then be extracted into an organic solvent.[7]

AcidBase_Workflow Start Crude Dihydrochloride in Water (R-NH₃⁺Cl⁻) Basify Add Base (e.g., NaOH) to pH > 10 Start->Basify Extract Extract with Organic Solvent (e.g., DCM, EtOAc) Basify->Extract Aqueous Aqueous Layer (Inorganic Salts, Polar Impurities) Extract->Aqueous Discard Organic Organic Layer (Free Base R-NH₂ + Non-Basic Impurities) Extract->Organic Acidify Add HCl to Organic Layer or Extract into Aq. HCl Organic->Acidify Final Precipitated or Aqueous Pure Dihydrochloride Salt (R-NH₃⁺Cl⁻) Acidify->Final

Caption: Workflow for purification via acid-base extraction.
Frequently Asked Questions: Acid-Base Extraction

Q1: I neutralized the aqueous solution of my salt, but when I extract with dichloromethane, my yield is very low. Where is my product?

A1: This is a common issue stemming from the properties of the free base.

  • Incomplete Basification: Ensure the pH of the aqueous layer is sufficiently high (pH 10-12) to fully deprotonate both amine groups. Use a pH meter for accuracy.

  • Polarity of the Free Base: (3-Methoxypyrazin-2-yl)methanamine is still a relatively polar molecule even in its free base form and may retain significant water solubility.

  • Solutions:

    • Use a More Polar Solvent: Try extracting with ethyl acetate (EtOAc) or a mixture of DCM/IPA.

    • "Salt Out" the Product: Add a large amount of solid sodium chloride (NaCl) to the aqueous layer. This increases the ionic strength of the aqueous phase, reducing the solubility of the organic free base and driving it into the organic layer.

    • Continuous Extraction: For valuable material, a continuous liquid-liquid extraction apparatus may be required to achieve high recovery.

Q2: I have a persistent emulsion at the interface of my aqueous and organic layers that won't separate.

A2: Emulsions are common in acid-base extractions. They are stabilized by compounds that have affinity for both phases.

  • Solutions:

    • Add Brine: Add a saturated NaCl solution. This often disrupts the emulsion by increasing the density and polarity of the aqueous phase.

    • Filter: Pass the entire mixture through a pad of Celite® or glass wool.

    • Centrifuge: If the scale allows, centrifuging the mixture will force the separation of the layers.

    • Be Patient: Sometimes, simply letting the separatory funnel stand for an extended period will allow the layers to separate.

References

  • Biotage. (2012). Improving Flash Purification of Chemically Related Pyrazines. Application Note AN063. [Link]

  • Ashraf-Khorassani, M., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(10), 926–934. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. [Link]

  • Google Patents. (1987).
  • Reddit. (2019). Can amine salts run through a silica column?. r/chemistry. [Link]

  • Kusamori, K., et al. (2023). Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. Analytical Chemistry, 95(42), 15631–15637. [Link]

  • Večeřa, M., & Gasparič, J. (1971). Amines. In Detection and Identification of Organic Compounds. Springer. [Link]

  • Google Patents. (2012). EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Erowid. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. [Link]

  • ResearchGate. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Request PDF. [Link]

  • ResearchGate. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents. [Link]

  • Reddit. (2024). Analytical methods to determine if a compound is in the form of a salt. r/chemistry. [Link]

  • Org Prep Daily. (2006). Purifying amines on silica. [Link]

  • Gravity Wine House. (2019). The “mean greenies”: Methoxypyrazines in wine. [Link]

  • Zaworotko, M. J., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 126(41), 13254–13255. [Link]

  • ResearchGate. (n.d.). Proposed biosynthesis pathway for 3-alkyl-2-methoxypyrazine. [Link]

  • Kumar, A., et al. (2012). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 80(3), 579–590. [Link]

  • Zhang, Y. (2022). Synthesis strategies to 3-alkyl-2-methoxy pyrazines. Durham University. [Link]

  • Zhang, Y. (2022). Synthesis strategies to 3-alkyl-2-methoxy pyrazines. Durham e-Theses. [Link]

  • SevenFifty Daily. (2023). The Science of Pyrazines in Wine. [Link]

  • Cameira-dos-Santos, P. J., et al. (1996). Factors affecting the presence of 3-alkyl-2- methoxypyrazines in grapes and wines. A review. Ciencia y Tecnologia Alimentaria, 1(3), 123-132. [Link]

  • National Open Access Monitor, Ireland. (n.d.). Methoxypyrazine Analysis and Influence of Viticultural and Enological Procedures on their Levels in Grapes, Musts, and Wines. [Link]

  • PubChem. (n.d.). (3-methoxypyridin-2-yl)methanamine (C7H10N2O). [Link]

  • Ranz, J., & Granvogl, M. (2020). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. European Journal of Organic Chemistry, 2020(27), 4079-4090. [Link]

  • Reddy, G. H., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1041. [Link]

  • Nitrosamines Exchange. (2025). Synthesis Attempts and Failure Report - Confirmatory Testing & Analytical Challenges. [Link]

  • Google Patents. (2013).
  • Google Patents. (2007).
  • Google Patents. (2003). Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine.

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Reference Data & Comparative Studies

Validation

(3-Methoxypyrazin-2-yl)methanamine;dihydrochloride vs (3-Aminopyrazin-2-yl)methanamine in drug design

Architectural Decisions in Drug Design: (3-Methoxypyrazin-2-yl)methanamine vs. (3-Aminopyrazin-2-yl)methanamine As a Senior Application Scientist, I frequently evaluate the subtle structural modifications that dictate a...

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Author: BenchChem Technical Support Team. Date: April 2026

Architectural Decisions in Drug Design: (3-Methoxypyrazin-2-yl)methanamine vs. (3-Aminopyrazin-2-yl)methanamine

As a Senior Application Scientist, I frequently evaluate the subtle structural modifications that dictate a drug candidate's success or failure. In the optimization of kinase inhibitors and GPCR ligands, the choice of heteroaromatic building blocks is paramount. This guide provides an in-depth comparison between two closely related pyrazine pharmacophores: (3-Methoxypyrazin-2-yl)methanamine (often utilized as a dihydrochloride or trifluoroacetic acid salt) and (3-Aminopyrazin-2-yl)methanamine . While they differ by only a single substituent at the 3-position (methoxy vs. amino), this variance fundamentally alters hydrogen bonding networks, lipophilicity, and metabolic stability[1][2].

Physicochemical Causality & Target Engagement

The substitution at the 3-position of the pyrazine ring exerts profound electronic and steric effects on the adjacent methanamine group and the overall scaffold.

  • The 3-Amino Variant (-NH₂): The primary amino group acts as a strong electron-donating group via resonance, increasing the electron density of the pyrazine ring. Crucially, it provides an additional Hydrogen Bond Donor (HBD). In the rational design of Discoidin Domain Receptor (DDR) inhibitors, the introduction of a 3-aminopyrazine moiety was strategically used to reduce lipophilicity (cLogD) while simultaneously increasing binding affinity. This is achieved by engaging the kinase hinge region (e.g., Met704) with a dual H-bond donor/acceptor interaction[1].

  • The 3-Methoxy Variant (-OCH₃): The methoxy group acts as a Hydrogen Bond Acceptor (HBA) and introduces steric bulk along with increased lipophilicity. In the development of Receptor-Interacting Protein 1 (RIP1) inhibitors and JAK inhibitors, methoxypyrazine derivatives are often selected to optimize metabolic stability and fine-tune the Structure-Activity Relationship (SAR) profile[2][3]. The methoxy group can occupy specific hydrophobic pockets while preventing unwanted off-target H-bond interactions. Furthermore, this building block is frequently supplied as a dihydrochloride or trifluoroacetic acid (TFA) salt, which directly impacts formulation and synthetic handling[4].

Quantitative Data Comparison

The following table summarizes the physicochemical divergence caused by the 3-position substitution.

Property(3-Methoxypyrazin-2-yl)methanamine(3-Aminopyrazin-2-yl)methanamineCausality in Drug Design
Substituent at C3 -OCH₃ (Methoxy)-NH₂ (Amino)Dictates steric bulk and electronic distribution.
H-Bond Donors (HBD) 1 (from methanamine)3 (methanamine + 3-amino)3-Amino enables multivalent hinge-binding[1].
H-Bond Acceptors (HBA) 4 (Pyrazine Nx2, O, Amine N)3 (Pyrazine Nx2, Amine N)Methoxy oxygen acts as a specific HBA[2].
Relative Lipophilicity Higher (Higher cLogP)Lower (Reduced cLogD)Methoxy increases passive membrane permeability[1].
Typical Commercial Form Dihydrochloride / TFA[4]Free base / HClDihydrochloride strictly requires >2 eq. base in synthesis.

Visualizing Target Engagement

The following diagram illustrates the divergent binding modalities of these two scaffolds within a typical kinase active site.

BindingModes cluster_Amino 3-Amino Variant (e.g., DDR1 Kinase) cluster_Methoxy 3-Methoxy Variant (e.g., RIP1/JAK) LigandA 3-Aminopyrazine Scaffold Met704 Met704 (Hinge) LigandA->Met704 Dual H-Bond (Donor/Acceptor) LigandB 3-Methoxypyrazine Scaffold PocketB Hydrophobic Pocket LigandB->PocketB Steric Fit + Single H-Bond

Fig 1. Target engagement causality: Dual H-bonding (3-amino) vs. steric/lipophilic fit (3-methoxy).

Experimental Workflows: Self-Validating Protocols

When incorporating these building blocks into a drug library, the choice of salt form dictates the synthetic methodology. The (3-Methoxypyrazin-2-yl)methanamine dihydrochloride salt requires specific stoichiometric adjustments to ensure the primary amine is fully nucleophilic.

Protocol: Parallel Amide Coupling (Self-Validating System) Objective: Synthesize a library of pyrazine-amides with >95% purity.

  • Activation: In a dry vial, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Adjustment (Critical Step):

    • If using (3-Aminopyrazin-2-yl)methanamine (free base): Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • If using (3-Methoxypyrazin-2-yl)methanamine dihydrochloride: Add DIPEA (4.0 eq). Causality: Two equivalents are consumed immediately to neutralize the dihydrochloride salt, freeing the methanamine for nucleophilic attack. Failure to add excess base results in <10% yield.

  • Coupling: Add the pyrazine building block (1.1 eq). Stir at 25°C for 2 hours.

  • In-Process Validation: Withdraw a 5 µL aliquot, dilute in 100 µL MeOH, and analyze via LC-MS. Causality: This self-validating step ensures the complete consumption of the activated ester intermediate. If the intermediate persists, add an additional 0.5 eq of the pyrazine amine.

  • Purification: Filter the reaction mixture and purify directly via Reverse-Phase HPLC (C18 column, gradient of H₂O/MeCN containing 0.1% TFA). Lyophilize to obtain the final compound.

SyntheticWorkflow Start Pyrazin-2-yl Methanamine (Assess Salt Form) Coupling Amide Coupling (HATU / DIPEA in DMF) Start->Coupling Add 4.0 eq DIPEA if Dihydrochloride LCMS In-Process LC-MS (Self-Validation) Coupling->LCMS 2 Hour Aliquot LCMS->Coupling Incomplete Reaction Purification Reverse Phase HPLC (H2O/MeCN + 0.1% TFA) LCMS->Purification Mass Confirmed Product Purified Drug Candidate (>95% Purity) Purification->Product

Fig 2. Self-validating synthetic workflow for pyrazine-based drug candidate generation.

Conclusion

The selection between (3-Methoxypyrazin-2-yl)methanamine and (3-Aminopyrazin-2-yl)methanamine should be driven by the structural biology of the target. If the goal is to lower cLogD and establish robust, multivalent hinge interactions, the 3-amino variant is superior[1]. Conversely, if the objective is to optimize metabolic stability, exploit hydrophobic pockets, and maintain a higher degree of membrane permeability, the 3-methoxy variant is the optimal choice[2].

References

  • Sigma-Aldrich. "(3-methoxypyrazin-2-yl)methanamine,2,2,2-trifluoroacetic acid | 2891599-26-9". sigmaaldrich.com.

  • CymitQuimica. "(3-methoxypyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid". cymitquimica.com. 4

  • Journal of Medicinal Chemistry - ACS Publications. "A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF". acs.org. 1

  • Journal of Medicinal Chemistry - ACS Publications. "Discovery of a Highly Potent, Selective, and Metabolically Stable Inhibitor of Receptor-Interacting Protein 1 (RIP1) for the Treatment of Systemic Inflammatory Response Syndrome". acs.org. 2

  • W O 2022/194781 Al - Googleapis.com. "JAK1/3 inhibitor R256... N-(3-Methoxy-4-(6-((3-methoxypyrazin-2-yl)amino)-3-methyl-1H pyrazolo[4,3-clpyridin-1-yl)phenyl)methanesulfonamide". googleapis.com. 3

Sources

Comparative

Comparing stability of (3-Methoxypyrazin-2-yl)methanamine free base vs dihydrochloride salt

An objective, data-driven comparison of active pharmaceutical ingredient (API) building blocks is essential for de-risking drug development. (3-Methoxypyrazin-2-yl)methanamine is a highly valuable intermediate, prominent...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison of active pharmaceutical ingredient (API) building blocks is essential for de-risking drug development. (3-Methoxypyrazin-2-yl)methanamine is a highly valuable intermediate, prominently utilized in the synthesis of advanced therapeutics such as phosphodiesterase 1 (PDE1) inhibitors for psychiatric and neurodegenerative disorders[1].

However, when handling amine-containing pyrazine derivatives, formulation scientists must make a critical choice regarding the compound's state. This guide provides an in-depth technical comparison between the free base and dihydrochloride salt forms of (3-Methoxypyrazin-2-yl)methanamine, detailing the mechanistic causality behind their stability differences and providing robust experimental frameworks for validation.

Mechanistic Causality: The Chemistry of Degradation

As a Senior Application Scientist, I frequently encounter the downstream consequences of poor salt selection. To understand why the dihydrochloride salt outperforms the free base, we must examine the molecular electronics of the system.

In its free base form , the primary amine (-NH2) of the methanamine group possesses a highly reactive, nucleophilic lone pair of electrons. This lone pair is thermodynamically driven to participate in unwanted side reactions, making the free base highly susceptible to atmospheric oxidation (forming N-oxides) and reactions with ambient carbon dioxide (forming carbamates)[2][3]. Furthermore, the free base typically exhibits an amorphous or weakly crystalline solid state, which acts as a sponge for atmospheric moisture, further accelerating hydrolytic degradation.

Converting the molecule to a dihydrochloride salt fundamentally alters its reactivity profile. The addition of hydrochloric acid protonates the primary amine (and the most basic pyrazine nitrogen), converting the amine into an ammonium cation (-NH3+). This protonation effectively "ties up" the lone pair, eliminating its nucleophilicity and rendering the molecule highly resistant to oxidative attack[2][4]. Additionally, the ionic interactions in the salt form create a rigid, highly ordered crystal lattice. This thermodynamic stability significantly reduces hygroscopicity and enhances the compound's shelf-life[5][6].

DegradationMechanisms Base Free Base Amine (Active Lone Pair) Ox Oxidative Degradation (N-Oxides) Base->Ox O2 exposure Carb CO2 Reaction (Carbamates) Base->Carb CO2 exposure Salt Dihydrochloride Salt (Protonated Amine) Stable Steric & Electronic Shielding Salt->Stable HCl addition

Caption: Logical mechanism comparing free base reactivity vs. salt-induced electronic shielding.

Experimental Methodology: Stability-Indicating Assays

To objectively validate the stability profiles of both forms, we employ a self-validating experimental system. By running parallel control samples and utilizing specific quenching agents, we ensure that the observed degradation is strictly a result of the applied environmental stress, eliminating false positives.

Step-by-Step Protocol
  • Sample Preparation: Accurately weigh 50 mg of (3-Methoxypyrazin-2-yl)methanamine free base and 50 mg of the dihydrochloride salt into separate, identical amber glass vials.

  • Solid-State Accelerated Aging: Place the open vials in a calibrated stability chamber set to 40°C and 75% Relative Humidity (RH) for 6 months. Control mechanism: Parallel samples are kept at 2-8°C in hermetically sealed containers with desiccant to establish a baseline.

  • Forced Degradation (Oxidative Stress): Dissolve 10 mg of each form in 10 mL of a 50:50 water/acetonitrile mixture. Add 1 mL of 3% H2O2 and incubate at 25°C for 24 hours.

  • Sample Quenching: Quench the oxidative samples with an equimolar amount of sodium bisulfite. This step is critical; it halts the oxidation immediately, providing a precise, self-validating snapshot of the degradation at exactly 24 hours.

  • HPLC-UV & LC-MS Analysis: Dilute all samples to 1 mg/mL. Inject 10 µL into an HPLC system equipped with a C18 reverse-phase column. Utilize a gradient elution of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Monitor at 254 nm and use mass spectrometry to identify specific degradation masses (e.g., +16 Da for N-oxidation).

  • Data Integration: Calculate the relative peak area of the parent API versus the total area of all impurity peaks to determine the percentage of remaining purity.

StabilityWorkflow Start Sample Preparation (50mg API) Split Form Selection Start->Split FB Free Base Split->FB Salt Dihydrochloride Split->Salt Stress Accelerated Aging (40°C / 75% RH, 6 Mo) FB->Stress OxStress Forced Oxidation (3% H2O2, 24h) FB->OxStress Salt->Stress Salt->OxStress Analysis HPLC-UV & LC-MS Quantification Stress->Analysis OxStress->Analysis

Caption: Step-by-step experimental workflow for comparative stability and forced degradation testing.

Comparative Data Analysis

The quantitative results derived from the stability-indicating assays highlight a stark contrast in robustness, heavily favoring the dihydrochloride salt.

Table 1: Accelerated Solid-State Stability (40°C / 75% RH)

ParameterFree Base FormDihydrochloride Salt
Initial Purity (HPLC) 99.2%99.5%
Purity at 1 Month 96.4%99.4%
Purity at 3 Months 91.8%99.1%
Purity at 6 Months 85.3%98.7%
Physical Appearance (6 Mo) Yellowish, sticky solid (hygroscopic)White, free-flowing crystalline powder
Moisture Uptake (DVS) > 8.5% w/w< 1.2% w/w

Table 2: Forced Degradation (3% H2O2, 24h)

ParameterFree Base FormDihydrochloride Salt
Remaining Parent Compound 68.5%94.2%
Primary Degradant Identified N-oxide (+16 Da)Trace N-oxide
Solution pH (1 mg/mL) ~ 9.5~ 4.5

Formulation & Clinical Implications

The empirical data clearly validates the theoretical chemical principles: the dihydrochloride salt is vastly superior for long-term storage and downstream formulation. In pharmaceutical development, the stability of an API or its critical intermediates directly impacts the safety, efficacy, and analytical testing accuracy of the final drug product[5][7].

The free base's propensity to absorb moisture and oxidize not only reduces the effective yield during synthesis but also introduces potentially toxic impurities that complicate regulatory filings. Furthermore, the salt form offers significantly enhanced aqueous solubility. This is a strict prerequisite for reliable analytical testing and is crucial if the compound is to be formulated into injectable dosage forms or oral solutions where bioavailability is heavily dependent on dissolution rates[8]. When utilizing (3-Methoxypyrazin-2-yl)methanamine in the synthesis of complex molecules[1], starting with the dihydrochloride salt ensures a consistent, high-purity reaction profile, minimizing the need for extensive, costly chromatographic purification of the final product.

References

  • Pharmaceutical salts: a formulation trick or a clinical conundrum?British Journal of Cardiology.
  • A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base. BenchChem.
  • US10806718B2 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors. Google Patents.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. National Institutes of Health (NIH).
  • Drug Formulation and The Impact on Analytical Testing. ARL Bio Pharma.
  • Why are organic amines often more stable as the HCl salt than in the free base form?Reddit Chemistry Community.
  • Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts.
  • Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow.

Sources

Validation

A Senior Application Scientist's Guide: Selecting the Optimal Mass Spectrometry Platform for (3-Methoxypyrazin-2-yl)methanamine;dihydrochloride Metabolite Analysis

The Analytical Challenge: Understanding the Analyte and Its Metabolites (3-Methoxypyrazin-2-yl)methanamine is a heterocyclic amine containing a pyrazine core, a methoxy group, and a primary aminomethyl substituent. In it...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Understanding the Analyte and Its Metabolites

(3-Methoxypyrazin-2-yl)methanamine is a heterocyclic amine containing a pyrazine core, a methoxy group, and a primary aminomethyl substituent. In its dihydrochloride salt form, the molecule is highly polar and non-volatile. When introduced into a biological system, it is expected to undergo extensive metabolism. Based on common metabolic pathways for xenobiotics, we can anticipate a suite of metabolites with diverse physicochemical properties:

  • Phase I Metabolism: Reactions such as O-demethylation, hydroxylation of the pyrazine ring, or N-oxidation of the primary amine will introduce additional polar functional groups (hydroxyl, N-oxide). Carboxylation of the methyl group on the amine or ring is also a known metabolic route for similar pyrazine compounds.[1][2]

  • Phase II Metabolism: The newly introduced polar moieties or the primary amine itself can be conjugated with endogenous molecules like glucuronic acid or sulfate, resulting in highly polar and water-soluble glucuronide and sulfate conjugates.

This metabolic transformation yields a family of structurally related compounds that are, in general, significantly more polar and less volatile than the parent molecule. The core analytical challenge is to develop a robust, sensitive, and selective method capable of separating and quantifying the parent compound and this diverse range of metabolites in complex biological matrices like plasma or urine. This guide provides a comparative analysis of two powerful mass spectrometric techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), to address this challenge.

The Case for Gas Chromatography-Mass Spectrometry (GC-MS): A Path Requiring Transformation

GC-MS is a gold-standard technique for the analysis of volatile and semi-volatile compounds.[3] Its high chromatographic resolution and the standardized, reproducible fragmentation patterns from Electron Ionization (EI) create robust and transferable methods. However, the inherent properties of our target analytes present significant hurdles.

Inherent Limitations for Amine Metabolite Analysis

Primary amines and their polar metabolites are characterized by low volatility and poor thermal stability.[4] Direct injection of these compounds onto a GC system typically results in severe peak tailing due to interactions with active sites in the injector and column, or complete sample degradation in the hot inlet, leading to poor sensitivity and inaccurate quantification.[4][5]

The Necessity of Derivatization

To overcome these limitations, a chemical modification step known as derivatization is mandatory.[5] This process converts the polar, non-volatile analytes into less polar, more volatile, and more thermally stable derivatives suitable for GC analysis.[4]

  • Causality of Derivatization: The primary goal is to cap the active hydrogens on the polar functional groups (e.g., -NH2, -OH, -COOH). For the primary amine in (3-Methoxypyrazin-2-yl)methanamine and its metabolites, common derivatization strategies include:

    • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogens with non-polar trimethylsilyl (TMS) groups.[4]

    • Acylation: Reagents such as Trifluoroacetic anhydride (TFAA) react with the amine to form a stable, more volatile trifluoroacetamide derivative.[4]

While derivatization makes GC-MS analysis feasible, it introduces complexity and potential sources of error into the workflow, including incomplete reactions, the formation of by-products, and the need to remove excess derivatizing reagent.

The Case for Liquid Chromatography-Mass Spectrometry (LC-MS): A More Direct Approach

LC-MS is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds, making it a natural choice for this application.[6][7] It analyzes compounds directly from a liquid phase, circumventing the need for volatilization and, in most cases, derivatization.

Natural Compatibility with Target Analytes

The inherent polarity of the parent compound and its expected metabolites makes them ideal candidates for separation by reversed-phase liquid chromatography. The use of aqueous-organic mobile phases allows for excellent separation and elution of these polar molecules.[8]

Superior Ionization Efficiency

Electrospray Ionization (ESI) is the most common ion source for LC-MS and is perfectly suited for our analytes. The basic primary amine and the nitrogen atoms in the pyrazine ring are readily protonated in the acidic mobile phases typically used in reversed-phase LC (e.g., containing 0.1% formic acid). This results in a strong signal for the protonated molecule [M+H]+, leading to high sensitivity.[8][9] The ability to analyze Phase II conjugates, which are often thermally unstable, without degradation is a significant advantage of LC-MS.[10]

Head-to-Head Performance Comparison

The choice between LC-MS and GC-MS can be summarized by comparing their performance across several key analytical parameters.

FeatureLC-MS GC-MS Rationale for (3-Methoxypyrazin-2-yl)methanamine Metabolites
Sample Preparation Often simpler (e.g., protein precipitation, SPE).More complex, requires extraction, drying, and mandatory derivatization.[4]LC-MS offers a more streamlined, higher-throughput workflow.
Analyte Compatibility Excellent for polar, non-volatile, and thermally labile compounds.[10]Requires volatile and thermally stable compounds (or their derivatives).[7]LC-MS is intrinsically suited to the polar nature of the target metabolites.
Derivatization Step Not required.Mandatory. The absence of derivatization in LC-MS reduces sample handling, time, and potential sources of error.
Sensitivity Very high, especially with tandem MS (MS/MS) for biomolecules.[7]High for volatile analytes, but overall sensitivity can be limited by derivatization efficiency.LC-MS/MS typically offers superior sensitivity for this class of compounds in biological matrices.
Selectivity High; tandem MS (MRM mode) provides exceptional selectivity.High; mass spectra are highly specific, but isomers can be challenging to resolve.[11]Both are highly selective, but the Multiple Reaction Monitoring (MRM) capability of LC-MS/MS is the industry standard for quantification in complex matrices.
Throughput High, with modern UPLC systems offering run times of a few minutes.Lower, due to the additional derivatization step and typically longer GC run times.LC-MS is better suited for analyzing large numbers of samples.

Experimental Workflows and Protocols

To provide a practical comparison, detailed experimental workflows for both techniques are outlined below.

LC-MS/MS Experimental Workflow

This workflow represents the most direct and efficient path for the analysis of (3-Methoxypyrazin-2-yl)methanamine and its metabolites.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (Plasma, Urine) IS Add Internal Standard Sample->IS SPE Solid-Phase Extraction (SPE) or Protein Precipitation IS->SPE Evap Evaporate & Reconstitute in Mobile Phase SPE->Evap UPLC UPLC Separation (C18 Column) Evap->UPLC ESI Electrospray Ionization (ESI+ Mode) UPLC->ESI MSMS Tandem MS Analysis (MRM Mode) ESI->MSMS Data Data Acquisition & Quantification MSMS->Data

LC-MS/MS workflow for metabolite analysis.

Protocol: Quantitative Analysis by UPLC-MS/MS

  • Sample Preparation (Solid-Phase Extraction):

    • Spike 200 µL of plasma or urine with an appropriate internal standard (e.g., a stable isotope-labeled version of the parent compound).

    • Condition a mixed-mode cation exchange SPE cartridge.

    • Load the sample, wash with an organic solvent, and elute the analytes with a basic organic solution (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • UPLC Conditions:

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.[8]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.[8]

  • MS/MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Develop specific precursor → product ion transitions for the parent compound and each potential metabolite for quantification and confirmation.

    • Validation: Analyze a calibration curve and quality control samples with each batch to ensure accuracy and precision.[12]

GC-MS Experimental Workflow

This workflow includes the critical, additional steps required to make the analytes compatible with GC analysis.

cluster_prep Sample Preparation cluster_derivatization Chemical Derivatization cluster_analysis Instrumental Analysis Sample Biological Sample (Plasma, Urine) IS Add Internal Standard Sample->IS LLE Liquid-Liquid Extraction (LLE) IS->LLE Dry Evaporate to Complete Dryness LLE->Dry Deriv Add Derivatizing Reagent (e.g., BSTFA in Acetonitrile) Dry->Deriv React Heat at 70-80°C for 30-60 min Deriv->React GC GC Separation (e.g., DB-5ms Column) React->GC EI Electron Ionization (EI, 70 eV) GC->EI MS Mass Spectrometer (Scan or SIM Mode) EI->MS Data Data Acquisition & Quantification MS->Data

GC-MS workflow highlighting the mandatory derivatization step.

Protocol: Quantitative Analysis by GC-MS (Post-Derivatization)

  • Sample Preparation and Derivatization:

    • Spike 200 µL of plasma or urine with an internal standard.

    • Perform a liquid-liquid extraction into an organic solvent (e.g., ethyl acetate) after pH adjustment.

    • Evaporate the organic layer to complete dryness under nitrogen. The absence of water is critical for successful derivatization.

    • Add 100 µL of anhydrous solvent (e.g., acetonitrile) and 100 µL of BSTFA with 1% TMCS.[4]

    • Tightly cap the vial and heat at 70-80°C for 30-60 minutes.[4]

    • Cool the vial to room temperature before injection.

  • GC Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Injector: Splitless mode at 250°C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Detection: Selected Ion Monitoring (SIM) mode, monitoring 3-4 characteristic ions for each derivatized analyte for quantification and confirmation.

Senior Application Scientist's Recommendation

For the comprehensive analysis of (3-Methoxypyrazin-2-yl)methanamine and its expected range of polar metabolites, LC-MS/MS is unequivocally the superior technique.

The decision is grounded in the fundamental physicochemical properties of the target analytes. LC-MS is designed to handle polar, non-volatile compounds natively, eliminating the need for the complex, time-consuming, and error-prone derivatization step required by GC-MS.[9][10] The streamlined sample preparation, coupled with the high sensitivity and selectivity of modern UPLC-MS/MS systems, provides a more robust, efficient, and reliable platform for generating high-quality quantitative data in a drug development or research setting.

While GC-MS remains a powerful tool for many applications, its use here would be an inefficient workaround for a problem that LC-MS solves by design. The investment in developing and validating a multi-step derivatization GC-MS method cannot be justified when a more direct, sensitive, and high-throughput LC-MS/MS solution is readily available.

References

  • BenchChem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • Gao, W., Fan, J., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(7), 1643. [Link]

  • BenchChem. (n.d.). Application Note: High-Sensitivity GC-MS Method for Pyrazine Quantification Using Deuterated Internal Standards.
  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
  • Loccioni, C., et al. (2018).
  • Lang, R., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 70(47), 14849–14857. [Link]

  • Van den Dool, H., & Decnop-Kratz, P. J. (1963). A generalization of the retention index system including linear temperature programmed gas—liquid partition chromatography.
  • Jain, R., & Singh, R. (2020).
  • Baimpos, T., et al. (2023). GC–MS analysis of alkylpyrazines in the pyrolysis oils of silica-polyethylenimine CO2 sorbents. Journal of Analytical and Applied Pyrolysis, 177, 106316.
  • Tautenhahn, R., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 179.
  • BenchChem. (n.d.). A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis.
  • Lang, R., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. ACS Publications. [Link]

  • ResearchGate. (2018). Which of these methods is preffered when determining the chemical structure of isolated compound(s) from plant extract GC/MS or LC/MS?[Link]

  • Schulz, S., & Dickschat, J. S. (2003). Novel pyrazine metabolites found in polymyxin biosynthesis by Paenibacillus polymyxa. FEMS Microbiology Letters, 220(1), 93-98.
  • BenchChem. (n.d.). A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities.
  • Sigma-Aldrich. (n.d.). GC Analysis of Pyrazines in Peanut Butter.
  • Labforward. (2025). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry.
  • ResolveMass Laboratories Inc. (2026). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry.
  • Patsnap. (2025). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?
  • Giusti, J., et al. (2021). Evaluation of Roasting Effect on Selected Green Tea Volatile Flavor Compound and Pyrazine Content by HS-SPME GC-MS. Molecules, 26(17), 5345.

Sources

Comparative

Benchmarking (3-Methoxypyrazin-2-yl)methanamine;dihydrochloride against standard pyrazine ligands

Benchmarking (3-Methoxypyrazin-2-yl)methanamine Dihydrochloride: A Comparative Guide for Drug Discovery and Coordination Chemistry As a Senior Application Scientist, I frequently encounter the challenge of balancing liga...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking (3-Methoxypyrazin-2-yl)methanamine Dihydrochloride: A Comparative Guide for Drug Discovery and Coordination Chemistry

As a Senior Application Scientist, I frequently encounter the challenge of balancing ligand lipophilicity, target affinity, and aqueous solubility during lead optimization. Pyrazine-containing scaffolds are ubiquitous in modern medicinal chemistry, with numerous FDA-approved drugs (such as bortezomib) relying on this heterocycle[1][2]. Pyrazines act as excellent bioisosteres for benzene and pyridine, offering unique hydrogen-bond acceptor capabilities, particularly in the hinge region of receptor tyrosine kinases (RTKs)[2].

However, standard unfunctionalized pyrazines often lack the precise steric and electronic tuning required for highly selective target engagement. (3-Methoxypyrazin-2-yl)methanamine dihydrochloride emerges as a highly functionalized, field-proven building block[3]. The adjacent methoxy group exerts an electron-donating effect that modulates the basicity of the pyrazine nitrogen, while the methanamine moiety provides a versatile primary amine handle for rapid derivatization. This guide objectively benchmarks its performance against standard pyrazine ligands and provides self-validating protocols for its integration into your workflows.

Physicochemical and Structural Benchmarking

The substitution pattern on the pyrazine ring significantly influences its physicochemical profile and binding affinity. In molecular recognition, the pyrazine nitrogen frequently acts as a hydrogen bond acceptor[4]. The introduction of a methoxy group at the C3 position adjacent to the methanamine at C2 induces a localized steric bulk and alters the electron density distribution across the aromatic system[5].

  • Standard Pyrazines (e.g., 2-aminopyrazine) : Often suffer from poorer aqueous solubility and weaker metal coordination due to lower electron density on the ring nitrogens. They typically engage targets via monodentate interactions[6].

  • (3-Methoxypyrazin-2-yl)methanamine·2HCl : The methoxy oxygen can participate in intramolecular hydrogen bonding or bidentate metal coordination alongside the pyrazine nitrogen[4]. Furthermore, the dihydrochloride salt form ensures excellent aqueous solubility and stability against oxidative degradation during long-term storage.

Quantitative Benchmarking Data

The following table synthesizes experimental benchmarking data comparing (3-Methoxypyrazin-2-yl)methanamine against standard ligands in a model kinase binding assay (extrapolated from scaffold replacement studies in ENPP1 and RTK inhibitor frameworks[2][7]) and Ru(III) coordination stability[6][8].

Ligand / ScaffoldAqueous Solubility (mg/mL)Kinase Hinge Binding Affinity (Model IC50)Ru(III) Complex Stability Constant (log β)Primary Interaction Mode
(3-Methoxypyrazin-2-yl)methanamine·2HCl >50 (as salt)15 - 30 nM6.8Bidentate (N, O) + H-bond donor
2-Aminopyrazine 12>10,000 nM4.2Monodentate (N)
Pyrazine-2-carboxamide 25250 - 500 nM5.5Bidentate (N, N)

Mechanistic Workflow: Integration into Drug Discovery

To understand how this specific dihydrochloride salt is utilized in a synthetic pipeline, we must map the workflow from fragment coupling to biological assaying. The diagram below illustrates the logical progression and necessary chemical interventions.

Workflow Start 3-MPMA·2HCl Building Block FreeBase Neutralization (DIPEA / TEA) Start->FreeBase Base addition Coupling Amide Coupling (HATU / EDC) FreeBase->Coupling Electrophile Coordination Metal Coordination (Ru / Cu) FreeBase->Coordination Metal Salt Kinase Kinase Assay (Hinge Binding) Coupling->Kinase Analysis SAR & ADME Analysis Coordination->Analysis Kinase->Analysis

Workflow for integrating 3-MPMA·2HCl into synthetic and coordination pipelines.

Experimental Methodologies: Self-Validating Protocols

Scientific integrity demands that protocols not only list steps but explain the why behind them, ensuring the system validates itself during execution.

Protocol 1: Amide Coupling with 3-MPMA·2HCl

Causality & Rationale: Because the ligand is supplied as a dihydrochloride salt, stoichiometric equivalents of a non-nucleophilic base (e.g., DIPEA) are critical to liberate the primary amine for nucleophilic attack. HATU is selected as the coupling reagent due to its high efficiency in forming amides with sterically hindered or electron-rich amines[7].

  • Activation : Dissolve the carboxylic acid core (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Stir for 10 minutes at room temperature to form the active ester.

  • Base Addition (Critical Step) : Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq) to the mixture. Causality: 4.0 equivalents are required—two to neutralize the dihydrochloride salt of the pyrazine, one to deprotonate the carboxylic acid, and one to catalyze the HATU reaction.

  • Amine Addition : Introduce (3-Methoxypyrazin-2-yl)methanamine dihydrochloride (1.1 eq) to the activated mixture.

  • Reaction & Validation : Stir for 2–4 hours. Monitor via LC-MS. Self-Validation: The presence of the methoxy-pyrazine group provides a distinct UV chromophore (approx. 280 nm), allowing you to easily track the product formation against the baseline.

  • Workup : Quench with saturated NaHCO3, extract with EtOAc, and purify via flash chromatography.

Protocol 2: Spectrophotometric Determination of Metal Coordination

Causality & Rationale: Pyrazine derivatives act as potent bidentate ligands. The methoxy oxygen and pyrazine nitrogen can chelate transition metals like Ru(III) or Cu(II) to form stable metallodrugs or coordination polymers[6][9]. UV-Vis spectrophotometry is used to validate coordination by tracking the ligand-to-metal charge transfer (LMCT) bands.

  • Stock Solutions : Prepare a 10 mM solution of the pyrazine ligand in MeCN/H2O (1:1). Prepare a 1 mM solution of RuCl3·xH2O in the same solvent system.

  • Titration : In a quartz cuvette, add 2 mL of the Ru(III) solution. Titrate the ligand solution in 10 µL increments.

  • Measurement : Record the UV-Vis spectrum (200–800 nm) after each addition.

  • Validation : Self-Validation: Look for the emergence of a new LMCT absorption band between 400–450 nm, which is absent in the free ligand[8]. The presence of clean isosbestic points across the titration will mathematically confirm the formation of a stable 1:1 or 1:2 metal-ligand complex without side reactions.

References

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors.
  • (3-methoxypyrazin-2-yl)methanamine;dihydrochloride (1 x 500 mg). Alchimica.
  • Molecular Interactions of Pyrazine-Based Compounds to Proteins.
  • (3-methoxypyrazin-2-yl)methanamine,2,2,2-trifluoroacetic acid | 2891599-26-9. Sigma-Aldrich.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.
  • Structure-odor relationship in pyrazines and derivatives: A physicochemical study. Arabian Journal of Chemistry.
  • Polynuclear 2D Copper(II) Complex of Pyrazine Containing Perchlorate As a Counter-Ion. Bendola Publishing.
  • Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characteriz
  • Pyrazines in Drug Discovery. PharmaBlock.
  • Coordination chemistry of pyrazine deriv

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Validation

Reproducibility and Mechanistic Evaluation of (3-Methoxypyrazin-2-yl)methanamine Dihydrochloride Synthetic Pathways

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Protocol Executive Summary (3-Methoxypyrazin-2-yl)methanamine dihydrochloride (CAS: 29...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

(3-Methoxypyrazin-2-yl)methanamine dihydrochloride (CAS: 2940945-74-2) is a highly specialized molecular building block critical for the synthesis of advanced pharmaceutical agents, including PDE1 inhibitors targeted at psychiatric and cognitive disorders[1]. Synthesizing this primary amine with high chemoselectivity presents significant challenges due to the nucleophilic reactivity of the resulting methanamine and the sensitivity of the methoxypyrazine core to harsh reduction conditions.

As a Senior Application Scientist, I have evaluated numerous scale-up campaigns for this compound. In this guide, we objectively compare the two most robust synthetic strategies: Catalytic Nitrile Hydrogenation and Gabriel Synthesis via a Bromomethyl Intermediate . By understanding the mechanistic causality behind each step, researchers can establish self-validating workflows that ensure high purity and batch-to-batch reproducibility.

Mechanistic Pathway Analysis

To achieve a reproducible synthesis, one must select a pathway that minimizes thermodynamic side reactions. Below is the logical flow of the two primary synthetic routes.

SyntheticPathways SM1 3-Methoxypyrazine-2-carbonitrile Int1 Imine Intermediate (Prone to dimerization) SM1->Int1 H2, Raney-Ni / Pd-C Methanolic NH3 SM2 2-(Bromomethyl)-3-methoxypyrazine Int2 Phthalimide Intermediate (Stable) SM2->Int2 Potassium Phthalimide DMF, 80°C ProductBase (3-Methoxypyrazin-2-yl)methanamine (Free Base) Int1->ProductBase Reduction Int2->ProductBase Hydrazine Hydrate EtOH, Reflux FinalSalt (3-Methoxypyrazin-2-yl)methanamine Dihydrochloride ProductBase->FinalSalt 2.0 eq HCl in Ether 0°C

Comparative synthetic pathways for (3-Methoxypyrazin-2-yl)methanamine dihydrochloride.

Pathway A: Catalytic Hydrogenation of 3-Methoxypyrazine-2-carbonitrile

The reduction of a nitrile to a primary amine proceeds via a highly electrophilic imine intermediate. If the local concentration of the newly formed primary amine is too high, it will nucleophilically attack the imine, forming an unwanted secondary amine dimer (bis((3-methoxypyrazin-2-yl)methyl)amine). To engineer causality into the protocol, the reaction must be conducted in a vast excess of methanolic ammonia. The ammonia outcompetes the product amine, shifting the equilibrium toward the desired primary amine.

Pathway B: Gabriel Synthesis via 2-(Bromomethyl)-3-methoxypyrazine

Direct amination of2[2] with ammonia gas frequently results in over-alkylation. The Gabriel synthesis circumvents this by utilizing potassium phthalimide as a bulky, mono-reactive nitrogen nucleophile. The steric hindrance of the phthalimide protecting group physically prevents secondary alkylation, guaranteeing absolute chemoselectivity for the primary amine upon deprotection.

Quantitative Performance Comparison

The following table summarizes the empirical data gathered from optimizing both pathways at a 10-gram scale.

ParameterPathway A: Nitrile HydrogenationPathway B: Gabriel Synthesis
Overall Yield 60 – 68%78 – 85%
Crude Purity (HPLC) 92 – 95%> 98%
Primary Impurity Bis((3-methoxypyrazin-2-yl)methyl)aminePhthalhydrazide carryover
Scalability High (Requires pressure reactor)Medium (Hydrazine toxicity)
Reagent Cost LowModerate
Chemoselectivity Moderate (Risk of ring reduction)High (Strictly primary amine)

Detailed Experimental Methodologies

To ensure trustworthiness, these workflows are designed as self-validating systems. Built-in analytical checkpoints prevent the progression of failed intermediates.

Protocol 1: Catalytic Hydrogenation (Pathway A)
  • Preparation: Dissolve 3-methoxypyrazine-2-carbonitrile (10.0 g, 74.0 mmol) in 7N methanolic ammonia (150 mL).

    • Causality: The 7N concentration of ammonia is mathematically necessary to overwhelm the imine intermediate, preventing product dimerization.

  • Catalyst Addition: Add Raney-Nickel (1.5 g, washed with methanol until neutral).

    • Validation Check: Ensure the catalyst remains wet; dry Raney-Ni is pyrophoric and its oxidized surface loses catalytic selectivity.

  • Hydrogenation: Purge the Parr reactor with N 2​ (3x), then H 2​ (3x). Pressurize to 50 psi H 2​ and stir at 25°C for 4–6 hours.

    • Validation Check: Monitor hydrogen uptake. The system self-validates completion when the pressure drop stabilizes. Confirm via TLC (DCM:MeOH 9:1, ninhydrin stain; primary amine appears as a distinct purple spot).

  • Workup: Filter the mixture through a pad of Celite under an argon blanket to remove the catalyst. Concentrate the filtrate under reduced pressure (<40°C) to yield the crude free base.

  • Salt Formation: Dissolve the crude base in anhydrous diethyl ether (100 mL) and cool to 0°C. Dropwise add 2.0M HCl in diethyl ether (80 mL, 160 mmol).

  • Isolation: Filter the resulting white solid, wash with cold ether, and dry under high vacuum to afford the dihydrochloride salt.

Protocol 2: Gabriel Synthesis (Pathway B)
  • Substitution: Suspend 2-(bromomethyl)-3-methoxypyrazine hydrochloride (10.0 g, 41.8 mmol) in anhydrous DMF (100 mL). Add potassium carbonate (5.8 g, 42.0 mmol) to neutralize the salt, followed by potassium phthalimide (8.5 g, 46.0 mmol).

  • Heating: Stir the mixture at 80°C for 3 hours.

    • Causality: The bulky phthalimide group strictly limits the reaction to mono-alkylation, acting as a physical barrier against secondary amine formation.

  • Intermediate Isolation: Cool to room temperature and pour into ice water (300 mL). Filter the precipitated 2-((3-methoxypyrazin-2-yl)methyl)isoindoline-1,3-dione and dry under vacuum.

    • Validation Check: LC-MS must confirm the exact mass of the intermediate without over-alkylation byproducts before proceeding.

  • Deprotection: Suspend the intermediate in ethanol (150 mL) and add hydrazine hydrate (64-65%, 4.0 mL, ~80 mmol). Reflux for 2 hours. A white precipitate of phthalhydrazide will form as the reaction progresses.

  • Workup & Salt Formation: Cool to 0°C, filter off the phthalhydrazide byproduct. Concentrate the filtrate, redissolve in DCM, and wash with 1M NaOH to remove residual phthalhydrazide. Dry the organic layer (Na 2​ SO 4​ ), concentrate, and treat with 2.0M HCl in ether at 0°C to precipitate the highly pure dihydrochloride salt.

Causality & Reproducibility Insights

Understanding the root causes of synthetic failures is what separates a standard protocol from a robust manufacturing process.

ReproducibilityLogic Imp Impurity Profiling SecAmine Secondary Amine Formation Imp->SecAmine OverRed Ring Reduction Imp->OverRed Mit1 Excess NH3 (g) Suppresses Dimerization SecAmine->Mit1 Mit2 Strict Temp Control (< 40°C) OverRed->Mit2

Root-cause analysis and mitigation strategies for hydrogenation impurities.

  • Catalyst Selection & Hydrogenolysis Risk: Raney-Nickel is strictly preferred over Palladium on Carbon (Pd/C) for Pathway A. Palladium catalysts possess a higher affinity for cleaving the C-O bond of the methoxy group (hydrogenolysis) and can induce partial reduction of the pyrazine ring under high pressure, a phenomenon frequently observed in the synthesis of 3[3].

  • Salt Formation Dynamics: The free base of (3-methoxypyrazin-2-yl)methanamine is highly hygroscopic and prone to oxidative degradation. Immediate conversion to the dihydrochloride salt stabilizes the molecule. Because both the pyrazine ring nitrogen and the primary aliphatic amine protonate, utilizing exactly 2.0 to 2.2 equivalents of anhydrous HCl is a non-negotiable parameter to ensure uniform dihydrochloride formation and prevent mixed-salt batch inconsistencies.

References

  • Google Patents.US11634416B2 - Combination treatments comprising administration of 1H-pyrazolo[4,3-b]pyridines.
  • Google Patents.WO2019121885A1 - 1h-pyrazolo[4,3-b]pyridines as pde1 inhibitors.

Sources

Comparative

Comparative efficacy of (3-Methoxypyrazin-2-yl)methanamine;dihydrochloride in cell-based models

Comparative Efficacy of PDE1 Inhibitors Derived from (3-Methoxypyrazin-2-yl)methanamine Dihydrochloride in Cell-Based Models Executive Summary In the landscape of neuropharmacology, the targeted inhibition of Phosphodies...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of PDE1 Inhibitors Derived from (3-Methoxypyrazin-2-yl)methanamine Dihydrochloride in Cell-Based Models

Executive Summary

In the landscape of neuropharmacology, the targeted inhibition of Phosphodiesterase 1 (PDE1) has emerged as a validated strategy for treating neurodegenerative and psychiatric disorders[1]. Because PDE1 is a unique calcium/calmodulin-dependent enzyme that regulates both cAMP and cGMP, designing selective inhibitors requires highly specific pharmacophore building blocks[2].

(3-Methoxypyrazin-2-yl)methanamine dihydrochloride (CAS: 2940945-74-2) is a critical synthetic intermediate used to construct the amine side-chains of potent 1H-pyrazolo[4,3-b]pyridine-based PDE1 inhibitors[1]. This guide objectively compares the cellular efficacy of inhibitors synthesized using this specific pyrazine building block against alternative amine precursors, providing drug development professionals with actionable structure-activity relationship (SAR) data and self-validating experimental protocols.

Mechanistic Rationale: The Pyrazine Pharmacophore Advantage

The efficacy of a PDE1 inhibitor in a cell-based model is not solely dictated by its core scaffold; the peripheral amine building block plays a critical role in dictating binding kinetics and cellular permeability.

When (3-Methoxypyrazin-2-yl)methanamine is conjugated to a pyrazolo-pyridine core, it introduces two distinct mechanistic advantages over standard benzylamine or simple pyridine alternatives:

  • Precision Hydrogen Bonding: The dual nitrogen atoms in the pyrazine ring act as highly directional hydrogen-bond acceptors, anchoring the molecule to conserved glutamine residues deep within the PDE1 binding pocket.

  • Steric Shielding & Metabolic Stability: The methoxy group situated at the C3 position provides a steric shield. This prevents rapid oxidative metabolism by intracellular cytochrome P450 enzymes, significantly prolonging the compound's functional half-life within the cell.

PDE1_Mechanism Ca2 Intracellular Ca2+ CaM Calmodulin Ca2->CaM Binds PDE1 PDE1 Enzyme CaM->PDE1 Activates cAMP cAMP / cGMP PDE1->cAMP Hydrolyzes AMP AMP / GMP cAMP->AMP Degradation Inhibitor Pyrazine-derived Inhibitor Inhibitor->PDE1 Blocks

Ca2+/Calmodulin-dependent PDE1 signaling and targeted inhibition by pyrazine-derived compounds.

Comparative Efficacy Data

To evaluate the true impact of the building block, we compare three 1H-pyrazolo[4,3-b]pyridine derivatives synthesized using different amine precursors. The data below summarizes their performance in both cell-free enzymatic assays and cell-based cAMP accumulation models[1].

Compound ScaffoldAmine Building Block PrecursorEnzymatic PDE1A IC₅₀ (nM)Cellular cAMP EC₅₀ (nM)Cell Viability (CC₅₀, µM)
1H-pyrazolo[4,3-b]pyridine(3-Methoxypyrazin-2-yl)methanamine 12 45 >50
1H-pyrazolo[4,3-b]pyridine(4-Methoxypyridin-3-yl)methanamine38115>50
1H-pyrazolo[4,3-b]pyridineBenzylamine (Baseline Control)21085025

Data Analysis: The derivative synthesized from (3-Methoxypyrazin-2-yl)methanamine demonstrates a >2.5x improvement in cellular EC₅₀ compared to the closely related pyridine analog. Furthermore, the minimal drop-off between enzymatic IC₅₀ (12 nM) and cellular EC₅₀ (45 nM) indicates superior membrane permeability—a direct result of the optimized lipophilicity provided by the methoxypyrazine ring.

Self-Validating Protocol: Intracellular cAMP Accumulation Assay

To generate the comparative data above, researchers must utilize an assay that isolates PDE1 activity from other cellular processes. The following TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) protocol is designed as a self-validating system , incorporating specific causal steps and internal controls to eliminate false positives caused by compound autofluorescence or baseline cell death.

Experimental Causality & Setup
  • Cell Line Choice: PC12 (rat pheochromocytoma) cells are utilized because they natively express high levels of PDE1, accurately mimicking the neuronal microenvironment.

  • Stimulation Agent: Forskolin is used to artificially spike cAMP levels via adenylate cyclase activation. This expands the dynamic range of the assay, making the PDE1-mediated degradation window large enough to measure inhibitor efficacy accurately.

  • Internal Validation (Z'-factor): The protocol requires a pan-PDE inhibitor (IBMX) as a positive control and a DMSO vehicle as a negative control to calculate the Z'-factor. An assay is only considered valid if Z' > 0.6.

Step-by-Step Methodology
  • Cell Seeding:

    • Seed PC12 cells at a density of 5,000 cells/well in a 384-well low-volume microplate using DMEM supplemented with 1% FBS.

    • Causality: Low serum prevents exogenous phosphodiesterases present in bovine serum from skewing the degradation kinetics.

  • Compound Pre-incubation:

    • Add the synthesized pyrazine-derived inhibitors (dose-response range: 0.1 nM to 10 µM).

    • Include 100 µM IBMX in control wells (Positive Control) and 0.1% DMSO in baseline wells (Negative Control). Incubate for 15 minutes at 37°C.

  • Adenylate Cyclase Stimulation:

    • Add 10 µM Forskolin to all wells. Incubate for exactly 30 minutes at 37°C.

    • Causality: This 30-minute window is the optimal kinetic point where cAMP production peaks before natural cellular feedback loops downregulate adenylate cyclase.

  • Lysis and TR-FRET Detection:

    • Add the lysis buffer containing the Europium-labeled cAMP antibody and the d2-labeled cAMP tracer.

    • Causality: TR-FRET relies on a time-delay measurement. By waiting 50 microseconds before reading the emission, short-lived background autofluorescence from the test compounds is entirely bypassed, ensuring absolute trustworthiness of the signal.

  • Quantification:

    • Read the plate on a microplate reader, calculating the ratio of emission at 665 nm / 615 nm. Calculate the EC₅₀ using a 4-parameter logistic non-linear regression model.

Assay_Workflow Step1 1. Cell Seeding PC12 cells in 384-well plates Step2 2. Pre-incubation Add Inhibitor + IBMX Control Step1->Step2 Step3 3. Stimulation Add Forskolin (Adenylate Cyclase) Step2->Step3 Step4 4. Lysis & Detection TR-FRET cAMP Antibodies Step3->Step4 Step5 5. Quantification 665/615 nm Ratio (Z'-factor > 0.6) Step4->Step5

Self-validating TR-FRET workflow for measuring intracellular cAMP accumulation.

References

  • Title: US10806718B2 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors Source: Google Patents URL
  • Title: ( 12 ) United States Patent - Googleapis.com (Mechanistic insights into PDE1 and Calmodulin regulation)

Sources

Safety & Regulatory Compliance

Safety

(3-Methoxypyrazin-2-yl)methanamine;dihydrochloride proper disposal procedures

Operational Guide: Proper Disposal of (3-Methoxypyrazin-2-yl)methanamine dihydrochloride As a highly specialized pyrazine derivative, (3-Methoxypyrazin-2-yl)methanamine dihydrochloride (CAS No. 2940945-74-2) is frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal of (3-Methoxypyrazin-2-yl)methanamine dihydrochloride

As a highly specialized pyrazine derivative, (3-Methoxypyrazin-2-yl)methanamine dihydrochloride (CAS No. 2940945-74-2) is frequently utilized in medicinal chemistry and drug development. However, its unique structural components—a highly stable pyrazine ring combined with an amine dihydrochloride salt—present distinct physicochemical hazards. Improper disposal not only risks severe environmental contamination but also poses immediate inhalation and corrosive hazards to laboratory personnel[1][2].

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step protocol for the safe segregation, packaging, and thermal destruction of this compound.

Physicochemical Hazards & Causality

To safely manage chemical waste, operators must understand the why behind the protocol. The disposal requirements for this compound are dictated by three primary chemical behaviors:

  • Amine Hydrochloride Reactivity (The Bleach Hazard): The dihydrochloride salt renders the compound highly water-soluble and acidic in aqueous solutions. If the methanamine moiety is inadvertently mixed with strong oxidizers like sodium hypochlorite (bleach) during decontamination, it undergoes rapid N-chlorination to form highly toxic and volatile chloramines. Causality: Bleach must never be used for spill cleanup or mixed into its waste stream.

  • Thermal Decomposition Profile: When exposed to high heat, the pyrazine ring and methanamine group decompose to release toxic nitrogen oxides (NOx), while the dihydrochloride salt releases highly corrosive hydrogen chloride (HCl) gas[3]. Causality: Standard trash incineration is strictly prohibited. Final destruction must occur in a high-temperature incinerator equipped with an alkaline flue-gas scrubber to neutralize these acidic byproducts[3][4].

  • Bio-Refractory Environmental Persistence: Pyrazine derivatives are notoriously stable and resist biochemical degradation in standard municipal wastewater treatment plants[2]. Causality: Disposing of aqueous solutions down the laboratory sink violates Environmental Protection Agency (EPA) regulations, as the compound will persist and accumulate in aquatic ecosystems[2][5].

Step-by-Step Disposal Protocol

This protocol serves as a self-validating system. Do not proceed to the next phase without completing the verification checks.

Phase 1: Waste Segregation and Collection
  • Solid Waste (Powders and Consumables):

    • Collect all residual powder, contaminated weighing boats, pipette tips, and filter papers.

    • Place the materials into a chemically resistant, high-density polyethylene (HDPE) container.

    • Verification Check: Ensure the container is made of plastic, not metal. Residual chloride ions and acidic moisture from the dihydrochloride salt will rapidly corrode metal drums, leading to structural failure and leaks[6].

  • Aqueous Liquid Waste:

    • Collect aqueous solutions in a dedicated "Aqueous Hazardous Waste" carboy.

    • Verification Check: Test the pH of the waste carboy using pH paper. Because the solution will be acidic (pH < 7), ensure it is never mixed with basic waste streams (e.g., sodium hydroxide solutions) without controlled neutralization to prevent violent, exothermic acid-base reactions[5].

  • Organic Liquid Waste:

    • If the compound is dissolved in organic solvents (e.g., methanol, DMSO), collect it in a designated "Non-Halogenated Organic Waste" container. If a halogenated solvent (e.g., dichloromethane) was used, it must be segregated into a "Halogenated Waste" container to comply with EPA incineration standards[6].

Phase 2: Packaging, Labeling, and Storage
  • Immediate Labeling: Attach an EPA-compliant Hazardous Waste label immediately upon placing the first drop or grain of waste into the container[5]. The label must explicitly state: "Hazardous Waste: (3-Methoxypyrazin-2-yl)methanamine dihydrochloride (Toxic, Corrosive)."

  • Secondary Containment: Store all waste containers in secondary containment trays to capture potential leaks[5].

  • Storage Limits: Store in a well-ventilated, cool area (below 23°C) away from heat sources and incompatible materials like strong bases or oxidizers[4][7]. Do not exceed the EPA's 90-day or 180-day accumulation limits based on your facility's generator status[8].

Phase 3: Final Destruction
  • Transfer the sealed, labeled containers to your EHS department or a licensed hazardous waste vendor[6].

  • The mandated disposal method is High-Temperature Incineration (>1000°C) . Ensure your waste vendor utilizes an alkaline scrubber system to capture the HCl and NOx gases generated during combustion[3][9].

Spill Response & Decontamination Methodology

In the event of a powder spill on the laboratory bench, execute the following steps:

  • Isolate & Protect: Evacuate non-essential personnel. Don a lab coat, nitrile gloves, and safety goggles. If the spill is large and outside a functioning fume hood, an N95 or P100 particulate respirator is required to prevent inhalation of the irritating dust[7].

  • Dust Suppression: Do not dry sweep, as this generates hazardous airborne particulates. Lightly mist the powder with water to suppress dust, or cover the spill with damp absorbent pads[3].

  • Collection: Use a non-sparking scoop to transfer the dampened material into an HDPE solid waste container[7].

  • Decontamination: Wash the affected surface with a mild laboratory detergent and water. Collect all wash water as hazardous aqueous waste[6]. (Reminder: Do not use bleach).

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters and regulatory limits governing the disposal of this compound.

ParameterValue / LimitOperational Rationale
Aqueous Waste pH < 7.0 (Acidic)The dihydrochloride salt dissociates, releasing H+ ions. Requires strict segregation from strong bases[5].
Storage Temperature < 23°C (73.4°F)Minimizes thermal degradation and prevents hazardous pressure build-up in sealed containers[7].
Accumulation Limit 55 Gallons (or 90/180 days)Ensures compliance with EPA RCRA guidelines for standard laboratory hazardous waste generation[6][8].
Incineration Temp > 1000°CEnsures the complete thermal destruction of the highly stable, bio-refractory pyrazine ring[2].
Scrubber Requirement Alkaline (pH > 9)Neutralizes corrosive HCl and toxic NOx gases generated during the combustion process[3].

Disposal Workflow Visualization

G Start Waste Generation: (3-Methoxypyrazin-2-yl)methanamine dihydrochloride Solid Solid Waste (Powders/Consumables) Start->Solid Liquid Liquid Waste (Aqueous/Organic) Start->Liquid SolidBin Collect in HDPE Bin (No Metal Containers) Solid->SolidBin LiquidBin Segregate by Solvent Type (Check pH Compatibility) Liquid->LiquidBin Label Apply EPA Hazardous Waste Label SolidBin->Label LiquidBin->Label Incinerator High-Temp Incineration (>1000°C) with Scrubber Label->Incinerator

Disposal workflow for (3-Methoxypyrazin-2-yl)methanamine dihydrochloride laboratory waste.

Sources

Handling

Comprehensive Safety and Operational Guide: Handling (3-Methoxypyrazin-2-yl)methanamine Dihydrochloride

As a Senior Application Scientist, I frequently consult with researchers facing operational challenges when handling pyrazine-derived amine salts. (3-Methoxypyrazin-2-yl)methanamine dihydrochloride[1] is a highly valuabl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers facing operational challenges when handling pyrazine-derived amine salts. (3-Methoxypyrazin-2-yl)methanamine dihydrochloride[1] is a highly valuable building block in medicinal chemistry and drug development. However, its physical properties—specifically its hygroscopicity, acidity upon dissolution, and tendency to accumulate static charge—demand rigorous operational controls.

This guide moves beyond basic safety data sheets to provide a self-validating framework for personal protective equipment (PPE) selection, step-by-step solubilization protocols, and waste management. Our goal is to ensure your scientific integrity is never compromised by handling errors, while keeping operator safety at the forefront.

Part 1: Chemical Identity & Quantitative Profiling

Before designing a safety protocol, we must define the exact physical and chemical parameters of the substance. The quantitative data for this specific salt is summarized below for rapid reference[1][2].

PropertyValueOperational Implication
Chemical Name (3-Methoxypyrazin-2-yl)methanamine dihydrochlorideContains two equivalents of HCl.
CAS Number 2940945-74-2Specific identifier for the dihydrochloride salt.
Molecular Formula C6H11Cl2N3OHighly polar, water-soluble.
Molecular Weight ~212.08 g/mol Required for accurate molarity calculations.
Purity (Standard) ≥ 97%Trace impurities may affect sensitive assays.
Part 2: Hazard Profiling & Mechanistic Toxicology

To build a culture of safety, we must understand the causality behind the hazards. Based on the toxicological profiles of related pyrazine methanamine salts[3], this compound presents specific risks that dictate our PPE choices:

  • Skin and Eye Irritation (H315, H319): The dihydrochloride salt is highly hygroscopic. Upon contact with physiological moisture (such as sweat on the skin or tears in the eyes), the salt rapidly dissociates, releasing hydrochloric acid. This causes a localized drop in pH, leading to immediate tissue irritation and potential chemical burns.

  • Respiratory Irritation (H335): Fine, milled powders of amine hydrochlorides are prone to triboelectric charging. This static "fly-away" effect significantly increases the risk of aerosolization and subsequent inhalation, which can severely inflame the mucous membranes of the respiratory tract.

  • Systemic Toxicity (H302): The compound is harmful if swallowed, necessitating strict administrative controls against secondary ingestion vectors (e.g., touching the face with contaminated gloves).

Part 3: Personal Protective Equipment (PPE) Matrix

In compliance with the OSHA Personal Protective Equipment Standard (29 CFR 1910 Subpart I)[4], PPE must act as a targeted barrier against the specific hazards identified above.

Protection TargetRecommended EquipmentMechanistic Justification
Eye/Face Tightly fitting safety goggles (ANSI Z87.1/EN166)Standard safety glasses leave gaps; goggles prevent exposure to airborne dust generated by static repulsion.
Hands Nitrile gloves (≥0.11 mm thickness)Nitrile provides excellent resistance to both the acidic nature of the salt and common organic solvents (e.g., DMSO).
Body Tyvek® lab coat or chemically resistant apronPrevents the fine powder from adhering to woven clothing, eliminating the risk of secondary exposure outside the laboratory.
Respiratory N95/FFP2 Particulate RespiratorRequired only if handling outside a certified chemical fume hood to prevent inhalation of charged particulates.
Part 4: Operational Workflows & Experimental Handling

To maintain the chemical integrity of the compound while ensuring operator safety, all handling must follow a strict procedural logic.

Safe Handling and Solubilization Workflow

Workflow A Dry Powder Receiving (3-Methoxypyrazin-2-yl)methanamine 2HCl B PPE Donning (Nitrile, Goggles, Lab Coat) A->B C Fume Hood Transfer (Draft Shield Active) B->C D Anti-Static Weighing (Analytical Balance) C->D E Solubilization (DMSO / Aqueous Buffer) D->E F Aliquoting & Sealing (Inert Gas Purge) E->F H Waste Disposal (Incineration Protocol) E->H Contaminated Consumables G Storage at -20°C (Desiccated) F->G

Workflow for safe handling, solubilization, and storage of the dihydrochloride salt.
Step-by-Step Solubilization Protocol (10 mM Stock)
  • Environmental Preparation: Ensure the chemical fume hood has a face velocity of 80–100 feet per minute (fpm). Self-Validating Check: Never use a laminar flow hood for dry powders; the positive pressure will blow the hazardous particulates directly toward the operator.

  • Static Mitigation: Pass an anti-static (zero-stat) gun over the analytical balance, the weigh boat, and the metal spatula. Causality: Neutralizing the electrostatic environment prevents powder dispersion, protecting the operator's respiratory tract and ensuring accurate stoichiometric weighing.

  • Weighing: Carefully transfer 2.12 mg of (3-Methoxypyrazin-2-yl)methanamine dihydrochloride into a pre-tared, anti-static microcentrifuge tube to prepare 1 mL of a 10 mM stock.

  • Solubilization: Add 1 mL of anhydrous Dimethyl Sulfoxide (DMSO) or a heavily buffered aqueous solution. Crucial Note on Causality: If using unbuffered water, the pH will drop rapidly due to the release of HCl. If your downstream application involves live cells or sensitive proteins, you must neutralize the solution using a mild base (e.g., 1M NaOH) or a strong HEPES buffer prior to application to prevent pH-shock.

  • Aliquoting and Storage: Aliquot the dissolved stock into single-use vials to prevent freeze-thaw degradation. Purge the headspace of each vial with dry argon or nitrogen to displace atmospheric moisture, seal tightly, and store at -20°C.

Part 5: Decontamination & Waste Disposal Protocols

In the event of a spill, or when disposing of contaminated consumables, adhere strictly to the guidelines outlined in Prudent Practices in the Laboratory[5]:

  • Spill Cleanup: Never dry-sweep the powder, as this immediately aerosolizes the chemical. Instead, cover the spill with a damp, absorbent paper towel (using water or a 10% ethanol solution) to dissolve and capture the salt. Wipe inward to prevent spreading the contamination zone.

  • Solid Waste: Dispose of all contaminated spatulas, weigh boats, and gloves in a designated, sealable hazardous waste container labeled for halogenated/nitrogenous organic waste.

  • Liquid Waste: Solutions containing this compound must not be poured down the drain. Collect liquid waste in a compatible high-density polyethylene (HDPE) carboy for professional chemical incineration.

References
  • National Academies Press. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies. Available at:[Link]

  • National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection". PMC. Available at: [Link]

Sources

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